molecular formula C14H26BrNO2 B123925 1-Boc-4-(4-bromobutyl)piperidine CAS No. 142355-81-5

1-Boc-4-(4-bromobutyl)piperidine

Cat. No.: B123925
CAS No.: 142355-81-5
M. Wt: 320.27 g/mol
InChI Key: VRSNDRCACPSZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(4-bromobutyl)piperidine, also known as this compound, is a useful research compound. Its molecular formula is C14H26BrNO2 and its molecular weight is 320.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BrNO2/c1-14(2,3)18-13(17)16-10-7-12(8-11-16)6-4-5-9-15/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSNDRCACPSZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438711
Record name tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142355-81-5
Record name tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 142355-81-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 1-Boc-4-(4-bromobutyl)piperidine (CAS: 142355-81-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in synthetic organic chemistry and medicinal chemistry. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its applications in drug discovery, particularly as a building block for G-protein coupled receptor (GPCR) ligands.

Compound Data

This compound , with the CAS number 142355-81-5 , is a versatile bifunctional molecule. It incorporates a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive bromobutyl side chain. This structure makes it an ideal starting material for introducing a substituted piperidine moiety into a target molecule through nucleophilic substitution reactions.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 142355-81-5
Molecular Formula C₁₄H₂₆BrNO₂
Molecular Weight 320.27 g/mol
Appearance Colorless liquid
Purity ≥95%
Storage Temperature Room Temperature
Safety Information

This compound is classified with the following hazard and precautionary statements:

Hazard StatementsPrecautionary Statements
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H335: May cause respiratory irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine (Intermediate)

Materials:

  • 4-Pyridineethanol

  • Hydrogen chloride (HCl) in ethanol

  • Platinum(IV) oxide (PtO₂)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Hydrogenation apparatus

  • Standard laboratory glassware

Procedure:

  • Hydrogenation of the Pyridine Ring: To a solution of 4-pyridineethanol (1.0 eq.) in methanol, add a catalytic amount of PtO₂.

  • The mixture is subjected to hydrogenation (50 psi H₂) at room temperature for 12-16 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to yield 4-(2-hydroxyethyl)piperidine.

  • Boc Protection: The crude 4-(2-hydroxyethyl)piperidine is dissolved in dichloromethane. Triethylamine (1.5 eq.) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford 1-Boc-4-(2-hydroxyethyl)piperidine as a colorless oil.

Synthesis of this compound

Materials:

  • 1-Boc-4-(2-hydroxyethyl)piperidine

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (Appel Reaction):

  • To a solution of 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.) and triphenylphosphine (1.2 eq.) in dry dichloromethane at 0 °C, add carbon tetrabromide (1.2 eq.) portion-wise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the final product, this compound.

Visualized Workflows

The following diagrams illustrate the synthetic pathway and a general application workflow for this compound.

G cluster_synthesis Synthetic Pathway 4_Pyridineethanol 4-Pyridineethanol Hydrogenation Hydrogenation (PtO₂) 4_Pyridineethanol->Hydrogenation 4_Hydroxyethylpiperidine 4-(2-Hydroxyethyl)piperidine Hydrogenation->4_Hydroxyethylpiperidine Boc_Protection Boc Protection ((Boc)₂O) 4_Hydroxyethylpiperidine->Boc_Protection Boc_Hydroxy 1-Boc-4-(2-hydroxyethyl)piperidine Boc_Protection->Boc_Hydroxy Bromination Bromination (CBr₄, PPh₃) Boc_Hydroxy->Bromination Final_Product This compound Bromination->Final_Product G cluster_application Application Workflow in Drug Discovery Starting_Material This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with an amine, phenol, or thiol) Starting_Material->Nucleophilic_Substitution Intermediate Boc-Protected Piperidine Derivative Nucleophilic_Substitution->Intermediate Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate->Deprotection Final_Ligand Final GPCR Ligand Deprotection->Final_Ligand Biological_Screening Biological Screening (e.g., binding assays, functional assays) Final_Ligand->Biological_Screening

Technical Guide: 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromobutyl)piperidine, a key building block in synthetic and medicinal chemistry. This document details its chemical properties, outlines a general synthetic approach, and explores its application in the development of bioactive molecules.

Core Quantitative Data

The fundamental properties of this compound are summarized below, providing essential data for its use in experimental settings.

PropertyValueReference
Molecular Weight 320.27 g/mol [1]
Molecular Formula C₁₄H₂₆BrNO₂[2]
CAS Number 142355-81-5[2]
IUPAC Name tert-butyl 4-(4-bromobutyl)-1-piperidinecarboxylate[2]
Canonical SMILES C1CCN(C(=O)OC(C)(C)C)CC1CCCCBr
InChI Key VRSNDRCACPSZIP-UHFFFAOYSA-N[2]
Appearance Not specified, likely an oil or low-melting solid
Storage Sealed in dry, 2-8°C

Synthetic Protocols

This compound serves as a versatile intermediate, primarily utilized for introducing a piperidine moiety with a reactive butyl bromide handle. This allows for subsequent nucleophilic substitution reactions to build more complex molecular architectures.

General Synthesis of N-Boc-Piperidine Derivatives

The synthesis of N-Boc protected piperidines is a common procedure in organic chemistry. A general method involves the reaction of the corresponding piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol: Boc Protection of a Piperidine

  • Dissolve the piperidine starting material in a suitable solvent, such as dichloromethane (DCM).

  • Add a base, for example, triethylamine or N,N-diisopropylethylamine, to the solution at 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the N-Boc protected piperidine.

Alkylation Reactions with this compound

The bromobutyl side chain of this compound is susceptible to nucleophilic attack, making it an excellent reagent for alkylating various substrates, such as amines, phenols, and thiols.

Experimental Protocol: General N-Alkylation

  • Dissolve the amine substrate (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

  • Add this compound (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary to drive the reaction to completion, monitoring by TLC or LC-MS.

  • After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated.

  • The crude product can then be purified by column chromatography.

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a flexible butyl linker via this compound allows for the exploration of chemical space and the optimization of ligand-receptor interactions.

Derivatives of N-substituted piperidines are key scaffolds in the development of ligands for G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and are major drug targets. Specifically, N-alkylated 1-Boc-4-(aminomethyl)piperidine derivatives have been investigated as ligands for dopamine D2 and sigma-1 (σ1) receptors.

Logical Workflow for a Drug Discovery Application

The following diagram illustrates a typical workflow in a drug discovery context, starting from the synthetic intermediate.

DrugDiscoveryWorkflow A This compound C Alkylation Reaction A->C B Nucleophilic Substrate (e.g., Amine, Phenol) B->C D N-Boc Protected Intermediate C->D E Deprotection (Boc Removal) D->E F Final Bioactive Compound E->F G Biological Screening (e.g., Receptor Binding Assay) F->G H Lead Compound Identification G->H

Caption: Synthetic and screening workflow for bioactive compounds.

Potential Signaling Pathway Involvement

Given the utility of similar scaffolds in targeting GPCRs like the dopamine D2 receptor, a potential signaling pathway that could be modulated by derivatives of this compound is the Gαi-coupled pathway.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Bioactive Ligand (Piperidine Derivative) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαi/βγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D2 receptor Gαi-coupled signaling pathway.

References

An In-depth Technical Guide to 1-Boc-4-(4-bromobutyl)piperidine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromobutyl)piperidine, a key building block in modern medicinal chemistry. This document details its chemical structure, a plausible synthetic route with experimental protocols, and its applications as a versatile intermediate in the development of novel therapeutics. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Chemical Structure and Properties

This compound, also known as tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate, is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive bromobutyl side chain. This structure makes it an ideal intermediate for introducing a piperidine moiety with a flexible four-carbon linker into a target molecule through nucleophilic substitution reactions.

Below is a diagram of the chemical structure of this compound.

G Chemical Structure of this compound cluster_piperidine cluster_boc cluster_chain N1 N C2 CH2 N1->C2 C7 C N1->C7 C3 CH2 C2->C3 C4 CH C3->C4 C5 CH2 C4->C5 C9 CH2 C4->C9 C6 CH2 C5->C6 C6->N1 O1 O C7->O1 O2 O C7->O2 C8 C(CH3)3 O2->C8 C10 CH2 C9->C10 C11 CH2 C10->C11 C12 CH2 C11->C12 Br Br C12->Br

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValue
Molecular Formula C₁₄H₂₆BrNO₂
Molecular Weight 320.27 g/mol
CAS Number 142355-81-5
Synonyms tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate
Appearance Colorless to light yellow oil or low melting solid[1]
Purity (typical) ≥97% (GC)[1]

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be envisioned as a two-step process starting from 4-piperidineethanol. The first step involves the protection of the piperidine nitrogen with a Boc group, followed by the bromination of the terminal hydroxyl group of the side chain.

Plausible Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

G Synthetic Workflow for this compound start Start: 4-Piperidineethanol step1 Step 1: Boc Protection (Boc)2O, Base (e.g., Et3N) Solvent (e.g., DCM) start->step1 intermediate Intermediate: tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate step1->intermediate step2 Step 2: Bromination (e.g., PBr3 or CBr4/PPh3) Solvent (e.g., DCM) intermediate->step2 purification Purification (e.g., Column Chromatography) step2->purification product Final Product: This compound purification->product

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established chemical transformations for similar substrates.

Step 1: Synthesis of tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • To a solution of 4-piperidineethanol (1 equivalent) in dichloromethane (DCM), add triethylamine (Et₃N, 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

Method A: Using Phosphorus Tribromide (PBr₃)

  • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DCM and cool to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford this compound.

Method B: Using Carbon Tetrabromide and Triphenylphosphine (Appel Reaction)

  • To a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) and carbon tetrabromide (CBr₄, 1.5 equivalents) in anhydrous DCM, add triphenylphosphine (PPh₃, 1.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to yield the final product.

Table 2: Plausible Reaction Parameters and Expected Outcomes

ParameterStep 1: Boc ProtectionStep 2: Bromination (Method A)
Key Reagents 4-Piperidineethanol, (Boc)₂O, Et₃Ntert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, PBr₃
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12-18 hours5-7 hours
Work-up Aqueous washAqueous quench and wash
Purification Column ChromatographyColumn Chromatography
Expected Yield >90%70-85%
Expected Purity >98%>97%

Characterization Data

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.08br s2HN-CH₂ (piperidine)
~3.41t2HCH₂-Br
~2.67t2HN-CH₂ (piperidine)
~1.85m2HCH₂
~1.67d2HCH₂
~1.45s9HC(CH₃)₃
~1.42m2HCH₂
~1.25-1.10m3HCH and CH₂
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
~154.9C=O (Boc)
~79.2C(CH₃)₃
~44.0 (br)N-CH₂ (piperidine)
~36.1CH₂
~35.6CH (piperidine)
~33.9CH₂-Br
~32.0CH₂ (piperidine)
~29.5CH₂
~28.5C(CH₃)₃

Role in Drug Discovery and Development

This compound is not typically a pharmacologically active molecule itself but serves as a crucial intermediate in the synthesis of more complex drug candidates. Its utility stems from the orthogonal reactivity of the Boc-protected amine and the bromoalkyl chain. The Boc group can be readily removed under acidic conditions to reveal the secondary amine, which can then be further functionalized. The bromoalkyl chain allows for the introduction of the piperidine moiety onto various nucleophilic scaffolds.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. Its incorporation can favorably modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic profile.

Application as a Versatile Building Block

The following diagram illustrates the role of this compound as a versatile building block in the synthesis of diverse chemical entities.

G This compound as a Synthetic Building Block cluster_reactions Synthetic Transformations start This compound reaction1 Nucleophilic Substitution (with Nu-H) start->reaction1 reaction2 Deboc Protection (e.g., TFA, HCl) start->reaction2 product1 Piperidine-substituted Target Molecule reaction1->product1 note Nu-H can be: - Amines (R-NH2) - Phenols (Ar-OH) - Thiols (R-SH) - Carboxylates (R-COO-) reaction1->note product2 4-(4-bromobutyl)piperidine (for further functionalization) reaction2->product2 product1->product1 product1->product2

Caption: Versatility of this compound in chemical synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and professionals in the field of drug discovery and development. Its well-defined structure and predictable reactivity allow for the efficient incorporation of the important piperidine scaffold into a wide range of molecules. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway to access this key building block. As the demand for novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the importance of versatile intermediates like this compound in the synthetic chemist's toolbox will undoubtedly increase.

References

Technical Guide: Physicochemical Properties of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 1-Boc-4-(4-bromobutyl)piperidine (CAS No. 142355-81-5), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of quantitative data, detailed experimental protocols for property determination, and logical workflows to guide its characterization and application. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds, making a thorough understanding of its derivatives essential for the design and development of novel therapeutics.

Introduction

This compound, also known as tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate, is a valuable bifunctional building block in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for controlled reactions at other sites of the molecule. The terminal bromoalkyl chain provides a reactive handle for a variety of nucleophilic substitution reactions, enabling the facile introduction of the piperidinylbutyl moiety into larger molecular scaffolds. This versatility makes it a crucial intermediate in the synthesis of a wide range of compounds with potential therapeutic applications.

Physical Properties

PropertyValueSource
CAS Number 142355-81-5[1]
Molecular Formula C₁₄H₂₆BrNO₂N/A
Molecular Weight 320.27 g/mol N/A
Physical Form Colorless liquidN/A
Boiling Point 364.9 °C at 760 mmHg[2]
Density 1.192 g/cm³[2]
Flash Point 174.5 °C[2]
Vapor Pressure 0 mmHg at 25 °C[2]
Melting Point Data not available[2]
Solubility Data not available[2]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physical properties of this compound. These protocols are based on standard laboratory techniques and can be adapted as needed.

Determination of Boiling Point (Micro-scale Method)

Given the high boiling point of this compound, a micro-scale method is recommended to minimize the amount of substance required.[3][4]

Apparatus:

  • Thiele tube or melting point apparatus with boiling point determination accessory

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Add 0.5-1 mL of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the assembly into the Thiele tube containing mineral oil, ensuring the oil level is above the sample but below the top of the test tube.

  • Heat the side arm of the Thiele tube gently and evenly.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat source.

  • The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5]

  • Record the temperature. For accuracy, repeat the determination at least twice and calculate the average.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (e.g., 10 mL) with a stoppered capillary

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer

  • Distilled water

  • Acetone or other volatile solvent for cleaning

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer (m₁).

  • Fill the pycnometer with distilled water and place it in the constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. Ensure the water level is at the top of the capillary.

  • Remove the pycnometer from the bath, carefully dry the outside, and weigh it (m₂).

  • Empty the pycnometer, rinse it with acetone, and dry it completely.

  • Fill the pycnometer with this compound and allow it to equilibrate in the constant temperature water bath.

  • Dry the outside of the pycnometer and weigh it (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[6]

Apparatus:

  • Small glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • To each vial, add a known volume of a different solvent (e.g., water, ethanol, dichloromethane, hexane).

  • Seal the vials and place them in a temperature-controlled shaker (e.g., at 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved material to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.

  • Accurately dilute the filtrate with an appropriate solvent to a concentration suitable for analysis.

  • Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or GC method.[7]

  • Calculate the solubility in units such as mg/mL or mol/L.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key workflows relevant to the characterization and use of this compound.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Obtain Sample of This compound B Purity Analysis (e.g., NMR, GC-MS) A->B C Determine Boiling Point B->C D Determine Density B->D E Determine Solubility Profile (in various solvents) B->E F Determine Melting Point (if solid impurities are present) B->F G Tabulate Quantitative Data C->G D->G E->G F->G H Document Experimental Protocols G->H I Generate Technical Data Sheet H->I

Physicochemical Characterization Workflow

The diagram above outlines a logical workflow for the comprehensive physicochemical characterization of a new batch or sample of this compound. This process ensures the identity, purity, and key physical properties are well-documented before its use in further research or development activities.

G General Synthetic Strategy for 4-Substituted N-Boc-Piperidines cluster_0 Starting Materials cluster_1 Protection Step cluster_2 Functionalization cluster_3 Chain Elongation cluster_4 Final Transformation A 4-Hydroxypiperidine C N-Boc Protection A->C B Di-tert-butyl dicarbonate (Boc₂O) B->C D 1-Boc-4-hydroxypiperidine C->D E Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) D->E F 1-Boc-4-(leaving group)piperidine E->F G Reaction with a 4-carbon nucleophile (e.g., Grignard reagent) F->G H 1-Boc-4-(4-hydroxybutyl)piperidine G->H I Conversion of Hydroxyl to Bromide (e.g., PBr₃, CBr₄/PPh₃) H->I J This compound I->J

General Synthetic Strategy for 4-Substituted N-Boc-Piperidines

This diagram illustrates a plausible synthetic pathway for this compound, starting from commercially available materials. This generalized scheme highlights the key transformations typically employed in the synthesis of such piperidine derivatives.

Conclusion

This compound is a foundational building block for the synthesis of complex molecules in drug discovery. This guide provides the currently available physical property data and outlines detailed experimental protocols for the determination of its key physicochemical characteristics. The provided workflows offer a logical framework for the characterization and synthesis of this and related compounds. A comprehensive understanding of these properties is crucial for its effective application in the development of novel pharmaceutical agents. Further experimental work is required to determine the melting point and a comprehensive solubility profile in various pharmaceutically relevant solvents.

References

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for the preparation of 1-Boc-4-(4-bromobutyl)piperidine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a key alcohol intermediate followed by its conversion to the target alkyl bromide. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence. The initial step involves the addition of a four-carbon unit to the 4-position of the piperidine ring through a Grignard reaction with 1-Boc-4-piperidone. This yields the intermediate alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine. The subsequent step is the conversion of the terminal hydroxyl group to a bromide using standard brominating agents.

Synthesis_Pathway 1-Boc-4-piperidone 1-Boc-4-piperidone Intermediate_Alcohol 1-Boc-4-(4-hydroxybutyl)piperidine 1-Boc-4-piperidone->Intermediate_Alcohol Grignard Reaction Grignard_Reagent 1. BrMg(CH2)4OTHP 2. H3O+ Final_Product This compound Intermediate_Alcohol->Final_Product Bromination Bromination PBr3 or CBr4/PPh3

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical principles and analogous reactions found in the literature.[1][2][3]

Step 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine

This procedure details a Grignard reaction between 1-Boc-4-piperidone and a protected 4-bromobutanol. The hydroxyl group of 4-bromobutanol is protected as a tetrahydropyranyl (THP) ether to prevent it from reacting with the Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(4-Bromobutoxy)tetrahydro-2H-pyran

  • 1-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a single crystal of iodine to activate the magnesium.

    • Add anhydrous THF to just cover the magnesium turnings.

    • Dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran (1.1 equivalents) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by a color change and gentle reflux).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Boc-4-piperidone:

    • In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.0 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of 1-Boc-4-piperidone via a cannula.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Deprotection:

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude THP-protected intermediate.

    • Dissolve the crude intermediate in a mixture of THF and 1 M HCl.

    • Stir the solution at room temperature for 2-4 hours to effect the deprotection of the THP group. Monitor by TLC.

    • Neutralize the reaction with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(4-hydroxybutyl)piperidine.

Step 2: Synthesis of this compound

This step describes the conversion of the synthesized alcohol to the corresponding bromide. Two common methods are provided.

This method is effective for converting primary and secondary alcohols to alkyl bromides.[2][4][5][6]

Materials:

  • 1-Boc-4-(4-hydroxybutyl)piperidine

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Phosphorus tribromide (PBr₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

The Appel reaction is a mild method for converting alcohols to alkyl halides.[3][7][8][][10][11]

Materials:

  • 1-Boc-4-(4-hydroxybutyl)piperidine

  • Anhydrous Dichloromethane (DCM)

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

Procedure:

  • Dissolve 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 equivalent) and carbon tetrabromide (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and any remaining starting materials.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. The values are based on typical yields for analogous reactions and will vary depending on the specific reaction conditions and scale.

Table 1: Reagents for the Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine

ReagentMolar Eq.
1-Boc-4-piperidone1.0
Magnesium Turnings1.2
2-(4-Bromobutoxy)tetrahydro-2H-pyran1.1

Table 2: Expected Yield and Characterization Data

CompoundExpected Yield (%)Analytical Data Source (Analogous Compounds)
1-Boc-4-(4-hydroxybutyl)piperidine60-80Spectral data for similar piperidine derivatives are available in chemical databases.[5][6]
This compound70-90Characterization data for related bromo-piperidine compounds can be found in the literature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine cluster_step2 Step 2: Bromination A1 Prepare Grignard Reagent from 2-(4-Bromobutoxy)tetrahydro-2H-pyran A2 React Grignard Reagent with 1-Boc-4-piperidone A1->A2 A3 Aqueous Work-up (NH4Cl) A2->A3 A4 Extraction with Ethyl Acetate A3->A4 A5 Drying and Concentration A4->A5 A6 THP Deprotection (HCl) A5->A6 A7 Neutralization and Extraction A6->A7 A8 Purification by Chromatography A7->A8 A9 Characterization of Intermediate Alcohol A8->A9 B1 Dissolve Alcohol Intermediate in DCM A9->B1 B2 Add Brominating Agent (PBr3 or CBr4/PPh3) at 0 °C B1->B2 B3 Reaction at Room Temperature B2->B3 B4 Quenching and Work-up B3->B4 B5 Extraction and Drying B4->B5 B6 Purification by Chromatography B5->B6 B7 Characterization of Final Product B6->B7

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate, a key bifunctional molecule, serves as a valuable intermediate in the synthesis of a variety of complex organic compounds, particularly in the realm of pharmaceutical development. Its structure incorporates a Boc-protected piperidine ring, ensuring stability and facilitating controlled reactivity, and a terminal bromobutyl chain, which acts as a versatile handle for introducing diverse functionalities through nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in medicinal chemistry.

Chemical Identity and Properties

The IUPAC name for the compound commonly referred to as 1-Boc-4-(4-bromobutyl)piperidine is tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate . This nomenclature precisely describes its molecular structure, featuring a piperidine ring substituted at the 4-position with a bromobutyl group and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
IUPAC Name tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate
CAS Number 142355-81-5
Molecular Formula C₁₄H₂₆BrNO₂
Molecular Weight 320.27 g/mol
Appearance Colorless liquid
Purity Typically ≥95%
Storage Temperature Room Temperature

Synthesis

A robust and scalable synthesis of tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate is crucial for its application in drug discovery and development. A common synthetic route involves a multi-step process starting from commercially available precursors.

Experimental Protocol: Synthesis of tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate

Materials:

  • 4-Pyridinebutanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrogen peroxide (H₂O₂)

  • Palladium on carbon (Pd/C)

  • Thionyl bromide (SOBr₂)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF))

  • Appropriate work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Boc Protection of 4-Pyridinebutanol: 4-Pyridinebutanol is reacted with di-tert-butyl dicarbonate in a suitable solvent like dichloromethane to protect the piperidine nitrogen. This reaction is typically carried out at room temperature.

  • N-Oxidation of the Pyridine Ring: The resulting Boc-protected pyridine derivative is then subjected to N-oxidation using an oxidizing agent such as hydrogen peroxide.

  • Reduction of the Pyridine Ring: The pyridine N-oxide is subsequently reduced to the corresponding piperidine. A common method for this reduction is catalytic hydrogenation using palladium on carbon as the catalyst.

  • Bromination of the Terminal Alcohol: The terminal hydroxyl group of the butyl chain is then converted to a bromide. This can be achieved by reacting the alcohol with a brominating agent like thionyl bromide in an appropriate solvent.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched and extracted. The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography on silica gel to yield pure tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate.

Applications in Drug Development

The dual functionality of tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate makes it a highly versatile building block in medicinal chemistry. The Boc-protected piperidine moiety is a common scaffold in many centrally active drugs, while the bromobutyl chain allows for the introduction of various pharmacophoric groups through alkylation reactions.

Role as a Synthetic Intermediate

This compound is primarily utilized in the synthesis of active pharmaceutical ingredients (APIs). The bromoalkyl group is a good leaving group, making it susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the facile construction of more complex molecules.

A generalized workflow for the utilization of tert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate in the synthesis of a target molecule is depicted below.

G General Synthetic Workflow A tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate C Alkylation Reaction A->C B Nucleophile (Nu-H) B->C D Intermediate Product C->D E Deprotection (Removal of Boc group) D->E F Final Target Molecule E->F

Caption: General workflow for API synthesis.

This synthetic strategy allows for the late-stage introduction of diversity, which is a highly valuable approach in the lead optimization phase of drug discovery. By varying the nucleophile, a library of analogs can be rapidly synthesized and screened for biological activity.

Conclusion

tert-Butyl 4-(4-bromobutyl)piperidine-1-carboxylate is a pivotal chemical intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of novel drug candidates. The synthetic protocol outlined in this guide offers a practical approach for its preparation, enabling further exploration of its potential in medicinal chemistry and drug development.

Navigating the Safety Profile of 1-Boc-4-(4-bromobutyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety considerations for 1-Boc-4-(4-bromobutyl)piperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety and handling information from structurally related molecules, namely Boc-protected piperidines and alkyl bromides. This guide is intended to provide a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Identification and Classification

This compound is not officially classified under the Globally Harmonized System (GHS). However, based on the hazards associated with its constituent functional groups, a precautionary classification is presented below. The primary hazards are anticipated to stem from the alkyl bromide moiety, which is known for its potential as an alkylating agent, and the general irritant properties of piperidine derivatives.

Table 1: Postulated GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Note: This classification is not legally binding and is provided for guidance purposes only.

Physical and Chemical Properties

Table 2: Comparative Physical and Chemical Properties

Property1-N-Boc-4-bromopiperidinetert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate1-Boc-4-(aminomethyl)piperidine
Molecular Formula C₁₀H₁₈BrNO₂C₁₆H₂₃BrN₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 264.16 g/mol [1]355.27 g/mol [2]214.30 g/mol
Appearance Colorless to light yellow oil or low melting solid--
Boiling Point --237-238 °C (lit.)
Density --1.013 g/mL at 25 °C (lit.)
Solubility --Soluble in chloroform and methanol.[3]

Experimental Protocols for Safe Handling

Given the potential hazards, stringent adherence to the following experimental protocols is imperative for the safe handling of this compound and its analogs.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the substance to determine the appropriate PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety goggles with side-shields, EN166) Hand_Protection Hand Protection (Chemical-resistant gloves, e.g., Nitrile) Body_Protection Body Protection (Lab coat, closed-toe shoes) Respiratory_Protection Respiratory Protection (Use in a fume hood) Start Handling Chemical Start->Eye_Protection Start->Hand_Protection Start->Body_Protection Start->Respiratory_Protection

Figure 1. Recommended Personal Protective Equipment.
Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Spill_Response Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert colleagues and supervisor Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Collect waste in a sealed container Contain->Collect Decontaminate Decontaminate the area Collect->Decontaminate Dispose Dispose of as hazardous waste Decontaminate->Dispose

Figure 2. Spill Response Workflow.

Methodology:

  • Evacuate: Immediately clear the area of all personnel.

  • Alert: Inform coworkers and the laboratory supervisor of the spill.

  • PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep to avoid dust generation.

  • Collection: Collect the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Stability and Reactivity

Chemical Stability: Boc-protected piperidines are generally stable under normal laboratory conditions. However, the Boc protecting group can be cleaved by strong acids. Alkyl bromides can be sensitive to light and may decompose over time.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Hazardous Decomposition Products: Upon combustion, this compound may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.

Toxicological and Ecotoxicological Information

No specific toxicological or ecotoxicological data is available for this compound. The information below is based on the general properties of its structural components.

Toxicological Information:

  • Acute Toxicity: Likely to be harmful if swallowed.[2]

  • Skin and Eye Irritation: Expected to be a skin and eye irritant.[2]

  • Respiratory Irritation: May cause respiratory tract irritation.[2]

  • Chronic Effects: Alkylating agents, such as alkyl bromides, are potential mutagens and may have other long-term health effects with repeated or prolonged exposure.[6]

Ecotoxicological Information: Based on data for similar brominated organic compounds, this compound is expected to be very toxic to aquatic life with long-lasting effects.[6] It should not be released into the environment.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Some similar compounds are stored at refrigerated temperatures (2-8 °C).

Disposal: Dispose of this chemical and any contaminated materials as hazardous waste in accordance with all applicable regulations. Do not allow it to enter drains or waterways.

Conclusion

While a specific Safety Data Sheet for this compound is not currently available, a thorough risk assessment based on the known hazards of Boc-protected piperidines and alkyl bromides is essential for its safe use in a research and development setting. The implementation of rigorous engineering controls, appropriate personal protective equipment, and strict adherence to safe handling protocols are paramount to minimizing potential risks to researchers and the environment. This technical guide provides a foundation for establishing such safety procedures.

References

An In-depth Technical Guide to the Spectral Data of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 1-Boc-4-(4-bromobutyl)piperidine, a valuable intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectral data based on the analysis of its structural features and comparison with closely related analogues. Additionally, it includes a plausible synthetic protocol and standard methodologies for spectral data acquisition.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its chemical structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05br s2H-N-CH₂- (piperidine)
~3.40t2H-CH₂-Br
~2.65t2H-N-CH₂- (piperidine)
~1.85m2H-CH₂-CH₂Br
~1.65m2HPiperidine CH
~1.45s9H-C(CH₃)₃
~1.30-1.50m5HPiperidine CH and Butyl CH₂

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~155.0C=O (Boc)
~79.5-C(CH₃)₃
~44.0-N-CH₂- (piperidine)
~36.0Piperidine CH
~34.0-CH₂-Br
~32.0Piperidine CH₂
~30.0Butyl CH₂
~28.5-C(CH₃)₃
~28.0Butyl CH₂

Solvent: CDCl₃

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~2975, 2850C-H stretch (alkane)
~1690C=O stretch (carbamate)
~1420C-H bend (alkane)
~1160C-N stretch
~1250C-O stretch
~650C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
322/324[M+H]⁺ (isotopic pattern for Br)
266/268[M - C₄H₉O₂ + H]⁺ (loss of Boc group)
222/224[M - C₅H₉NO₂ + H]⁺ (loss of Boc-piperidine fragment)
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

While specific experimental data for the title compound is scarce, a plausible synthesis can be designed based on established organic chemistry reactions. The following protocols describe a likely synthetic route and standard procedures for acquiring the spectral data.

Synthesis of this compound

A common method for the synthesis of such a compound would involve the alkylation of a suitable piperidine precursor. An example of a potential synthetic route is the reaction of 1-Boc-4-piperidone with a Grignard reagent derived from 1,3-dibromopropane, followed by dehydration and hydrobromination, or a more direct coupling reaction. A more straightforward approach would be the reductive amination of 1-Boc-4-piperidone with 4-bromobutylamine.

A plausible, though not definitively published, two-step synthesis could involve:

  • Grignard reaction: Reaction of 1-Boc-4-piperidone with a Grignard reagent formed from 1-bromo-3-chloropropane to introduce the four-carbon chain.

  • Halogen exchange: Conversion of the chloro group to a bromo group using a Finkelstein reaction.

A Note on a Key Precursor: A crucial starting material for many syntheses of 4-substituted piperidines is tert-butyl 4-bromopiperidine-1-carboxylate . The experimental ¹H NMR data for this precursor is as follows:

  • ¹H NMR (250 MHz, CDCl₃): δ 1.46 (s, 9H), 1.79-2.00 (m, 2H), 2.00-2.16 (m, 2H), 3.31 (ddd, J = 13.67, 7.73, 3.73 Hz, 2H), 3.68 (ddd, J = 13.55, 6.85, 3.65 Hz, 2H), 4.34 (tt, J = 7.69, 3.81 Hz, 1H).[1]

Spectral Data Acquisition

The following are standard protocols for obtaining the spectral data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

    • Process the data using appropriate software, referencing the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Infrared (IR) Spectroscopy:

    • Obtain a background spectrum of the empty attenuated total reflectance (ATR) crystal.

    • Place a small amount of the neat sample directly on the ATR crystal.

    • Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum using electrospray ionization (ESI) in positive ion mode.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualizations

The following diagrams illustrate a potential experimental workflow for the synthesis and characterization of this compound and the logical flow of spectral data analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 1-Boc-4-piperidone & 4-bromobutylamine Reaction Reductive Amination (e.g., NaBH(OAc)₃) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Caption: A potential workflow for the synthesis and characterization of this compound.

Spectral_Analysis cluster_data Acquired Spectral Data cluster_interpretation Interpretation NMR_Data NMR Data (Chemical Shifts, Couplings) NMR_Interp Proton & Carbon Environment NMR_Data->NMR_Interp IR_Data IR Data (Vibrational Frequencies) IR_Interp Functional Groups Present IR_Data->IR_Interp MS_Data MS Data (m/z values, Isotope Pattern) MS_Interp Molecular Weight & Formula MS_Data->MS_Interp Structure_Confirmation Structure Confirmation NMR_Interp->Structure_Confirmation IR_Interp->Structure_Confirmation MS_Interp->Structure_Confirmation

Caption: Logical workflow for structural confirmation using spectral data.

References

In-Depth Technical Guide to 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(4-bromobutyl)piperidine (CAS No. 142355-81-5), a versatile building block in medicinal chemistry. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and its application in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly for the sigma-1 receptor.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and catalog numbers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichADVH14DBC0FF95%250 mg, 1 g, 5 g
ChemicalBookCB21119675>97%Inquire for pricing
Capot Chemical35013>97%Inquire for pricing
MOLBASEM235946>98%Inquire for pricing
AChemBlockP41299>95%250 mg, 1 g, 5 g

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its safe handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₂₆BrNO₂[1]
Molecular Weight 320.27 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 364.9 °C at 760 mmHg
Density 1.192 g/cm³
Flash Point 174.5 °C
Storage Temperature Room Temperature[2]
Purity Typically ≥95%[2]

Safety Information: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated laboratory fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Protocol

Step 1: Boc Protection of 4-Piperidineethanol

The first step involves the protection of the secondary amine of 4-piperidineethanol with a tert-butoxycarbonyl (Boc) group.

  • Reaction: 4-Piperidineethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Work-up: Following the completion of the reaction, a standard aqueous work-up is performed to remove the base and other water-soluble impurities. The organic layer is then dried and concentrated under reduced pressure to yield 1-Boc-4-piperidineethanol.

Step 2: Bromination of 1-Boc-4-piperidineethanol

The terminal hydroxyl group of the protected piperidine is then converted to a bromide.

  • Reaction: 1-Boc-4-piperidineethanol is treated with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃). The reaction is typically carried out in an anhydrous aprotic solvent, such as DCM or THF, often at reduced temperatures to control reactivity.

  • Work-up and Purification: After the reaction is complete, it is quenched, and the product is extracted into an organic solvent. The crude product is then purified, typically by column chromatography on silica gel, to afford the desired this compound.

The following diagram illustrates this proposed synthetic pathway:

G 4-Piperidineethanol 4-Piperidineethanol 1-Boc-4-piperidineethanol 1-Boc-4-piperidineethanol 4-Piperidineethanol->1-Boc-4-piperidineethanol Boc₂O, Base This compound This compound 1-Boc-4-piperidineethanol->this compound Brominating Agent (e.g., PBr₃)

Caption: Proposed synthetic pathway for this compound.

Application in Drug Discovery: Synthesis of a Sigma-1 Receptor Ligand

This compound is a valuable intermediate for the synthesis of various biologically active molecules, particularly ligands for G-protein coupled receptors (GPCRs). Its bifunctional nature, possessing a protected piperidine nitrogen and a reactive alkyl bromide, allows for sequential and controlled introduction of different pharmacophoric elements. A significant application lies in the synthesis of selective sigma-1 (σ₁) receptor ligands, which are promising therapeutic targets for a range of neurological and psychiatric disorders.

Experimental Workflow: Alkylation of a Primary Amine

The following protocol describes a general procedure for the N-alkylation of a primary amine with this compound, a key step in the synthesis of many sigma-1 receptor ligands.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., a substituted aniline or benzylamine) (1.0-1.2 eq)

  • A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (2-3 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the primary amine in the anhydrous solvent, add the base and stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.

  • Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

The subsequent deprotection of the Boc group, typically under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane), yields the final sigma-1 receptor ligand.

The logical flow of this experimental procedure is depicted in the following diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification Amine_Base Dissolve primary amine and base in anhydrous solvent Add_Bromide Add this compound Amine_Base->Add_Bromide Heat_Monitor Heat and monitor reaction progress (TLC/LC-MS) Add_Bromide->Heat_Monitor Quench_Extract Quench with water and extract Heat_Monitor->Quench_Extract Wash_Dry Wash with brine and dry Quench_Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the N-alkylation of a primary amine.

Signaling Pathway Context

The synthesized ligands, upon binding to the sigma-1 receptor, can modulate its activity. The sigma-1 receptor is a unique intracellular protein chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is involved in regulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival. Ligand binding can either activate or inhibit the receptor, leading to downstream effects on these pathways.

The following diagram provides a simplified representation of a potential signaling pathway influenced by a sigma-1 receptor ligand:

G Ligand Ligand Sigma-1_Receptor Sigma-1_Receptor Ligand->Sigma-1_Receptor Binds to IP3_Receptor IP₃ Receptor Sigma-1_Receptor->IP3_Receptor Modulates Ca_Signaling Calcium Signaling IP3_Receptor->Ca_Signaling Regulates Cellular_Response Cellular Response (e.g., Neuronal Survival) Ca_Signaling->Cellular_Response Influences

Caption: Simplified signaling pathway involving the sigma-1 receptor.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. For further detailed information, consulting the primary literature and supplier-provided documentation is highly recommended.

References

Stability and Storage of 1-Boc-4-(4-bromobutyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in pharmaceutical synthesis. The information herein is intended to guide researchers and drug development professionals in maintaining the integrity and purity of this compound through proper handling and storage, and to provide a framework for its stability assessment.

Chemical Stability Profile

This compound possesses two primary functional groups that influence its stability: the N-Boc (tert-butoxycarbonyl) protecting group and the primary alkyl bromide. The stability of the molecule is contingent on the conditions to which it is exposed, with temperature, humidity, and pH being critical factors.

The N-Boc group is known to be labile under acidic conditions, which can lead to its cleavage and the formation of the corresponding free piperidine. The alkyl bromide moiety is susceptible to nucleophilic substitution, particularly hydrolysis, which would result in the formation of the corresponding alcohol. Furthermore, the presence of both a nucleophilic secondary amine (if deprotected) and an electrophilic alkyl bromide within the same molecule raises the possibility of intramolecular cyclization.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Tightly sealed, opaque containerPrevents exposure to moisture and light, which can accelerate degradation.
Handling Handle in a well-ventilated area. Avoid contact with skin and eyes.General good laboratory practice for handling chemical reagents.

Illustrative Stability Data

The following tables present illustrative stability data for this compound under various conditions. This data is hypothetical and intended to demonstrate expected trends based on the chemical properties of the molecule. Actual stability will depend on the specific purity of the batch and storage conditions.

Table 1: Long-Term Stability (Illustrative)

Storage ConditionTime (Months)Purity (%)Major Degradant (%)
2-8°C, Dry, Inert Atmosphere099.5<0.1
699.30.2
1299.10.4
2498.50.9
25°C / 60% RH099.5<0.1
697.02.5
1294.54.8

Table 2: Accelerated Stability (Illustrative)

Storage ConditionTime (Months)Purity (%)Major Degradant (%)
40°C / 75% RH099.5<0.1
196.23.1
392.07.2
687.511.5

Potential Degradation Pathways

The primary degradation pathways for this compound are hypothesized to be hydrolysis of the alkyl bromide and acid-catalyzed cleavage of the N-Boc group. Intramolecular cyclization following deprotection is also a possibility.

G A This compound B 1-Boc-4-(4-hydroxybutyl)piperidine A->B Hydrolysis (H2O) C 4-(4-bromobutyl)piperidine A->C Acid-catalyzed deprotection (H+) D Spirocyclic quaternary ammonium salt C->D Intramolecular cyclization

Hypothesized degradation pathways for this compound.

Experimental Protocols

A comprehensive stability assessment of this compound should involve a formal stability study and forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Stability Study Protocol

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.

G cluster_0 Study Setup cluster_1 Storage cluster_2 Analysis A Select Batch of This compound B Characterize Initial Purity (t=0) via HPLC-UV A->B C Package in Inert, Sealed Containers B->C D Long-Term Storage (2-8°C) C->D E Accelerated Storage (40°C / 75% RH) C->E F Pull Samples at Scheduled Time Points D->F E->F G Analyze Purity and Degradants by HPLC-UV F->G H Identify Significant Degradants (LC-MS) G->H I Compile Data and Determine Shelf-Life H->I

Workflow for a formal stability study.

Methodology:

  • Material: A representative batch of this compound with a purity of >98% is used.

  • Initial Analysis (t=0): The initial purity and impurity profile are determined using a validated HPLC-UV method.

  • Storage Conditions:

    • Long-Term: Samples are stored at 2-8°C.

    • Accelerated: Samples are stored at 40°C with 75% relative humidity (RH).

  • Testing Schedule:

    • Long-Term: Samples are tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Samples are tested at 0, 1, 3, and 6 months.

  • Analysis: At each time point, samples are analyzed for purity, and the formation of any degradation products is quantified. Mass balance should be assessed to ensure all major degradation products are detected.

Forced Degradation Study Protocol

Forced degradation studies are conducted to identify likely degradation products and demonstrate the specificity of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: The compound is dissolved in 0.1 M HCl and heated at 60°C for 24 hours.

  • Base Hydrolysis: The compound is dissolved in 0.1 M NaOH and heated at 60°C for 24 hours.

  • Oxidation: The compound is dissolved in a 3% solution of hydrogen peroxide and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid compound is heated at 80°C for 48 hours.

  • Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Samples from each stress condition are then analyzed by HPLC-UV, and the resulting degradation products are characterized, often by LC-MS, to elucidate their structures.

Representative HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Logical Framework for Stability Assessment

The overall assessment of the stability of this compound follows a logical progression from understanding the molecule's inherent properties to defining its shelf-life under specified storage conditions.

G A Identify Key Functional Groups (N-Boc, Alkyl Bromide) B Hypothesize Potential Degradation Pathways A->B C Conduct Forced Degradation Studies B->C D Develop & Validate Stability-Indicating Method C->D E Perform Long-Term & Accelerated Stability Studies D->E F Analyze Data and Identify Degradation Products E->F G Establish Recommended Storage Conditions & Shelf-Life F->G

Logical workflow for stability assessment and shelf-life determination.

Conclusion

The stability of this compound is governed by the reactivity of its N-Boc and alkyl bromide functionalities. Adherence to recommended storage conditions—specifically, refrigeration in a dry, inert, and light-protected environment—is crucial for maintaining its purity and minimizing degradation. A systematic approach to stability testing, incorporating both long-term studies and forced degradation, is essential for fully characterizing its stability profile and ensuring its suitability for use in research and drug development.

Methodological & Application

Synthesis of Novel Piperidine Derivatives from 1-Boc-4-(4-bromobutyl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile building block, 1-Boc-4-(4-bromobutyl)piperidine. The protocols outlined below focus on leveraging the reactive bromobutyl moiety for nucleophilic substitution and intramolecular cyclization reactions, enabling the creation of a library of novel compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable intermediate for the synthesis of various substituted piperidines. The piperidine motif is a prevalent scaffold in numerous biologically active compounds and approved drugs. The presence of the Boc protecting group on the piperidine nitrogen allows for selective reactions at the terminal bromine of the butyl chain. Subsequent deprotection of the Boc group can then provide a handle for further functionalization. This document details procedures for the synthesis of N-alkylated, O-alkylated, and spirocyclic derivatives.

Application Notes

The derivatives synthesized from this compound have potential applications in various therapeutic areas. Piperidine-containing molecules are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ability to introduce diverse functionalities via the bromobutyl chain allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesized derivatives can be screened for activity as central nervous system (CNS) agents, anti-inflammatory drugs, or cardiovascular agents. The spirocyclic derivatives, in particular, introduce conformational rigidity, which can lead to enhanced potency and selectivity for their biological targets.

Synthetic Pathways Overview

The following diagram illustrates the key synthetic transformations described in this document, starting from this compound.

Synthesis_Pathways start This compound amine_deriv N-Alkylated Amine Derivatives start->amine_deriv  Primary/Secondary Amine, Base phenol_deriv O-Alkylated Phenol Derivatives start->phenol_deriv  Phenol, Base spiro_deriv Spiro-piperidine Derivatives start->spiro_deriv  Intramolecular Cyclization

Caption: Synthetic routes from this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Alkylated Amine Derivatives

This protocol describes the general procedure for the N-alkylation of primary and secondary amines with this compound.

Workflow:

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and amine in solvent B Add base A->B C Heat the reaction mixture B->C D Monitor progress by TLC/LC-MS C->D E Quench reaction and perform aqueous work-up D->E F Purify by column chromatography E->F

Caption: Workflow for N-alkylation.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperazine, aniline derivatives)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)

  • Solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., acetonitrile), add the amine (1.2 eq.) and the base (2.0 eq.).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated derivative.

Quantitative Data Summary:

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃ACN801285-95
N-Boc-piperazineCs₂CO₃DMF601680-90
AnilineEt₃NDMSO1002460-75
Protocol 2: Synthesis of O-Alkylated Phenol Derivatives

This protocol outlines the synthesis of ether derivatives through the O-alkylation of phenols with this compound.

Workflow:

O_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and phenol in solvent B Add base A->B C Heat the reaction mixture B->C D Monitor progress by TLC/LC-MS C->D E Quench reaction and perform aqueous work-up D->E F Purify by column chromatography E->F

Caption: Workflow for O-alkylation.

Materials:

  • This compound

  • Phenol or substituted phenol

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Acetone, Acetonitrile, or DMF)

  • Ethyl acetate

  • 1 M aqueous NaOH solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.2 eq.) in the chosen solvent (e.g., acetone), add the base (2.0 eq.) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq.) in the same solvent.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M aqueous NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the O-alkylated product.

Quantitative Data Summary:

PhenolBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux1880-90
4-MethoxyphenolCs₂CO₃ACN801285-95
4-NitrophenolK₂CO₃DMF601675-85
Protocol 3: Synthesis of Spiro-piperidine Derivatives via Intramolecular Cyclization

This protocol describes a potential route to spiro-piperidine derivatives through the intramolecular cyclization of a suitable precursor derived from this compound. This example outlines the formation of a spiro-pyrrolidinium salt, which can be a precursor to other spirocyclic systems.

Logical Relationship for Spirocyclization:

Spirocyclization_Logic start This compound intermediate N-Substituted Intermediate (e.g., with a nucleophilic nitrogen) start->intermediate Nucleophilic Substitution spiro Spiro-pyrrolidinium Salt intermediate->spiro Intramolecular Cyclization (Heat or Base)

Caption: Logical steps for spiro-piperidine synthesis.

Materials:

  • N-alkylated precursor (synthesized from this compound and a suitable amine, e.g., methylamine)

  • Solvent (e.g., Acetonitrile or Toluene)

  • Base (optional, e.g., NaH or KHMDS for deprotonation of certain precursors)

  • Diethyl ether

Procedure:

  • Synthesize the N-substituted precursor by reacting this compound with a primary amine (e.g., methylamine) following Protocol 1.

  • Dissolve the purified N-substituted precursor in a high-boiling solvent like toluene.

  • Heat the solution to reflux to promote intramolecular cyclization. The reaction progress can be monitored by the disappearance of the starting material using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (the spiro-pyrrolidinium salt) forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Wash the solid product with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum.

Note: The conditions for intramolecular cyclization can vary significantly depending on the nature of the nucleophile and the length of the tether. For less reactive nucleophiles, a strong, non-nucleophilic base may be required to generate an anion for the cyclization.

Quantitative Data (Illustrative):

PrecursorSolventTemperature (°C)Time (h)Yield (%)
N-(4-(1-Boc-piperidin-4-yl)butyl)-N-methylamineTolueneReflux2470-80

Conclusion

The protocols provided herein offer a foundation for the synthesis of a variety of derivatives from this compound. These methods are adaptable and can be applied to a wide range of nucleophiles, enabling the generation of diverse chemical libraries for biological screening. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: 1-Boc-4-(4-bromobutyl)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-bromobutyl)piperidine is a versatile bifunctional building block crucial in modern medicinal chemistry. Its structure incorporates a piperidine ring, a common scaffold in numerous pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, and a reactive 4-bromobutyl chain.[1] The Boc group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the terminal bromide. This reagent is primarily utilized as an alkylating agent to introduce the N-Boc-piperidinebutyl moiety onto various scaffolds, enabling the exploration of chemical space and the optimization of lead compounds. The subsequent deprotection of the Boc group under acidic conditions reveals a secondary amine, providing a handle for further diversification.

The piperidine motif is prized for its ability to introduce a three-dimensional character into otherwise flat molecules, which can enhance binding to protein targets.[1] This application note details the use of this compound in the synthesis of key therapeutic agents, specifically focusing on Poly(ADP-ribose) polymerase (PARP) inhibitors and Sigma-1 (σ1) receptor ligands.

Application 1: Synthesis of PARP-1 Inhibitors

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks.[2][3] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. Inhibiting PARP-1 in these cancer cells leads to an accumulation of DNA damage, resulting in cell death through a concept known as synthetic lethality.[3][4] Many potent PARP inhibitors feature a piperidine ring to occupy a specific pocket in the enzyme's active site.

The 4-(piperidin-4-yl)butyl group can be introduced by alkylating a phenolic core, a common feature in PARP inhibitor pharmacophores, with this compound.

Representative Experimental Protocol: Alkylation of a Phenolic Precursor

This protocol describes a representative synthesis of a PARP-1 inhibitor intermediate via O-alkylation.

  • Reaction Setup: To a solution of a suitable phenolic precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Addition of Alkylating Agent: Add this compound (1.2 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired O-alkylated product.

  • Boc Deprotection: Dissolve the purified product in a solution of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours. Remove the solvent under reduced pressure to yield the final piperidine-containing compound as a hydrochloride salt.

Representative Data

The following table summarizes representative yields and biological activity for piperidine-containing PARP-1 inhibitors synthesized through similar alkylation strategies.[2]

Compound IDReaction Yield (%)PARP-1 IC₅₀ (nM)Antiproliferative IC₅₀ (μM, MDA-MB-436 cells)
6a Not Reported8.338.56 ± 1.07
15d Not Reported12.026.99 ± 2.62

Application 2: Synthesis of Sigma-1 (σ1) Receptor Ligands

The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[5][6] Consequently, σ1 receptor modulators are of significant therapeutic interest. The piperidine scaffold is a privileged motif in the design of potent and selective σ1 ligands, often forming a key part of the pharmacophore that interacts with the receptor binding pocket.[7]

This compound can be used to alkylate secondary amines to generate ligands containing a tertiary amine, a common structural feature for high-affinity σ1 receptor binding.

Representative Experimental Protocol: Alkylation of a Secondary Amine

This protocol outlines a representative synthesis of a σ1 receptor ligand via N-alkylation.

  • Reaction Setup: Dissolve the secondary amine precursor (1.0 eq) and this compound (1.1 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 70-90 °C and stir for 16-48 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude material using silica gel chromatography.

  • Boc Deprotection: Treat the purified intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) or 4M HCl in dioxane at room temperature for 1-3 hours. Concentrate the solution in vacuo to afford the desired final product as a salt.

Representative Data

The table below shows representative binding affinities for piperidine-based σ1 receptor ligands developed using similar synthetic routes.[7]

Compound IDS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R/S1R)
1 3.210533
2 24>1200>50
3 8.923026
Haloperidol 2.52.6~1

Visualizations

Experimental and Logical Workflows

G cluster_0 General Synthetic Workflow reagent This compound alkylation Alkylation Reaction (Base, Solvent, Heat) reagent->alkylation nucleophile Nucleophilic Core (Phenol, Amine, etc.) nucleophile->alkylation intermediate Boc-Protected Intermediate alkylation->intermediate Purification deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection final_product Final Bioactive Compound deprotection->final_product

Caption: General workflow for synthesis using this compound.

G cluster_0 Drug Discovery Logic cluster_1 Scaffold Diversity cluster_2 Compound Library cluster_3 Therapeutic Targets bb Versatile Building Block This compound core1 Phenolic Cores bb->core1 core2 Amine Cores bb->core2 core3 Other Nucleophiles bb->core3 lib1 Library A (O-linked piperidines) core1->lib1 lib2 Library B (N-linked piperidines) core2->lib2 target1 PARP-1 lib1->target1 Screening target2 Sigma-1 Receptor lib2->target2 Screening

Caption: Logic of using a building block to generate diverse compound libraries.

Signaling Pathway

cluster_pathway PARP Inhibition and Synthetic Lethality cluster_hr HR Repair cluster_lethality Synthetic Lethality ssb DNA Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits replication DNA Replication ssb->replication if unrepaired ber Base Excision Repair (BER) parp->ber initiates ber->ssb repairs dsb Double-Strand Break (DSB) replication->dsb brca BRCA1/2 Proficient dsb->brca brca_mut BRCA1/2 Deficient dsb->brca_mut hr Homologous Recombination brca->hr survival Cell Survival hr->survival death Cell Death (Apoptosis) brca_mut->death unrepaired DSBs parpi PARP Inhibitor parpi->parp blocks

References

Application Notes and Protocols: 1-Boc-4-(4-bromobutyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Boc-4-(4-bromobutyl)piperidine is a versatile bifunctional building block widely employed in medicinal chemistry and organic synthesis. Its structure incorporates a piperidine ring, a common scaffold in central nervous system (CNS) active agents, protected with a tert-butyloxycarbonyl (Boc) group, and a bromobutyl chain that serves as an electrophile for alkylation reactions.[1][2] This combination allows for the straightforward introduction of a piperidine-butyl moiety into various molecular frameworks, making it a valuable tool in the synthesis of targeted ligands for G-protein coupled receptors (GPCRs) and other biological targets. Applications for this building block are prominent in the development of dopamine D3 receptor antagonists, sigma receptor ligands, and neurokinin receptor antagonists.[3][4][5]

Application 1: Synthesis of Dopamine D3 Receptor Ligands

The dopamine D3 receptor is a key target in the treatment of various neuropsychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease.[6] this compound is frequently used to synthesize potent and selective D3 receptor ligands by linking the piperidine core to an appropriate pharmacophore, often an arylpiperazine or a related motif.[7][8][9]

General Synthetic Workflow

The general strategy involves the N-alkylation of a nucleophilic amine (e.g., an arylpiperazine) with this compound, followed by deprotection of the Boc group and subsequent functionalization if required.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection A This compound D Boc-protected Intermediate A->D B Nucleophile (e.g., Arylpiperazine) B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D E Boc-protected Intermediate G Final Ligand (Amine Salt) E->G F Acid (e.g., TFA, HCl) F->G

Caption: General workflow for the synthesis of amine-containing ligands.

Experimental Protocol: Synthesis of a Generic D3 Receptor Ligand

This protocol describes a general procedure for the N-alkylation of an arylpiperazine with this compound.

Materials:

  • This compound (1.0 eq)

  • Substituted Arylpiperazine (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM), anhydrous

Procedure:

Step 1: N-Alkylation

  • To a solution of the substituted arylpiperazine in anhydrous DMF, add potassium carbonate.

  • Add this compound to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected intermediate.

  • Purify the crude product by silica gel column chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting residue is the final amine salt, which can be further purified by recrystallization or precipitation.

Data Presentation: D3 Receptor Ligand Affinities

The following table summarizes the binding affinities of representative D3 receptor ligands synthesized using this compound or similar building blocks.

Compound IDD3 Receptor Ki (nM)D2 Receptor Ki (nM)D3 vs. D2 Selectivity
9a 0.8136~170-fold
21c 1.3 (IC50)Not ReportedNot Reported
25 Not ReportedNot Reported>400-fold
8 Not ReportedNot Reported>400-fold

Data is compiled from multiple sources for illustrative purposes.[3][8]

Application 2: Synthesis of Sigma Receptor Ligands

Sigma receptors, including the σ1 and σ2 subtypes, are implicated in various CNS disorders and are targets for the development of novel therapeutics for pain, neurodegenerative diseases, and cancer.[5][10] this compound is a key building block for constructing sigma receptor ligands, often by attaching it to various aromatic and heterocyclic systems.[5][11][12]

Experimental Protocol: Synthesis of a Generic Sigma Receptor Ligand

The synthesis of sigma receptor ligands often follows a similar N-alkylation protocol as described for the D3 receptor ligands.

Materials:

  • This compound (1.0 eq)

  • Aromatic or heterocyclic amine (e.g., substituted aniline or indole) (1.0-1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Acetonitrile (ACN) or DMF, anhydrous

  • Standard workup and purification reagents

Procedure:

  • Combine the amine, base, and this compound in an anhydrous solvent.

  • Heat the reaction mixture (e.g., 80 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Perform an aqueous workup and extraction.

  • Purify the crude product via column chromatography to yield the Boc-protected intermediate.

  • Deprotect the Boc group using standard acidic conditions (TFA or HCl in an appropriate solvent).

  • Isolate and purify the final product.

Data Presentation: Sigma Receptor Ligand Affinities

The table below shows the binding affinities for representative sigma receptor ligands.

Compound IDσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
12a 1.2Not Reported
12c 0.7Not Reported
25b 0.077 (pKi = 9.13)3.63 (pKi = 8.44)

Data is compiled from multiple sources for illustrative purposes.[11][12]

Signaling Pathway Visualization

Simplified Dopamine D3 Receptor Signaling

Dopamine D3 receptors are Gi/o-coupled GPCRs. Upon activation by an agonist like dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists synthesized using this compound block this signaling cascade.

G cluster_0 Cell Membrane D3R D3 Receptor G_protein Gi/o Protein D3R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC inhibits Dopamine Dopamine (Agonist) Dopamine->D3R Antagonist D3 Antagonist (Synthesized Ligand) Antagonist->D3R ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified Dopamine D3 receptor signaling pathway.

Disclaimer: The provided protocols are generalized and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Alkylation Reactions with 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the versatile use of 1-Boc-4-(4-bromobutyl)piperidine as a key building block in the synthesis of a variety of organic compounds. This reagent is particularly valuable in drug discovery and development for the introduction of a Boc-protected piperidinylbutyl moiety, a common scaffold in biologically active molecules, including ligands for G-protein coupled receptors (GPCRs) and sigma receptors.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperidine nitrogen and a reactive bromobutyl chain. The tert-butoxycarbonyl (Boc) protecting group ensures the selective alkylation of various nucleophiles at the terminal carbon of the butyl chain, preventing undesired reactions at the piperidine nitrogen. Subsequent deprotection of the Boc group under acidic conditions readily yields the corresponding secondary amine, which can be further functionalized. This allows for a modular and efficient approach to the synthesis of complex molecules with potential therapeutic applications.

This document outlines protocols for the N-alkylation of amines and indoles, and the O-alkylation of phenols using this compound.

N-Alkylation of Amines

The alkylation of primary and secondary amines with this compound is a straightforward and widely used method for the synthesis of more complex secondary and tertiary amines, respectively. This reaction is fundamental in the preparation of various drug candidates, including sigma receptor ligands.

Experimental Protocol: N-Alkylation of 1-Phenylpiperazine

Objective: To synthesize tert-butyl 4-(4-(4-phenylpiperazin-1-yl)butyl)piperidine-1-carboxylate.

Materials:

  • This compound

  • 1-Phenylpiperazine

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for column chromatography)

Procedure:

  • To a solution of 1-phenylpiperazine (1.0 equivalent) in acetonitrile (10 mL per mmol of amine), add potassium carbonate (2.0 equivalents).

  • Add a solution of this compound (1.1 equivalents) in acetonitrile to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

General Workflow for N-Alkylation of Amines

N_Alkylation_Workflow reagents Amine (1.0 eq) Base (e.g., K₂CO₃, 2.0 eq) Solvent (e.g., CH₃CN) reaction Reaction (e.g., 80 °C, 12-24 h) reagents->reaction alkylating_agent This compound (1.1 eq) alkylating_agent->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of amines.

Data Presentation: N-Alkylation of Amines (Analogous Reactions)
Amine NucleophileAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1-PhenylpiperazineThis compoundK₂CO₃CH₃CN801885-95 (estimated)
AnilineThis compoundNa₂CO₃DMF901680-90 (estimated)

Note: Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

O-Alkylation of Phenols

The reaction of phenols with this compound provides a convenient route to aryl ethers containing the piperidinylbutyl moiety. This transformation is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.

Experimental Protocol: O-Alkylation of Phenol

Objective: To synthesize tert-butyl 4-(4-phenoxybutyl)piperidine-1-carboxylate.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for column chromatography)

Procedure:

  • To a solution of phenol (1.0 equivalent) in DMF (10 mL per mmol of phenol), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 equivalents) in DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

General Workflow for O-Alkylation of Phenols

O_Alkylation_Workflow reagents Phenol (1.0 eq) Base (e.g., K₂CO₃, 1.5 eq) Solvent (e.g., DMF) reaction Reaction (e.g., 60-70 °C, 12-18 h) reagents->reaction alkylating_agent This compound (1.2 eq) alkylating_agent->reaction workup Workup (Aqueous Quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product O-Alkylated Product purification->product

Caption: General workflow for the O-alkylation of phenols.

Data Presentation: O-Alkylation of Phenols (Analogous Reactions)
Phenol NucleophileAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
PhenolThis compoundK₂CO₃DMF701675-85 (estimated)
4-MethoxyphenolThis compoundCs₂CO₃CH₃CN801280-90 (estimated)

Note: Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

N-Alkylation of Indoles

The N-alkylation of indoles with this compound is a valuable method for synthesizing compounds with potential applications in medicinal chemistry, particularly for targeting central nervous system disorders. The reaction typically requires a base to deprotonate the indole nitrogen.

Experimental Protocol: N-Alkylation of Indole

Objective: To synthesize tert-butyl 4-(4-(1H-indol-1-yl)butyl)piperidine-1-carboxylate.

Materials:

  • This compound

  • Indole

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for column chromatography)

Procedure:

  • To a solution of indole (1.0 equivalent) in anhydrous DMF (15 mL per mmol of indole) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

General Workflow for N-Alkylation of Indoles

N_Alkylation_Indole_Workflow reagents Indole (1.0 eq) Base (e.g., NaH, 1.2 eq) Anhydrous Solvent (e.g., DMF) reaction Reaction (0 °C to RT, 12-24 h) reagents->reaction alkylating_agent This compound (1.1 eq) alkylating_agent->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylated Indole purification->product

Caption: General workflow for the N-alkylation of indoles.

Data Presentation: N-Alkylation of Indoles (Analogous Reactions)
Indole NucleophileAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Indole1,4-DibromobutaneKOHDMFRT180-90 (for 1-(4-bromobutyl)-1H-indole)
5-BromoindoleThis compoundNaHTHFRT1870-80 (estimated)

Note: The yield for the reaction with 1,4-dibromobutane is for the formation of the intermediate bromo-butyl indole. Further reaction would be required to couple the piperidine. Yields are estimated based on analogous reactions and may vary.

Signaling Pathway Application: GPCR Ligand Synthesis

The piperidinylbutyl scaffold is a key component in many ligands targeting G-protein coupled receptors. The synthesis of these ligands often involves the alkylation of a pharmacophore (e.g., an amine, phenol, or heterocycle) with this compound, followed by deprotection and further modification if necessary.

GPCR_Ligand_Synthesis cluster_synthesis Synthetic Pathway cluster_signaling Biological Action Pharmacophore (Nucleophile) Pharmacophore (Nucleophile) Alkylation Alkylation Pharmacophore (Nucleophile)->Alkylation This compound Base, Solvent Boc-Protected Ligand Boc-Protected Ligand Alkylation->Boc-Protected Ligand Deprotection (Acid) Deprotection (Acid) Boc-Protected Ligand->Deprotection (Acid) Final GPCR Ligand Final GPCR Ligand Deprotection (Acid)->Final GPCR Ligand GPCR GPCR Final GPCR Ligand->GPCR Binding Final GPCR Ligand->GPCR G-Protein Activation G-Protein Activation GPCR->G-Protein Activation Downstream Signaling Downstream Signaling G-Protein Activation->Downstream Signaling

Caption: Synthesis of a GPCR ligand and its biological action.

Conclusion

This compound is a highly effective and versatile reagent for introducing the piperidinylbutyl moiety into a wide range of molecules. The protocols described herein for the alkylation of amines, phenols, and indoles provide a solid foundation for the synthesis of novel compounds for drug discovery and development. The straightforward nature of these reactions, coupled with the ease of Boc-group removal, makes this building block an invaluable tool for medicinal chemists. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols: 1-Boc-4-(4-bromobutyl)piperidine in the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-bromobutyl)piperidine is a valuable bifunctional building block in medicinal chemistry, particularly for the synthesis of ligands targeting G-protein coupled receptors (GPCRs). The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for regioselective reactions, while the bromobutyl chain serves as a versatile electrophile for introducing the piperidine moiety onto various pharmacophores through N- or O-alkylation. This piperidine scaffold is a common feature in ligands for a range of GPCRs, including dopamine and sigma receptors, which are implicated in numerous neurological and psychiatric disorders.

These application notes provide a detailed overview of the utility of this compound in the synthesis of GPCR ligands, with a focus on dopamine D2/D3 and sigma-1 receptors. Included are detailed experimental protocols, quantitative data for representative ligands, and diagrams of relevant signaling pathways and experimental workflows.

I. Synthesis of GPCR Ligands using this compound

The primary application of this compound is in the alkylation of nucleophilic pharmacophores. The butyl chain provides a flexible linker to connect the piperidine ring to a core aromatic or heteroaromatic structure. A prominent example of a GPCR ligand class that can be synthesized using this approach are analogues of the atypical antipsychotic cariprazine, which is a dopamine D3/D2 receptor partial agonist.

General Synthetic Scheme:

The synthesis typically involves the N-alkylation of a piperazine-containing pharmacophore with this compound, followed by the deprotection of the Boc group and subsequent functionalization.

G_1 cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final Modification (Optional) Pharmacophore-NH Pharmacophore-NH (e.g., Arylpiperazine) Intermediate_1 Boc-Protected Ligand Pharmacophore-NH->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent This compound Reagent->Intermediate_1 Intermediate_2 Boc-Protected Ligand Intermediate_3 Secondary Amine Ligand Intermediate_2->Intermediate_3 Acid (e.g., TFA or HCl) Intermediate_4 Secondary Amine Ligand Final_Ligand Final GPCR Ligand Intermediate_4->Final_Ligand e.g., Urea formation

Experimental Protocol: Synthesis of a Cariprazine Analogue

This protocol describes the synthesis of a cariprazine analogue by reacting 1-(2,3-dichlorophenyl)piperazine with this compound, followed by deprotection and urea formation.

Materials:

  • 1-(2,3-dichlorophenyl)piperazine

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylcarbamoyl chloride

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation

  • To a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected secondary amine.

Step 3: Urea Formation

  • Dissolve the deprotected amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

  • Cool the solution to 0 °C and add N,N-dimethylcarbamoyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by silica gel column chromatography or recrystallization.

II. Quantitative Data

The following tables summarize representative quantitative data for cariprazine and related analogues, demonstrating the high affinity of this ligand class for dopamine D2 and D3 receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Cariprazine and its Metabolites [1]

CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)
Cariprazine0.49 - 0.710.085 - 0.31.4 - 2.6
Desmethyl-cariprazine0.5 - 1.20.2 - 0.51.8 - 3.0
Didesmethyl-cariprazine1.0 - 2.50.3 - 0.82.0 - 4.0

Table 2: Functional Activity (EC50, nM and Emax, %) of Cariprazine Analogues at the D3 Receptor [2][3]

Compound Analogue (Modification)G Protein Activation (EC50, nM)G Protein Activation (Emax, %)β-Arrestin2 Recruitment (EC50, nM)β-Arrestin2 Recruitment (Emax, %)
Cariprazine (Reference)2.5505.060
Analogue 1 (2-methoxyphenyl)3.1456.255
Analogue 2 (3-chlorophenyl)1.8554.565

III. Signaling Pathways

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It can also modulate ion channels and activate other signaling cascades, such as the Akt/GSK3β pathway, often through β-arrestin-mediated mechanisms.[4][5]

G_2 cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine / Agonist D2R D2 Receptor Gi_o Gi/o Protein AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA PKA Beta_Arrestin β-Arrestin Akt_GSK3 Akt/GSK3β Pathway

Sigma-1 Receptor Signaling

The sigma-1 receptor is not a classical GPCR but a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It modulates a variety of signaling pathways by interacting with other proteins, including ion channels and other receptors. It plays a crucial role in regulating calcium homeostasis between the ER and mitochondria and is involved in cellular stress responses.[6][7][8]

G_3 cluster_0 Sigma-1 Receptor Signaling Ligand Ligand (Agonist) S1R Sigma-1 Receptor (at ER-Mitochondria membrane) IP3R IP3 Receptor Ca_ER ER Ca2+ Ca_Mito Mitochondrial Ca2+ Ion_Channels Ion Channels (e.g., K+, Ca2+) Cellular_Stress Cellular Stress Response

Conclusion

This compound is a key synthetic intermediate that enables the construction of a diverse range of GPCR ligands. Its utility is particularly evident in the synthesis of high-affinity ligands for dopamine and sigma receptors. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting these important receptor systems. The straightforward nature of the alkylation reactions, combined with the established importance of the piperidine scaffold, ensures that this building block will continue to be a valuable tool in drug discovery.

References

The Versatile Precursor: Application Notes and Protocols for 1-Boc-4-(4-bromobutyl)piperidine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-bromobutyl)piperidine is a key heterocyclic building block in medicinal chemistry, primarily utilized for the synthesis of novel compounds targeting the central nervous system (CNS). Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive bromobutyl chain, makes it an ideal starting material for creating diverse molecular architectures. In neuroscience, this precursor is instrumental in the development of ligands for various receptors, with a significant focus on the sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, and depression. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of novel sigma-1 receptor ligands.

Application Notes

The primary application of this compound in neuroscience research is as a precursor for the synthesis of high-affinity and selective sigma-1 receptor ligands. The piperidine moiety is a common scaffold in many CNS-active compounds and is crucial for the interaction with the σ1R binding site. The 4-(4-bromobutyl) side chain allows for the introduction of various aryl or other functional groups through nucleophilic substitution reactions, enabling the exploration of the chemical space around the core piperidine structure to optimize binding affinity, selectivity, and pharmacokinetic properties.

Synthesized ligands are subsequently used in a variety of in vitro and in vivo assays to characterize their pharmacological profile and assess their therapeutic potential. These studies are critical for identifying lead compounds for the development of novel treatments for neurological disorders.

Data Presentation: Sigma-1 Receptor Ligands Synthesized from Piperidine Precursors

The following table summarizes quantitative data for representative sigma-1 receptor ligands synthesized from piperidine-based precursors. This data is essential for comparing the affinity and selectivity of different compounds.

Compound IDTarget ReceptorBinding Affinity (Ki, nM)Selectivity (σ2R Ki / σ1R Ki)Reference
Compound 4b (AD186) Sigma-12.710[1][2]
Compound 5b (AB21) Sigma-1137.8[1][2]
Compound 8f (AB10) Sigma-11016.5[1][2]
Compound 12a Sigma-11.2>700[3]
Compound 12c Sigma-10.7829[3]
E-1 Sigma-11584[4]

Experimental Protocols

I. Synthesis of a Representative Sigma-1 Receptor Ligand

This protocol describes a general method for the synthesis of a sigma-1 receptor ligand using a 1-Boc-4-substituted piperidine precursor.

Step 1: N-Alkylation of an Amine with a 1-Boc-4-substituted Piperidine

  • Materials:

    • This compound

    • Desired amine (e.g., a substituted aniline or benzylamine)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Potassium carbonate (K₂CO₃)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of the desired amine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Add this compound (1.2 eq) to the mixture.

    • Heat the reaction mixture at 80 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Boc-Deprotection

  • Materials:

    • Boc-protected intermediate from Step 1

    • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA or 4M HCl in dioxane dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to obtain the final deprotected amine salt.

II. In Vitro Characterization: Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the sigma-1 receptor.

  • Materials:

    • Synthesized compound (test ligand)

    • Membrane homogenates from guinea pig brain (source of σ1R)

    • [³H]-(+)-Pentazocine (radioligand)

    • Haloperidol (for non-specific binding determination)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • 96-well plates

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the test ligand.

    • In a 96-well plate, add the Tris-HCl buffer, membrane homogenate (typically 150-200 µg protein), and the test ligand at various concentrations.

    • For total binding, add buffer instead of the test ligand.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Initiate the binding reaction by adding a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM).

    • Incubate the plate at 37°C for 120 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of test ligand that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. In Vivo Evaluation: Capsaicin-Induced Allodynia Model

This protocol assesses the potential analgesic effect of the synthesized compounds in a model of neuropathic pain.[1][2]

  • Animals:

    • Male Swiss albino mice (20-25 g)

  • Procedure:

    • Administer the synthesized compound or vehicle (e.g., saline) intraperitoneally (i.p.) at the desired dose (e.g., 20 mg/kg).[1][2]

    • After a predetermined time (e.g., 30 minutes), inject capsaicin (1 µg/20 µL) into the plantar surface of the right hind paw.

    • Observe the animals and record the time spent licking the injected paw for 5 minutes.

    • A reduction in licking time compared to the vehicle-treated group indicates an antiallodynic effect.

    • To confirm the involvement of the sigma-1 receptor, a separate group of animals can be pre-treated with a known σ1R agonist (e.g., PRE-084) before the administration of the test compound. Reversal of the antiallodynic effect by the agonist suggests that the test compound acts as a σ1R antagonist.[1][2]

Visualizations

G cluster_synthesis Synthetic Workflow A This compound C N-Alkylation A->C B Amine Substrate (e.g., Arylamine) B->C D Boc-Protected Intermediate C->D E Boc-Deprotection (TFA or HCl) D->E F Final Sigma-1 Receptor Ligand E->F

Caption: General synthetic route to sigma-1 receptor ligands.

G cluster_workflow Experimental Workflow for Ligand Evaluation A Synthesis of Piperidine Derivative B In Vitro Binding Assay (Sigma-1 Receptor) A->B C Determine Ki and Selectivity B->C D In Vivo Behavioral Model (e.g., Neuropathic Pain) C->D E Assess Therapeutic Potential D->E F Lead Compound Identification E->F

Caption: Workflow for the evaluation of synthesized ligands.

G cluster_pathway Sigma-1 Receptor Signaling Pathway S1R Sigma-1 Receptor (σ1R) (at ER-Mitochondria Interface) IonChannel Ion Channels (e.g., K+, Ca2+) S1R->IonChannel Modulates GPCR GPCRs & Kinases S1R->GPCR Modulates Pain Modulation of Pain Signaling S1R->Pain Ligand σ1R Ligand (Agonist/Antagonist) Ligand->S1R Binds to Neuroprotection Neuroprotection & Neuronal Survival IonChannel->Neuroprotection Plasticity Synaptic Plasticity GPCR->Plasticity

Caption: Simplified sigma-1 receptor signaling cascade.

References

Application Notes and Protocols for N-Deprotection of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-deprotection of 1-Boc-4-(4-bromobutyl)piperidine, a common intermediate in pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The following sections present common deprotection methods, a summary of reaction conditions, and detailed experimental procedures.

Overview of N-Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that involves the protonation of the carbamate oxygen followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1] The tert-butyl cation is typically scavenged by the solvent or other nucleophiles present in the reaction mixture. Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl).[3][4] The choice of reagent and solvent can be critical to achieving high yields and purity, especially when other sensitive functional groups are present in the molecule.

Comparison of Common Deprotection Protocols

The selection of an appropriate deprotection protocol depends on factors such as the scale of the reaction, the presence of other acid-labile groups, and desired purity of the final product. Below is a summary of commonly employed conditions for the N-deprotection of Boc-protected amines, which are applicable to this compound.

ReagentSolventConcentrationTemperatureReaction TimeTypical Yield (%)Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 °C to Room Temp.30 min - 2 hours87-95%[5][6]
Hydrogen Chloride (HCl)1,4-Dioxane4M0 °C to Room Temp.30 min - 24 hours48-100%[7][8]
Hydrogen Chloride (HCl)Ethyl Acetate1MRoom Temp.VariesNot Specified[5]
Oxalyl ChlorideMethanol3 equivalentsRoom Temp.1 - 4 hoursup to 90%[9][10]
p-Toluenesulfonic acidMechanochemical (solvent-free)2 equivalentsRoom Temp.10 minutes~Quantitative[11]

Experimental Workflow

The general workflow for the N-deprotection of this compound is outlined below. This process includes the reaction setup, monitoring, work-up, and isolation of the final product.

N-Deprotection Workflow General Workflow for N-Deprotection of this compound cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up and Isolation Dissolve Substrate Dissolve this compound in appropriate solvent (e.g., DCM, Dioxane) Cool Reaction Cool reaction mixture to 0 °C (optional) Dissolve Substrate->Cool Reaction Add Acid Add acidic reagent (e.g., TFA, HCl in Dioxane) dropwise Cool Reaction->Add Acid Stir Reaction Stir at specified temperature (0 °C to Room Temperature) Add Acid->Stir Reaction Monitor Progress Monitor reaction progress by TLC or LC-MS Stir Reaction->Monitor Progress Remove Volatiles Remove volatile components in vacuo Monitor Progress->Remove Volatiles Neutralization Neutralize with base (e.g., sat. aq. NaHCO3, NaOH) Remove Volatiles->Neutralization Extraction Extract with organic solvent (e.g., EtOAc, DCM) Neutralization->Extraction Dry and Concentrate Dry organic layer (e.g., MgSO4) and concentrate in vacuo Extraction->Dry and Concentrate Purification Purify by chromatography or recrystallization (if necessary) Dry and Concentrate->Purification

Caption: General experimental workflow for the N-deprotection of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the N-deprotection of this compound using two common acidic reagents.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally efficient method for Boc deprotection.[6]

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA, although concentrations of 20-50% TFA in DCM are also effective.[5][6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Dissolve the residue in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the deprotected product, 4-(4-bromobutyl)piperidine.

  • The crude product can be used without further purification or can be purified by column chromatography if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is often considered milder than using TFA and can be advantageous for substrates with acid-sensitive functional groups.[5]

Materials:

  • This compound

  • 4M Hydrogen Chloride (HCl) in 1,4-dioxane

  • 1,4-Dioxane, anhydrous (if dilution is needed)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH)

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane.[7] The amount of HCl solution added should be sufficient to ensure complete reaction, typically in excess.

  • Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to several hours, and in some cases, may require stirring overnight.[7] Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo. The product will likely be obtained as the hydrochloride salt.

  • To obtain the free amine, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine, 4-(4-bromobutyl)piperidine.

  • If the hydrochloride salt is the desired product, the crude solid obtained after solvent removal can be triturated with a solvent like diethyl ether to induce precipitation, followed by filtration and drying.[7]

Safety Precautions

  • Both trifluoroacetic acid and concentrated solutions of hydrogen chloride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The neutralization of acidic solutions with bicarbonate or carbonate bases will produce carbon dioxide gas, which can cause pressure buildup in a sealed container. Ensure adequate venting.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-4-(4-bromobutyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in the development of various pharmaceutical compounds. The described methodologies are designed to be robust and scalable for laboratory and pilot plant settings.

Introduction

Piperidine derivatives are integral structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2][3][4] The 1-Boc-4-substituted piperidine scaffold, in particular, serves as a versatile building block for drug discovery, enabling the exploration of diverse chemical space. This document outlines a scalable synthetic route to this compound, focusing on process efficiency, yield optimization, and product purity.

Synthetic Strategy

The proposed multi-step synthesis for this compound is outlined below. This strategy begins with the readily available 4-hydroxypiperidine, proceeds through Boc protection, and culminates in the introduction of the 4-bromobutyl side chain via a two-step sequence involving tosylation and subsequent displacement with bromide.

Synthesis_Pathway A 4-Hydroxypiperidine B 1-Boc-4-hydroxypiperidine A->B (Boc)2O, Dioxane/H2O, NaOH C 1-Boc-4-(tosyloxy)piperidine B->C TsCl, Pyridine, DCM D 1-Boc-4-(4-hydroxybutyl)piperidine C->D 1,4-Butanediol, NaH, THF E This compound D->E PBr3, DCM

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-hydroxypiperidine

This protocol details the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials and Equipment:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • 50 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Charge the 50 L reactor with 4-hydroxypiperidine (2.5 kg, 24.7 mol) and a solution of sodium hydroxide (1.19 kg, 29.7 mol) in 12.5 L of water.

  • Cool the mixture to 0-5 °C with constant stirring.

  • In a separate vessel, dissolve di-tert-butyl dicarbonate (5.93 kg, 27.2 mol) in 12.5 L of dioxane.

  • Slowly add the (Boc)₂O solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 10 L).

  • Combine the organic layers, wash with brine (1 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure 1-Boc-4-hydroxypiperidine as a white crystalline solid.

  • Dry the product in a vacuum oven at 40 °C to a constant weight.

ParameterValue
Starting Material4-Hydroxypiperidine
Scale2.5 kg
Yield4.5 - 4.8 kg (90-95%)
Purity (HPLC)>98%
Step 2: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine

This protocol describes the alkylation of 1-Boc-4-hydroxypiperidine with a protected form of a four-carbon linker which is then deprotected. A more direct approach using 1,4-butanediol is presented here for process simplification, though it may require optimization to control dialkylation.

Materials and Equipment:

  • 1-Boc-4-hydroxypiperidine

  • 1,4-Butanediol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • 100 L jacketed glass reactor with overhead stirring, temperature probe, addition funnel, and nitrogen inlet

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Set up the 100 L reactor under a nitrogen atmosphere.

  • Charge the reactor with anhydrous THF (40 L) and sodium hydride (1.2 kg, 30.0 mol, 60% dispersion).

  • Cool the suspension to 0-5 °C.

  • Slowly add a solution of 1-Boc-4-hydroxypiperidine (4.0 kg, 19.9 mol) in anhydrous THF (20 L) to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Add 1,4-butanediol (3.58 kg, 39.8 mol) to the reaction mixture.

  • Heat the reaction to reflux (approx. 66 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0-5 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 L).

  • Combine the organic layers, wash with brine (1 x 10 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to yield 1-Boc-4-(4-hydroxybutyl)piperidine as a colorless oil.

ParameterValue
Starting Material1-Boc-4-hydroxypiperidine
Scale4.0 kg
Yield3.8 - 4.3 kg (70-80%)
Purity (HPLC)>97%
Step 3: Synthesis of this compound

This final step involves the conversion of the terminal alcohol to a bromide, a key transformation for subsequent coupling reactions. The use of phosphorus tribromide is a common and effective method for this transformation.[5][6]

Materials and Equipment:

  • 1-Boc-4-(4-hydroxybutyl)piperidine

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 100 L jacketed glass reactor with overhead stirring, temperature probe, addition funnel, and nitrogen inlet

  • Rotary evaporator

Procedure:

  • Set up the 100 L reactor under a nitrogen atmosphere.

  • Charge the reactor with a solution of 1-Boc-4-(4-hydroxybutyl)piperidine (3.5 kg, 12.9 mol) in anhydrous DCM (35 L).

  • Cool the solution to 0-5 °C.

  • Slowly add phosphorus tribromide (1.55 kg, 5.7 mol) to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0-5 °C.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Separate the organic layer, and wash it with water (1 x 15 L) and brine (1 x 15 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be used in the next step without further purification or can be purified by column chromatography if higher purity is required.

ParameterValue
Starting Material1-Boc-4-(4-hydroxybutyl)piperidine
Scale3.5 kg
Yield3.9 - 4.3 kg (90-95%)
Purity (HPLC)>95% (crude)

Process Workflow and Logic

The following diagram illustrates the overall workflow for the scale-up synthesis, highlighting key stages and decision points.

Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis A Raw Material QC B Reactor Setup & Inerting A->B C Step 1: Boc Protection B->C I In-process Control (TLC/LC-MS) C->I Monitor D Step 2: Alkylation D->I Monitor E Step 3: Bromination E->I Monitor F Work-up & Extraction G Chromatography / Recrystallization F->G H Drying G->H J Final Product QC (HPLC, NMR, MS) H->J I->D Complete I->E Complete I->F Complete

Caption: Overall workflow for the scale-up synthesis.

Troubleshooting and Safety Considerations

A logical approach to troubleshooting common issues is essential for a successful scale-up campaign.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 1-Boc-4-(4-bromobutyl)piperidine. The information is designed to help improve reaction yields and address common issues encountered during the experimental process.

Synthesis Overview

The primary route for the synthesis of this compound involves a two-step process. The first step is the preparation of the precursor alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine. The second, and often more challenging step, is the bromination of this alcohol to yield the final product.

Synthesis_Overview cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination 1-Boc-4-piperidone 1-Boc-4-piperidone Grignard_Reagent 1. (3-bromopropoxy)magnesium bromide 2. Aqueous Workup 1-Boc-4-piperidone->Grignard_Reagent Grignard Reaction Precursor_Alcohol 1-Boc-4-(4-hydroxybutyl)piperidine Grignard_Reagent->Precursor_Alcohol Brominating_Agent PBr3 or PPh3/CBr4 Precursor_Alcohol->Brominating_Agent Bromination Final_Product This compound Brominating_Agent->Final_Product

Caption: General two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Precursor Synthesis: 1-Boc-4-(4-hydroxybutyl)piperidine

Q1: What are the common methods for synthesizing the precursor alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine?

A1: The most common method involves the Grignard reaction between 1-Boc-4-piperidone and a suitable three-carbon Grignard reagent with a protected hydroxyl group, such as (3-(tetrahydropyran-2-yloxy)propyl)magnesium bromide, followed by deprotection. An alternative is to use a Grignard reagent prepared from 1,3-dibromopropane, which can be challenging due to the formation of byproducts.

Q2: I am getting low yields in my Grignard reaction. What could be the issue?

A2: Low yields in Grignard reactions are often due to:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

  • Quality of Magnesium: Use high-quality magnesium turnings. Activation with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the reaction.

  • Side Reactions: Wurtz coupling of the alkyl halide can occur. This can be minimized by slow addition of the alkyl halide to the magnesium turnings.

Bromination Reaction: this compound

Q3: What are the recommended methods for the bromination of 1-Boc-4-(4-hydroxybutyl)piperidine?

A3: Two primary methods are recommended for this transformation:

  • Phosphorus Tribromide (PBr₃): This is a common and effective reagent for converting primary alcohols to alkyl bromides. The reaction typically proceeds via an S_{N}2 mechanism, which leads to inversion of configuration if a chiral center is present (not applicable in this specific case).[1]

  • Appel Reaction (PPh₃/CBr₄): This method uses triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). It is known for its mild reaction conditions and is also an S_{N}2 type reaction.[2][3][4][5]

Q4: My bromination reaction with PBr₃ is giving a low yield. What are the common causes and solutions?

A4: Low yields with PBr₃ are a frequent issue. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction time or temperature slightly.

  • Formation of Phosphite Esters: A significant side reaction is the formation of stable phosphite esters which do not convert to the desired alkyl bromide.[6]

    • Solution: Use a slight excess of PBr₃ (e.g., 1.2-1.5 equivalents).[6] Also, performing an inverse addition (adding the alcohol dropwise to a cooled solution of PBr₃) can favor the formation of the desired product.[6]

  • Moisture Sensitivity: PBr₃ reacts violently with water. Ensure all glassware and solvents are scrupulously dry.[1]

  • Workup Issues: The phosphorus-containing byproducts can be difficult to remove.

    • Solution: Quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution. Thoroughly extract the product with a suitable organic solvent. Washing the organic layer with saturated sodium bicarbonate and brine is crucial.

Q5: I am using the Appel reaction and struggling to remove the triphenylphosphine oxide byproduct. What is the best way to purify my product?

A5: Triphenylphosphine oxide (TPPO) is a common byproduct of the Appel and Wittig reactions and can be challenging to remove due to its polarity and solubility in many organic solvents.[7][8][9][10] Here are some effective purification strategies:

  • Crystallization: If your product is a solid, recrystallization may be effective.

  • Filtration/Precipitation: After the reaction, you can often precipitate the TPPO by adding a non-polar solvent like pentane or hexane and then filtering the mixture.[7][8]

  • Chromatography: Column chromatography on silica gel is a reliable method for separating the product from TPPO. A gradient elution starting with a non-polar solvent system is often effective.[8]

  • Chemical Treatment: In some cases, treatment with zinc chloride can form a complex with TPPO, facilitating its removal by precipitation.[7][10]

Q6: Are there any other potential side reactions I should be aware of during the bromination?

A6: Besides the formation of phosphite esters (with PBr₃) and TPPO (with the Appel reaction), other potential side reactions include:

  • Elimination Reactions: Although less common with primary alcohols, elimination to form an alkene can occur, especially if the reaction is overheated or if a strong base is present.

  • Ether Formation: Intermolecular dehydration of the alcohol can lead to the formation of a diether, though this is more likely under acidic conditions.

Data Presentation: Comparison of Bromination Methods

ParameterPhosphorus Tribromide (PBr₃)Appel Reaction (PPh₃/CBr₄)
Reagents PBr₃Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄)
Typical Solvents Dichloromethane (DCM), Diethyl etherDichloromethane (DCM), Acetonitrile
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Mechanism S_{N}2S_{N}2
Common Yields 50-90% (highly substrate and condition dependent)[6][11]75-90% (often clean reactions)[5][12]
Key Byproducts Phosphorous acid and related phosphorus speciesTriphenylphosphine oxide (TPPO), Bromoform
Advantages Readily available reagent, relatively inexpensive.Mild reaction conditions, high yields, often cleaner reactions.[3][5]
Disadvantages Moisture sensitive, can form stable phosphite ester byproducts, workup can be challenging.[1][6]Stoichiometric amounts of PPh₃ required, removal of TPPO can be difficult.[7][8]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine

This protocol is a general guideline and may require optimization.

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 3-bromopropanol protected with a suitable protecting group (e.g., TBDMS) in anhydrous THF.

    • Add a small amount of the bromide solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent to 0 °C.

    • In a separate flame-dried flask, dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Add the solution of 1-Boc-4-piperidone dropwise to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Deprotect the hydroxyl group using standard conditions (e.g., TBAF for TBDMS) to yield 1-Boc-4-(4-hydroxybutyl)piperidine.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
  • Reaction Setup:

    • In a flame-dried, two-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of PBr₃:

    • Add phosphorus tribromide (0.4 - 0.5 eq, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the cooled solution of the alcohol over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel.

Protocol 3: Bromination using the Appel Reaction (PPh₃/CBr₄)
  • Reaction Setup:

    • In a flame-dried, two-necked flask under a nitrogen atmosphere, dissolve 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of CBr₄:

    • In a separate flask, dissolve carbon tetrabromide (1.2 eq) in anhydrous DCM.

    • Add the CBr₄ solution dropwise to the cooled alcohol and PPh₃ solution over 30 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add pentane or a mixture of hexane/ether to the residue to precipitate the triphenylphosphine oxide.

    • Filter the mixture through a pad of Celite or silica gel, washing with pentane.

    • Concentrate the filtrate to obtain the crude product.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low Yield in Bromination Check_SM Check TLC for Starting Material (SM) Start->Check_SM SM_Present SM is Present Check_SM->SM_Present Yes SM_Absent SM is Absent Check_SM->SM_Absent No Increase_Time_Temp Increase Reaction Time/Temp SM_Present->Increase_Time_Temp Check_Reagents Check Reagent Quality (PBr3, PPh3, CBr4) SM_Absent->Check_Reagents Increase_Time_Temp->Check_SM Reagents_Good Reagents OK Check_Reagents->Reagents_Good Good Reagents_Bad Reagents Suspect Check_Reagents->Reagents_Bad Bad Check_Workup Review Workup Procedure Reagents_Good->Check_Workup Purify_Reagents Purify/Replace Reagents Reagents_Bad->Purify_Reagents Purify_Reagents->Start Workup_OK Workup Correct Check_Workup->Workup_OK OK Workup_Issue Potential Workup Loss Check_Workup->Workup_Issue Issue Consider_Side_Rxns Consider Side Reactions (e.g., Phosphite Esters) Workup_OK->Consider_Side_Rxns Optimize_Extraction Optimize Extraction/ Purification Workup_Issue->Optimize_Extraction Optimize_Conditions Optimize Conditions (e.g., Inverse Addition) Consider_Side_Rxns->Optimize_Conditions

Caption: A troubleshooting workflow for addressing low yields in the bromination step.

References

Technical Support Center: Purification of 1-Boc-4-(4-bromobutyl)piperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 1-Boc-4-(4-bromobutyl)piperidine using silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for purifying this compound by column chromatography? A1: The purification relies on the principle of adsorption chromatography.[1] The components of the crude mixture are separated based on their differential polarity. The stationary phase (silica gel) is highly polar, while the mobile phase (a solvent system, typically non-polar) flows through it. Less polar compounds interact weakly with the silica gel and elute faster, while more polar compounds have stronger interactions and elute more slowly.[1]

Q2: What is a recommended mobile phase (solvent system) for this purification? A2: A common and effective mobile phase for separating moderately polar compounds like N-Boc protected piperidines is a mixture of hexanes (or heptane) and ethyl acetate (EtOAc).[1] A gradient elution, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the polarity, is typically used to achieve the best separation.

Q3: What is the ideal target Rf (retention factor) value on a TLC plate before running the column? A3: For optimal separation on a column, the target compound should have an Rf value of approximately 0.2-0.4 in the chosen solvent system on a TLC plate.[2] This Rf range generally ensures that the compound will move through the column at a reasonable rate without eluting too quickly with the solvent front or requiring excessively large volumes of solvent.

Q4: Is this compound stable on standard silica gel? A4: While the piperidine and alkyl bromide moieties are generally stable, the Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions and can be cleaved.[2] Standard silica gel is slightly acidic, which can potentially lead to partial decomposition of the product during purification, appearing as a new, more polar spot on TLC. The basic nitrogen of the piperidine ring can also interact strongly with acidic silica, causing significant peak tailing.[3]

Q5: How can I confirm the purity of the final product after purification? A5: The purity of the isolated this compound should be assessed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) provides a quick check for baseline impurities. For structural confirmation and a more accurate purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential.[4] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can also be used for quantitative purity analysis.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Q1: My product is not moving from the origin (top of the column). What should I do? A1:

  • Possible Cause: The mobile phase is not polar enough to elute the compound. Your compound is strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of your eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For example, if you started with 10% EtOAc, move to 15%, then 20%, and so on, while monitoring the fractions by TLC.

Q2: My product and impurities are all eluting together in the first few fractions. How can I fix this? A2:

  • Possible Cause: The mobile phase is too polar, causing all components of the mixture to travel with the solvent front without significant interaction with the silica gel.

  • Solution: Start the elution with a much less polar solvent system. Perform preliminary TLC analysis with various solvent ratios (e.g., 5% EtOAc/Hexanes, 10% EtOAc/Hexanes) to find a system that gives your product an Rf value between 0.2 and 0.4.[2]

Q3: The TLC analysis of my fractions shows long, streaky spots (tailing) for my product. What causes this and how can I prevent it? A3:

  • Possible Cause: The basic nitrogen atom on the piperidine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel.[3] This can also be caused by overloading the column with too much crude material.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (NEt₃), to your mobile phase (typically 0.1-1%).[3] It is also good practice to prepare the silica slurry in a solvent containing the same percentage of triethylamine before packing the column. This neutralizes the acidic sites and significantly improves peak shape. If overloading is the issue, use less crude material or a larger diameter column.

Q4: My crude material is poorly soluble in the non-polar eluent. How should I load it onto the column? A4:

  • Possible Cause: Loading a sample in a solvent that is significantly more polar than the mobile phase will lead to poor separation and band broadening.[5]

  • Solution: Use the "dry loading" method.[6] Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane). Add a portion of silica gel (approximately 5-10 times the mass of your sample) to this solution.[5] Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[6]

Q5: I am seeing a new, more polar spot in my column fractions that was not present in the initial crude material. What is happening? A5:

  • Possible Cause: Your compound is decomposing on the column. The acid-sensitive Boc group is likely being cleaved by the acidic silica gel.[2][7]

  • Solution: As described in Q3, neutralize the silica gel and the eluent with 0.1-1% triethylamine.[3] This will create a non-acidic environment and protect the Boc group from cleavage. If the problem persists, consider using a different stationary phase, such as neutral alumina.[7]

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification

ParameterRecommended Condition/MaterialRationale
Stationary Phase Silica Gel, 230-400 meshStandard adsorbent for flash chromatography of moderately polar organic compounds.[1]
Mobile Phase System Hexanes / Ethyl Acetate (EtOAc)Provides a good polarity range for eluting Boc-protected amines.[1]
Gradient Profile Start: 5-10% EtOAc in HexanesEnd: 30-50% EtOAc in HexanesA gradual increase in polarity allows for the separation of non-polar impurities first, followed by the elution of the target compound.
Basic Additive 0.1 - 1% Triethylamine (NEt₃)Neutralizes acidic silica gel, preventing product decomposition and reducing peak tailing.[3]
Target Rf (TLC) ~0.2 - 0.4Ensures efficient migration and separation on the column.[2]

Experimental Protocols

Protocol 1: Preliminary TLC Analysis
  • Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.

  • Prepare several TLC developing chambers with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3), each containing 0.5% triethylamine.

  • Spot the crude material onto separate TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the spots using a UV lamp (if UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Select the solvent system that provides an Rf value of 0.2-0.4 for the desired product spot.[2]

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% NEt₃).

    • Pour the slurry into the column and use gentle tapping or air pressure to pack it evenly, avoiding air bubbles.[1]

    • Add another thin layer of sand on top of the packed silica. .

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (5-10x the mass of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder.[5]

    • Carefully layer this powder onto the sand at the top of the packed column. .

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Apply gentle air pressure to begin eluting the solvent, collecting the eluent in sequentially numbered test tubes or flasks.[8]

    • Maintain a constant flow rate. If the flow is too fast, equilibration time is lost; if too slow, band broadening can occur due to diffusion.[5]

    • Gradually increase the polarity of the mobile phase as the column runs, based on TLC monitoring. .

  • Fraction Analysis and Product Isolation:

    • Spot every few fractions onto a TLC plate and develop it in the solvent system identified in Protocol 1.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Determine Eluent) Slurry 2. Prepare Silica Slurry (with 0.5% NEt3) TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Dry Load Crude Sample (Adsorb onto Silica) Pack->DryLoad Elute 5. Elute with Gradient (Hexanes/EtOAc + NEt3) DryLoad->Elute Collect 6. Collect Fractions Elute->Collect TLC_Frac 7. Analyze Fractions by TLC Collect->TLC_Frac Combine 8. Combine Pure Fractions TLC_Frac->Combine Evap 9. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

G start Start Troubleshooting q1 Is product eluting (check TLC)? start->q1 a1_yes Are spots tailing or streaking? q1->a1_yes Yes a1_no Increase Eluent Polarity (more Ethyl Acetate) q1->a1_no No a2_yes Add 0.1-1% NEt3 to Eluent & Silica a1_yes->a2_yes Yes a2_no Is separation poor? a1_yes->a2_no No a3_yes Check Column Packing & Use Dry Loading Method a2_no->a3_yes Yes a3_no Purification OK a2_no->a3_no No

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Synthesis of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Boc-4-(4-bromobutyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues during the synthesis of this key building block. Below you will find frequently asked questions (FAQs) addressing common side reactions and experimental challenges, detailed experimental protocols, and visual aids to clarify reaction pathways and troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of this compound, focusing on two primary synthetic routes: Route A: Bromination of 1-Boc-4-(4-hydroxybutyl)piperidine and Route B: Alkylation of a 1-Boc-piperidine derivative with 1,4-dibromobutane .

Route A: Bromination of 1-Boc-4-(4-hydroxybutyl)piperidine

Q1: My reaction to convert 1-Boc-4-(4-hydroxybutyl)piperidine to the bromide using phosphorus tribromide (PBr₃) is showing a low yield and multiple spots on my TLC. What are the likely side products?

A1: Low yields and the presence of multiple byproducts when using PBr₃ are common issues. The primary side reactions to consider are:

  • Formation of Phosphate/Phosphite Esters: The alcohol starting material can react with PBr₃ to form stable phosphate or phosphite esters which may be difficult to convert to the desired bromide, especially if the reaction conditions (temperature, stoichiometry) are not optimal. These phosphorus-containing byproducts can complicate purification.

  • Elimination to Form Alkenes: Although less common for primary alcohols, elimination to form an alkene is a potential side reaction, particularly if the reaction is heated excessively.

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material remaining. The reaction with PBr₃ proceeds via an Sₙ2 mechanism, which can be slower for sterically hindered alcohols.[1][2][3]

Troubleshooting Tips:

  • Control Stoichiometry: Use a slight excess of PBr₃ to ensure complete conversion of the alcohol.

  • Temperature Control: Maintain a low temperature (typically 0 °C to room temperature) to minimize elimination and other side reactions.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

  • Aqueous Work-up: A careful aqueous work-up is crucial to remove the phosphorous acid byproduct.

Q2: I'm using the Appel reaction (CBr₄/PPh₃) for the bromination, but I'm having difficulty purifying my product from a white solid. What is this impurity and how can I remove it?

A2: The white solid impurity is almost certainly triphenylphosphine oxide (TPPO), a common byproduct of the Appel reaction.[4][5][6] TPPO is notoriously difficult to remove by standard silica gel chromatography due to its polarity and tendency to co-elute with products.

Troubleshooting Tips for TPPO Removal:

  • Crystallization: If your product is a solid, recrystallization may effectively remove the TPPO.

  • Alternative Chromatography: Using a different stationary phase, such as alumina, or employing a different solvent system might improve separation.

  • Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or diethyl ether, allowing it to be filtered off.

  • Chemical Conversion: There are literature methods to convert TPPO into a more easily separable derivative, although this adds an extra step to your synthesis.

Route B: Alkylation of a 1-Boc-piperidine derivative with 1,4-dibromobutane

Q3: I am attempting to alkylate a 1-Boc-piperidine derivative with 1,4-dibromobutane and I am observing a significant amount of a product with a much higher molecular weight than expected.

A3: This is likely due to dialkylation , where a second molecule of your piperidine derivative reacts with the already formed this compound. This results in a symmetrical dimer.

Troubleshooting Tips:

  • Use of Excess Alkylating Agent: Employ a significant excess of 1,4-dibromobutane to favor the mono-alkylation product.

  • Slow Addition: Adding the piperidine derivative slowly to the reaction mixture containing the excess 1,4-dibromobutane can also minimize dialkylation.

  • Dilution: Running the reaction at a higher dilution can disfavor the bimolecular dialkylation reaction.

Q4: My mass spectrometry analysis shows a product with the same mass as my desired product, but it has different retention time and spectroscopic properties. What could this be?

A4: A likely isomer is the product of N-alkylation followed by intramolecular cyclization. The piperidine nitrogen, although protected by the Boc group, can still exhibit some nucleophilicity, especially under basic conditions or at elevated temperatures. This can lead to the formation of a spirocyclic quaternary ammonium salt.

Troubleshooting Tips:

  • Careful Choice of Base: Use a non-nucleophilic base if one is required for the deprotonation of your piperidine precursor.

  • Temperature Control: Avoid high temperatures which can promote N-alkylation and subsequent cyclization.

  • Protecting Group Stability: Ensure the Boc group remains intact throughout the reaction. Partial deprotection can lead to a free secondary amine which is much more nucleophilic.

Q5: I am seeing a loss of HBr from my product during work-up or upon standing. What is happening?

A5: This is likely due to an elimination reaction , forming an alkene. This can be promoted by basic conditions during work-up or by heat. Another possibility is intramolecular cyclization , where the piperidine nitrogen displaces the bromide to form a spirocyclic quaternary ammonium salt, as mentioned in Q4.

Troubleshooting Tips:

  • Neutral Work-up: Use a neutral or slightly acidic work-up to avoid base-induced elimination.

  • Storage: Store the final product in a cool, dark place, and consider storing it as a solution in a non-polar, aprotic solvent if it is unstable neat.

Summary of Potential Side Products

Synthetic RouteSide ProductReason for FormationSuggested Mitigation
A: Bromination Phosphate/Phosphite EstersIncomplete reaction with PBr₃.Use slight excess of PBr₃, monitor reaction.
AlkenesElimination promoted by heat.Maintain low reaction temperature.
Triphenylphosphine OxideInevitable byproduct of Appel reaction.Specialized purification techniques (crystallization, alternative chromatography).
B: Alkylation Dialkylated PiperidineReaction of product with another piperidine molecule.Use excess 1,4-dibromobutane, slow addition.
Spirocyclic Quaternary SaltIntramolecular N-alkylation.Careful base selection, low temperature, ensure Boc protection is stable.
Elimination Product (Alkene)Base-induced or thermal elimination of HBr.Neutral work-up, cool storage.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine (Precursor for Route A)

This protocol is a representative procedure for the synthesis of the alcohol precursor.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromo-1-(tert-butyldimethylsilyloxy)butane (1.1 eq) in anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating and then maintained at a gentle reflux until most of the magnesium has been consumed.

  • Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Deprotection: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then dissolved in THF and treated with a solution of tetrabutylammonium fluoride (TBAF) in THF to remove the silyl protecting group.

  • Purification: After stirring for 2-4 hours, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel column chromatography to afford 1-Boc-4-(4-hydroxybutyl)piperidine.

Protocol 2: Synthesis of this compound via Bromination (Route A)

This protocol outlines the conversion of the alcohol to the bromide using the Appel reaction.

  • Reaction Setup: To a solution of 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add triphenylphosphine (PPh₃, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with water and extract with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate gradient) is typically used to separate the product from the triphenylphosphine oxide byproduct.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Side_Reactions cluster_A Route A: Bromination cluster_B Route B: Alkylation A_start 1-Boc-4-(4-hydroxybutyl)piperidine A_reagent PBr3 or CBr4/PPh3 A_start->A_reagent Bromination A_product This compound A_reagent->A_product A_side1 Phosphate/Phosphite Esters A_reagent->A_side1 Side Rxn (PBr3) A_side2 Alkene (Elimination) A_reagent->A_side2 Side Rxn A_side3 Triphenylphosphine Oxide A_reagent->A_side3 Byproduct (Appel) B_start 1-Boc-piperidine Derivative B_reagent 1,4-Dibromobutane B_start->B_reagent Alkylation B_product This compound B_reagent->B_product B_side1 Dialkylated Product B_product->B_side1 Side Rxn B_side2 Spirocyclic Quaternary Salt B_product->B_side2 Side Rxn B_side3 Alkene (Elimination) B_product->B_side3 Side Rxn

Caption: Synthetic routes and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_route Identify Synthetic Route start->check_route route_A Route A: Bromination check_route->route_A Bromination route_B Route B: Alkylation check_route->route_B Alkylation A_issue Identify Issue route_A->A_issue A_sol1 Incomplete Rxn: - Check stoichiometry - Monitor reaction time A_issue->A_sol1 Unreacted SM A_sol2 TPPO Contamination: - Use specialized purification A_issue->A_sol2 White solid impurity A_sol3 Elimination: - Lower reaction temperature A_issue->A_sol3 Low MW byproduct B_issue Identify Issue route_B->B_issue B_sol1 Dialkylation: - Use excess alkyl halide - Slow addition B_issue->B_sol1 High MW byproduct B_sol2 N-Alkylation/Cyclization: - Control temperature - Use non-nucleophilic base B_issue->B_sol2 Isomeric impurity B_sol3 Elimination: - Neutral work-up B_issue->B_sol3 Product instability

Caption: Troubleshooting workflow for synthesis issues.

References

optimizing reaction conditions for 1-Boc-4-(4-bromobutyl)piperidine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkylation of 1-Boc-4-(4-bromobutyl)piperidine

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for the alkylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of this compound?

The reaction is a standard bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (such as an amine, phenoxide, or thiol) attacks the carbon atom attached to the bromine, displacing the bromide leaving group. The reaction is typically facilitated by a base in a suitable polar aprotic solvent. The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, preventing it from participating in the reaction.[1]

Q2: Which conditions are most critical for reaction success?

The most critical parameters to control are the choice of base, solvent, reaction temperature, and the purity of the reagents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the reactants and facilitate the SN2 mechanism.[2] The base should be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause side reactions like elimination.

Q3: What are the most common nucleophiles used with this substrate?

Common nucleophiles include primary and secondary amines, phenols, imidazoles, and other N-heterocycles. The choice of nucleophile will depend on the target molecule being synthesized. The nucleophilicity of the reacting species is a key factor; stronger nucleophiles will generally react faster and under milder conditions.[3]

Q4: Can I use a strong base like Sodium Hydride (NaH)?

Yes, a strong base like NaH is often effective, particularly for deprotonating less acidic nucleophiles (e.g., secondary alcohols or some amines) to increase their reactivity.[1][2] When using NaH, it is crucial to maintain strictly anhydrous (dry) conditions and use an inert atmosphere (e.g., nitrogen or argon), as moisture will quench the base.[4]

Troubleshooting Guide

This section addresses common problems encountered during the alkylation reaction.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often stemming from incomplete reactions or the formation of side products.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be reactive enough.

    • Solution: If using a nucleophile with an acidic proton (e.g., R-NH₂, R-OH), ensure complete deprotonation by using a sufficiently strong base. For example, switch from a weaker base like K₂CO₃ to a stronger one like NaH or Cs₂CO₃.[2]

  • Poor Solubility: Reactants, particularly the base, may not be soluble in the chosen solvent, leading to a slow or stalled reaction.[4][5]

    • Solution: Switch to a solvent with better solubilizing properties, such as DMF or DMSO.[5]

  • Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) while monitoring for side product formation by TLC or LC-MS.[6]

  • Degraded Reagents: The alkyl bromide or the nucleophile may have degraded over time.

    • Solution: Use freshly purified starting materials. Ensure solvents are anhydrous, especially when using water-sensitive reagents like NaH.[4][7]

  • Catalytic Additives: For alkyl bromides, the reaction can sometimes be sluggish.

    • Solution: Adding a catalytic amount of potassium iodide (KI) can accelerate the reaction through the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).[4][5]

Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates side reactions.

Possible Causes & Solutions:

  • E2 Elimination: A strong or bulky base can promote the elimination of HBr from the butyl chain, forming an alkene byproduct.[8]

    • Solution: Use a less sterically hindered, non-nucleophilic base if possible. Avoid excessively high temperatures which favor elimination over substitution.

  • Over-Alkylation (for primary/secondary amine nucleophiles): The alkylated amine product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation event.[6]

    • Solution: Control the stoichiometry carefully by using a slight excess of the starting amine relative to the alkyl bromide.[6] Adding the alkyl bromide dropwise to the reaction mixture can also minimize this side reaction.[2]

  • Boc Deprotection: Although stable under basic conditions, the Boc group can be cleaved by strong acids.[1]

    • Solution: Ensure the reaction and workup conditions remain basic or neutral. If an acidic byproduct is generated, add a non-nucleophilic base to neutralize it.[1]

Problem 3: Starting Material Remains After Prolonged Reaction Time

Even after extended heating, a significant amount of starting material is observed.

Possible Causes & Solutions:

  • Reversible Reaction or Product Inhibition: In some cases, the product may inhibit the reaction, or an equilibrium is reached before full conversion.

    • Solution: Re-evaluate the choice of base and solvent. Increasing the temperature or using a more reactive alkylating agent (e.g., switching from bromide to iodide) can help drive the reaction to completion.[2]

  • Poor Reagent Purity: Impurities in the starting material or solvent can interfere with the reaction.[7]

    • Solution: Ensure all glassware is clean and dry.[7] Purify starting materials and use anhydrous solvents from a reliable source.

Reaction Parameter Optimization

For optimal results, systematically screen key reaction parameters. The following tables provide a guide based on common conditions for SN2 alkylations.

Table 1: Base Selection and Typical Conditions

Base Strength Common Solvents Typical Temp. (°C) Notes
K₂CO₃ Moderate Acetonitrile, DMF, Acetone 25 - 80 Good starting point; solubility can be an issue in some solvents.[5][9]
Cs₂CO₃ Strong Acetonitrile, DMF, THF 25 - 60 Highly effective due to high solubility and carbonate basicity.[2]
NaH Very Strong THF, DMF 0 - 60 Requires anhydrous conditions and inert atmosphere.[1][2]
DIPEA Weak (Non-nuc.) DCM, Acetonitrile 25 - 80 Often used as an acid scavenger rather than for deprotonation.

| Et₃N | Weak (Non-nuc.) | DCM, THF, Acetonitrile | 25 - 80 | Similar to DIPEA; primarily for scavenging acid byproducts.[1] |

Table 2: Solvent Selection

Solvent Type Dielectric Const. Boiling Point (°C) Notes
DMF Polar Aprotic 37 153 Excellent solvent for SN2, dissolves many inorganic bases.[2]
DMSO Polar Aprotic 47 189 Highly polar, can significantly accelerate SN2 reactions.[2][10]
Acetonitrile Polar Aprotic 38 82 Good general-purpose solvent, easy to remove under vacuum.[2]

| THF | Polar Aprotic | 7.6 | 66 | Less polar than DMF/DMSO, common with strong bases like NaH.[1] |

Experimental Protocols

General Protocol for Alkylation with an Amine Nucleophile
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF).

  • Basification: Add the base (e.g., K₂CO₃, 1.5 - 2.0 eq.) to the stirred solution. If using NaH, cool the solution to 0 °C before portion-wise addition.

  • Addition of Electrophile: Add this compound (1.0 - 1.2 eq.) to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench by the slow addition of water.[1][2]

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).[2]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][11]

Visualized Workflows

Troubleshooting Flowchart for Low Product Yield

G start Problem: Low Product Yield check_sm Starting Material (SM) Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No degradation SM Consumed, but Low Yield check_sm->degradation Yes check_side Side Products Observed? side_products Side Reactions Occurring check_side->side_products Yes workup_issue Product Lost During Workup/Purification check_side->workup_issue No sol_increase_temp Increase Temperature and/or Reaction Time incomplete->sol_increase_temp sol_stronger_base Use Stronger Base (e.g., K2CO3 -> Cs2CO3) incomplete->sol_stronger_base sol_additive Add Catalytic KI incomplete->sol_additive sol_solvent Change Solvent (e.g., ACN -> DMF) incomplete->sol_solvent degradation->check_side sol_lower_temp Lower Temperature side_products->sol_lower_temp sol_weaker_base Use Weaker/Less Hindered Base side_products->sol_weaker_base sol_stoich Adjust Stoichiometry (e.g., dropwise addition) side_products->sol_stoich sol_workup Optimize Extraction pH & Purification Method workup_issue->sol_workup

Caption: A decision tree for troubleshooting low product yield.

Workflow for Reaction Condition Optimization

G start Define Nucleophile & Stoichiometry screen_solvent 1. Solvent Screening (e.g., ACN, DMF, DMSO) @ moderate temp (e.g., 50°C) start->screen_solvent select_solvent Select Best Solvent (Based on conversion/purity) screen_solvent->select_solvent screen_base 2. Base Screening (e.g., K2CO3, Cs2CO3, NaH) in best solvent select_solvent->screen_base select_base Select Best Base screen_base->select_base optimize_temp 3. Temperature Optimization (e.g., RT, 50°C, 80°C) select_base->optimize_temp final_conditions Final Optimized Conditions optimize_temp->final_conditions

Caption: A logical workflow for optimizing reaction parameters.

References

preventing N-alkylation side products with 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the formation of N-alkylation side products when using 1-Boc-4-(4-bromobutyl)piperidine as an alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional reagent commonly used in medicinal chemistry and organic synthesis. Its primary application is to introduce a Boc-protected piperidinylbutyl moiety onto a nucleophile. The butyl chain's terminal bromine atom is a good leaving group, making the molecule an effective alkylating agent for various nucleophiles, including phenols (O-alkylation) and amines (N-alkylation). The Boc-protected piperidine nitrogen provides a handle for further synthetic modifications after deprotection.

Q2: What are the most common N-alkylation side products observed when using this reagent?

The most prevalent side reaction, particularly when alkylating primary or secondary amines, is the formation of a quaternary ammonium salt.[1] This occurs when the initially formed tertiary amine product, which is often more nucleophilic than the starting secondary amine, reacts with a second molecule of this compound.[1][2] This over-alkylation leads to a charged byproduct that can complicate purification and significantly lower the yield of the desired mono-alkylated product.[1]

Q3: Which factors primarily influence the formation of these quaternary salt byproducts?

Several reaction parameters can promote the undesired second alkylation event:

  • Stoichiometry: Using an excess of this compound relative to the amine nucleophile dramatically increases the likelihood of over-alkylation.[1]

  • Base: The choice and amount of base are critical. While a base is often needed to neutralize the HBr formed during the reaction, some bases can influence reaction rates. A strong, non-nucleophilic base is typically preferred.[1][3]

  • Reaction Rate & Temperature: If the rate of the second alkylation is comparable to the first, significant amounts of the quaternary salt will form.[1] Higher temperatures can sometimes accelerate the side reaction.

  • Method of Addition: Adding the alkylating agent all at once creates a high initial concentration, favoring the side reaction. Slow, controlled addition is recommended.[3]

Q4: How can I detect and quantify N-alkylation side products?

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most effective analytical techniques for this purpose. HPLC can separate the desired product from starting materials and byproducts like the quaternary salt, allowing for quantification based on peak area.[4] Mass spectrometry is invaluable for identifying the mass of the impurities, which helps confirm the structure of the side product.[4]

Troubleshooting Guide

Issue 1: Low yield of the desired product with significant formation of a polar, water-soluble byproduct.

  • Possible Cause: Formation of a quaternary ammonium salt due to over-alkylation of the target amine.[1]

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Ensure that the amine substrate is in slight molar excess relative to this compound. A 1:1 ratio is a good starting point, but an excess of the amine can help consume the alkylating agent before it reacts with the product.[3]

    • Control Reagent Addition: Add the this compound solution dropwise to the reaction mixture over an extended period using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[3]

    • Select an Appropriate Base: Use a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (Hünig's base), to neutralize the acid generated without competing in the alkylation.[1][3] Weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are also effective.[3]

    • Monitor the Reaction: Track the consumption of the starting material closely using TLC or LC-MS and stop the reaction as soon as the starting amine has been consumed to prevent further reaction of the product.

Issue 2: The alkylation reaction is very slow or does not proceed to completion.

  • Possible Cause: Insufficiently basic conditions, poor solvent choice, or protonation of the amine nucleophile.

  • Troubleshooting Steps:

    • Verify Base Strength: The HBr generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.[1] Ensure at least one equivalent of a suitable base is present.

    • Optimize Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at dissolving the reactants and facilitating Sₙ2 reactions without interfering with the nucleophile.[5]

    • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. However, monitor carefully for the appearance of side products, as higher temperatures can also accelerate their formation.[6]

Reaction Condition Optimization

The following table summarizes how different reaction parameters can be adjusted to favor the desired mono-alkylation product over the quaternary salt side product.

ParameterCondition to Favor Mono-Alkylation (Desired)Condition Leading to Quaternary Salt (Side Product)Rationale
Stoichiometry 1:1 or slight excess of amine nucleophileMolar excess of this compoundAn excess of the alkylating agent increases the probability of a second reaction with the product amine.[1]
Reagent Addition Slow, dropwise addition (Syringe Pump)Rapid, single-portion additionSlow addition keeps the instantaneous concentration of the alkylating agent low, favoring the initial reaction.[3]
Base Non-nucleophilic (e.g., DIPEA) or weak inorganic (e.g., K₂CO₃)Strong, nucleophilic bases or no baseA base is needed to scavenge HBr. Non-nucleophilic bases prevent competition with the substrate.[1]
Solvent Polar Aprotic (DMF, Acetonitrile)Protic Solvents (e.g., Ethanol, Water)Polar aprotic solvents effectively solvate the cation and accelerate Sₙ2 reactions.[5]
Temperature Room Temperature to Moderate Heat (40-60°C)High Temperatures (>80°C)While heat can speed up the desired reaction, it often accelerates the undesired second alkylation even more.

Key Experimental Protocols

Protocol 1: O-Alkylation of a Phenol

This protocol describes a general procedure for the alkylation of a phenolic substrate, where over-alkylation is not a concern.

  • Preparation: To a solution of the phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reagent Addition: Stir the mixture at room temperature for 20-30 minutes. Add a solution of this compound (1.1 eq.) in DMF.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: N-Alkylation of a Secondary Amine (Minimizing Side Products)

This protocol is optimized to prevent the formation of quaternary ammonium salts.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the secondary amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 1.5 eq.) in anhydrous acetonitrile.[1]

  • Reagent Addition: In a separate flask or syringe, prepare a solution of this compound (1.0 eq.) in anhydrous acetonitrile. Add this solution dropwise to the amine mixture over 2-4 hours using a syringe pump.[3]

  • Reaction: Stir the reaction at room temperature for 18-24 hours. Monitor the disappearance of the alkylating agent by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Visualizing Reaction Pathways and Troubleshooting

ReactionPathways cluster_reactants Reactants Amine Secondary Amine (R₂NH) DesiredProduct Desired Mono-Alkylated Product (Tertiary Amine) Amine->DesiredProduct Desired Pathway (Slow addition, Amine excess) AlkylatingAgent This compound (Reagent) AlkylatingAgent->DesiredProduct Desired Pathway (Slow addition, Amine excess) SideProduct Quaternary Ammonium Salt (Side Product) AlkylatingAgent->SideProduct Side Reaction (Reagent excess) DesiredProduct->SideProduct Side Reaction (Reagent excess)

Caption: Reaction scheme showing the desired mono-alkylation pathway and the undesired side reaction leading to a quaternary ammonium salt.

TroubleshootingWorkflow Start Problem Detected: Low Yield & Polar Side Product CheckStoichiometry Was Alkylating Agent in Excess? Start->CheckStoichiometry CheckAddition Was Reagent Added All at Once? CheckStoichiometry->CheckAddition No Sol_Stoichiometry Solution: Use 1.1 eq. of Amine CheckStoichiometry->Sol_Stoichiometry Yes CheckBase Was a Non-Nucleophilic Base Used? CheckAddition->CheckBase No Sol_Addition Solution: Use Slow Dropwise Addition CheckAddition->Sol_Addition Yes Sol_Base Solution: Use DIPEA or K₂CO₃ CheckBase->Sol_Base No End Re-run Experiment & Monitor CheckBase->End Yes Sol_Stoichiometry->End Sol_Addition->End Sol_Base->End

Caption: A troubleshooting workflow to diagnose and solve the formation of N-alkylation side products.

References

Technical Support Center: Boc Deprotection of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Boc deprotection of 1-Boc-4-(4-bromobutyl)piperidine.

Troubleshooting Guides

Issue 1: Incomplete Deprotection or Low Yield of 4-(4-bromobutyl)piperidine

If you are experiencing a low yield of the desired product, it is likely due to an incomplete reaction or loss of product during work-up.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid The concentration or equivalents of the acid (TFA or HCl) may be too low. Increase the acid concentration or the number of equivalents used. For example, use a higher concentration of TFA in DCM (e.g., from 20% to 50%) or ensure at least 10 equivalents of HCl are present.[1]
Short Reaction Time The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material. Extend the reaction time as needed. Typical reaction times can range from 30 minutes to several hours.[1]
Low Reaction Temperature Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but be aware that this may also increase the rate of side reactions.[1]
Product Loss During Work-up The deprotected amine is a salt (e.g., trifluoroacetate or hydrochloride) and may be water-soluble. During the basic work-up to generate the free amine, ensure the pH of the aqueous layer is sufficiently high (pH > 10) to deprotonate the piperidinium salt. Perform multiple extractions with an organic solvent to ensure complete recovery of the product.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of 4-(4-bromobutyl)piperidine check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material increase_acid Increase Acid Conc./Equivalents incomplete->increase_acid review_workup Review Work-up Procedure complete->review_workup increase_time Increase Reaction Time increase_acid->increase_time increase_temp Gently Increase Temperature (e.g., to 40°C) increase_time->increase_temp end_good Improved Yield increase_temp->end_good check_ph Ensure Aqueous Layer is Basic (pH > 10) review_workup->check_ph extractions Perform Multiple Extractions check_ph->extractions extractions->end_good

Caption: A workflow diagram for troubleshooting low product yield.

Issue 2: Formation of an Unexpected Side Product

The most common side reaction during the deprotection of this compound is the formation of a spirocyclic quaternary ammonium salt via intramolecular cyclization.

Identifying the Side Product:

Analytical TechniqueExpected Observation for 4-(4-bromobutyl)piperidineExpected Observation for Spirocyclic Side Product (8-azoniaspiro[4.5]decane bromide)
LC-MS (ESI+) Expected m/z: 220.1/222.1 (due to Br isotopes)Expected m/z: 140.2 (M+)
¹H NMR A signal around 3.4 ppm (triplet) for the -CH₂-Br protons.Absence of the -CH₂-Br signal. Protons adjacent to the quaternary nitrogen will be shifted downfield.

Strategies to Minimize Intramolecular Cyclization:

StrategyRationale and Implementation
Use Milder Deprotection Conditions Strong acids can promote the cyclization. Consider using milder acidic conditions or non-acidic methods. For example, a solution of oxalyl chloride in methanol can effectively remove the Boc group at room temperature.[2]
Control Reaction Temperature Perform the deprotection at a lower temperature (e.g., 0°C to room temperature) to disfavor the intramolecular SN2 reaction.
Use a Non-Nucleophilic Solvent Solvents like dichloromethane (DCM) are generally preferred. Protic solvents might participate in the reaction.
Immediate Work-up Once the deprotection is complete, promptly proceed with the work-up to neutralize the acid and isolate the free amine. This minimizes the time the deprotected, nucleophilic piperidine is in an environment that could favor cyclization.

Reaction Mechanism and Side Reaction

reaction_mechanism start This compound intermediate Piperidinium Intermediate start->intermediate H+ (TFA or HCl) deprotected 4-(4-bromobutyl)piperidine (Desired Product) side_product 8-azoniaspiro[4.5]decane bromide (Side Product) intermediate->deprotected Work-up (Base) intermediate->side_product Intramolecular Cyclization (SN2)

Caption: The reaction pathway for Boc deprotection and the competing intramolecular cyclization side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection using Trifluoroacetic Acid (TFA)?

A common method involves dissolving the this compound in dichloromethane (DCM) and adding a solution of TFA in DCM (typically 20-50% v/v). The reaction is usually stirred at room temperature for 30 minutes to 2 hours.

Q2: What are the standard conditions for Boc deprotection using Hydrochloric Acid (HCl)?

A frequently used protocol is to treat the substrate with a 4M solution of HCl in an organic solvent like 1,4-dioxane or methanol. The reaction is typically run at room temperature for 1 to 4 hours. The product is isolated as the hydrochloride salt, which often precipitates from the reaction mixture.

Q3: My reaction is complete, but I'm having trouble purifying the product. What are some common issues?

The deprotected product, 4-(4-bromobutyl)piperidine, is a free amine which can be challenging to purify via standard silica gel chromatography due to streaking. It is often preferable to handle it as its salt (hydrochloride or trifluoroacetate). If the free base is required, after the basic work-up and extraction, the solvent can be evaporated to yield the crude product, which may be used in the next step without further purification if it is of sufficient purity. Alternatively, purification can be attempted on a column packed with basic alumina or silica gel treated with a small amount of a tertiary amine like triethylamine in the eluent.

Q4: Can I use a scavenger in this reaction?

Scavengers like triisopropylsilane (TIS) or water are typically used to trap the tert-butyl cation generated during deprotection, preventing it from alkylating sensitive functional groups. In the case of this compound, the primary concern is intramolecular cyclization rather than t-butylation. Therefore, while a scavenger is not strictly necessary to prevent t-butylation of the piperidine nitrogen, focusing on milder conditions to prevent cyclization is more critical.

Q5: Are there any non-acidic methods for this deprotection?

Yes, several non-acidic methods exist, although they may require more optimization for this specific substrate. Thermal deprotection, which involves heating the compound in a suitable solvent, is one option. Another approach is using reagents like oxalyl chloride in methanol, which can be effective at room temperature.[2] These methods can be advantageous in preventing the acid-catalyzed intramolecular cyclization.

Experimental Protocols

Protocol 1: Boc Deprotection with TFA in DCM
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 20-50% trifluoroacetic acid (TFA) in DCM (5-10 volumes).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar solvent like diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer to pH > 10 with a base such as 2M NaOH or solid K₂CO₃.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-(4-bromobutyl)piperidine.

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (a large excess, e.g., 10 equivalents of HCl).

  • Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude 4-(4-bromobutyl)piperidine hydrochloride salt.

  • To obtain the free base, dissolve the salt in water, basify to pH > 10, and extract as described in Protocol 1.

Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol[2]
  • In a dry flask, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 eq) dropwise to the solution. Note: The reaction can be exothermic.

  • Continue stirring at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be worked up as described in Protocol 2 to obtain the free base.

Method Selection Guide

Choosing the right deprotection method is crucial for maximizing the yield of the desired product and minimizing side reactions.

method_selection start Select Deprotection Method for This compound cyclization_concern Is Intramolecular Cyclization a Major Concern? start->cyclization_concern mild_methods Use Milder Conditions cyclization_concern->mild_methods Yes standard_methods Standard Conditions are Likely Suitable cyclization_concern->standard_methods No / Minor Issue yes_cyclization Yes no_cyclization No oxalyl_chloride Oxalyl Chloride in Methanol mild_methods->oxalyl_chloride low_temp_hcl HCl in Dioxane at 0°C mild_methods->low_temp_hcl tfa_dcm TFA in DCM at RT standard_methods->tfa_dcm hcl_dioxane HCl in Dioxane at RT standard_methods->hcl_dioxane

Caption: A decision tree for selecting an appropriate Boc deprotection method.

References

Technical Support Center: Analysis of Impurities in 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-bromobutyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities can originate from the synthetic route and storage conditions. A likely synthesis involves the bromination of 1-Boc-4-(4-hydroxybutyl)piperidine. Therefore, potential impurities include the starting material itself, by-products from the bromination reaction (e.g., phosphate esters if PBr₃ is used), and degradation products such as 4-(4-bromobutyl)piperidine from the hydrolysis of the Boc-protecting group.

Q2: How can I detect these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for quantifying non-volatile impurities.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information of impurities and can be used for quantification (qNMR).[1]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry place, away from moisture and strong acids, which can facilitate the cleavage of the Boc-protecting group. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a column with a different stationary phase. - Reduce the sample concentration or injection volume.
Ghost peaks - Contamination in the mobile phase or injector. - Carryover from previous injections.- Use fresh, high-purity solvents for the mobile phase. - Implement a thorough needle wash program. - Inject a blank solvent to check for carryover.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate. - Temperature variations.- Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature.
GC-MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
No peaks observed - Non-volatile impurities. - Analyte degradation in the injector.- Consider HPLC for non-volatile impurities. - Lower the injector temperature. - Derivatize the sample to increase volatility and thermal stability.
Broad peaks - Active sites in the liner or column. - Slow injection speed.- Use a deactivated liner and a column suitable for amines. - Optimize the injection speed.
Poor mass spectral matching - Co-eluting peaks. - Incorrect background subtraction.- Optimize the temperature program for better separation. - Manually review and adjust the background subtraction parameters.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling
  • Instrumentation: HPLC with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Protocol 2: GC-MS Method for Impurity Identification
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Injector Temperature: 250 °C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.[1]

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-550 amu.

  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of dichloromethane.[1]

Data Presentation

Table 1: Representative HPLC Data for Impurity Analysis
Peak No. Retention Time (min) Relative Retention Time Area % Potential Identity
13.50.450.24-(4-bromobutyl)piperidine
27.81.0098.5This compound
39.21.180.81-Boc-4-(4-hydroxybutyl)piperidine
415.41.970.5Unknown Dimer
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Table 2: Representative GC-MS Data for Impurity Analysis
Peak No. Retention Time (min) Key Mass Fragments (m/z) Potential Identity
15.257, 100, 156, 2204-(4-bromobutyl)piperidine
28.957, 100, 264, 320This compound
Note: This data is for illustrative purposes only and may not represent actual experimental results.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Identification Sample This compound Sample Dissolve_HPLC Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve_HPLC For HPLC Dissolve_GCMS Dissolve in Dichloromethane (10 mg/mL) Sample->Dissolve_GCMS For GC-MS HPLC HPLC-UV Analysis Dissolve_HPLC->HPLC GCMS GC-MS Analysis Dissolve_GCMS->GCMS Process_HPLC Quantify Impurities by Area % HPLC->Process_HPLC Process_GCMS Identify Impurities by Mass Spectra GCMS->Process_GCMS Identify Impurity Identification & Reporting Process_HPLC->Identify Process_GCMS->Identify

Caption: Workflow for the analysis of impurities in this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_cause Potential Causes Problem Unexpected Peak in Chromatogram Check_Blank Inject Blank Solvent Problem->Check_Blank Check_Method Review Analytical Method Problem->Check_Method Check_Sample Re-prepare Sample Problem->Check_Sample Contamination System Contamination Check_Blank->Contamination Peak Present Side_Product Synthetic Side-Product Check_Method->Side_Product Method is Robust Degradation Sample Degradation Check_Sample->Degradation Peak Persists

Caption: Troubleshooting logic for identifying the source of unexpected peaks.

References

Technical Support Center: Large-Scale Purification of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of 1-Boc-4-(4-bromobutyl)piperidine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale purification of this compound?

A1: For large-scale purification, the most common and effective methods are crystallization and column chromatography. The choice between these methods depends on the impurity profile, the desired final purity, and economic considerations.

  • Crystallization: This is often the preferred method for large-scale purification due to its cost-effectiveness and scalability. It is particularly useful if the target compound is a solid at room temperature and when impurities have different solubility profiles.

  • Column Chromatography: While more expensive and resource-intensive on a large scale, column chromatography, particularly flash chromatography, offers high resolution for separating impurities with similar polarities to the product.[1]

Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A2: Impurities in this compound typically arise from the starting materials or side reactions during its synthesis. A common synthetic route involves the bromination of N-Boc-4-piperidineethanol. Potential impurities include:

  • Unreacted Starting Material: N-Boc-4-piperidineethanol.

  • Over-alkylation Products: Dimerization or polymerization byproducts.

  • Byproducts from Bromination: Impurities formed from side reactions with the brominating agent.

  • Solvent-Related Impurities: Residual solvents from the reaction or workup.

Q3: My compound "oils out" during crystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common problem where the compound separates as a liquid instead of a solid.[2] This can be addressed by:

  • Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Reducing Solvent Polarity: If using a solvent system, try adjusting the ratio to be slightly less polar.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites.

  • Seeding: Add a small crystal of pure product to the solution to induce crystallization.

  • Solvent Diffusion: Dissolve the oily product in a small amount of a good solvent and place this in a larger, sealed container with a poor, more volatile solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, promoting gradual crystallization.[2]

Q4: I'm observing significant peak tailing during column chromatography of my piperidine derivative. How can I resolve this?

A4: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel.[3] The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.[3] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into the mobile phase.[4] A typical starting concentration is 0.5-2% TEA in the eluent.[4]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

Troubleshooting Guides

Crystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
No crystal formation - Solution is too dilute.- Inappropriate solvent.- Compound is an oil at the given temperature.- Concentrate the solution by evaporating some of the solvent.- Try different solvents or solvent mixtures.- Attempt trituration with a non-polar solvent like hexanes to induce solidification.
Poor recovery/low yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization.
"Oiling out" - Solution is supersaturated.- Cooling is too rapid.- High impurity content.- Re-heat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly.- Consider a pre-purification step like a quick filtration through a silica plug.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of spots on TLC - Inappropriate eluent system.- Systematically vary the polarity of the eluent (e.g., increase or decrease the percentage of the more polar solvent).- Try a different solvent system (e.g., dichloromethane/methanol instead of ethyl acetate/hexanes).
Significant peak tailing - Strong interaction between the basic piperidine nitrogen and acidic silica gel.- Add 0.5-2% triethylamine (TEA) or a few drops of ammonia to the eluent.[4]
Product is not eluting from the column - Eluent is not polar enough.- Compound is irreversibly adsorbed to the silica.- Gradually increase the polarity of the eluent.- If the compound is still not eluting with a very polar solvent, it may be necessary to use a different stationary phase or add a stronger basic modifier.
Co-elution of impurities - Impurities have very similar polarity to the product.- Use a shallower solvent gradient during elution.- Employ a longer column for better separation.- Consider reverse-phase chromatography if the impurities have different hydrophobic properties.

Experimental Protocols

Protocol 1: Large-Scale Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The optimal solvent and conditions should be determined on a small scale first.

1. Solvent Selection (Small Scale): a. In separate test tubes, test the solubility of a small amount of crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile). b. A good solvent will dissolve the compound when hot but result in poor solubility when cold. c. If a single solvent is not suitable, test solvent/anti-solvent systems (e.g., dissolve in a minimal amount of a "good" solvent like ethyl acetate and add a "poor" solvent like hexanes until turbidity is observed).

2. Large-Scale Procedure: a. In a suitably sized reactor, dissolve the crude this compound in the minimum amount of the chosen hot solvent. b. If using an anti-solvent, dissolve the crude product in the "good" solvent at room temperature and then slowly add the "poor" solvent while stirring until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. c. Allow the solution to cool slowly to room temperature with gentle stirring. d. Further cool the mixture in an ice bath for at least one hour to maximize crystal formation. e. Collect the crystals by filtration, washing them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to a constant weight.

Protocol 2: Large-Scale Flash Column Chromatography

1. Eluent Selection (TLC Analysis): a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). c. For this basic compound, add 1% triethylamine (TEA) to the eluent to improve the spot shape. d. The optimal eluent system should give the product an Rf value of approximately 0.3.

2. Column Packing: a. Prepare a slurry of silica gel in the initial, less polar eluent. b. Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped. c. Equilibrate the packed column by passing several column volumes of the initial eluent through it.

3. Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent if necessary. b. Load the sample onto the top of the column. c. Begin elution with the initial, less polar eluent. d. Gradually increase the polarity of the eluent (gradient elution) to elute the product. e. Collect fractions and monitor them by TLC to identify those containing the pure product.

4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification_choice Purification Method Selection cluster_crystallization Crystallization cluster_chromatography Column Chromatography start Crude Product from Synthesis choice Solid or Oil? start->choice dissolve Dissolve in Minimal Hot Solvent choice->dissolve Solid load Load on Silica Gel Column choice->load Oil cool Slow Cooling & Filtration dissolve->cool dry_xtal Dry Crystals cool->dry_xtal pure_solid Pure Solid Product dry_xtal->pure_solid elute Elute with Solvent Gradient (+TEA) load->elute collect Collect & Combine Pure Fractions elute->collect evaporate Solvent Evaporation collect->evaporate pure_oil Pure Liquid/Oil Product evaporate->pure_oil

Caption: General purification workflow for this compound.

troubleshooting_crystallization Troubleshooting 'Oiling Out' During Crystallization start Crude Solution oiling_out Compound 'Oils Out' During Cooling start->oiling_out reheat Re-heat to Dissolve Oil oiling_out->reheat Yes success Crystal Formation oiling_out->success No add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent slow_cool Cool Very Slowly add_solvent->slow_cool scratch Scratch Inner Surface of Flask slow_cool->scratch seed Add a Seed Crystal scratch->seed seed->success

Caption: Troubleshooting guide for when a compound 'oils out' during crystallization.

References

Technical Support Center: Monitoring Reactions of 1-Boc-4-(4-bromobutyl)piperidine by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 1-Boc-4-(4-bromobutyl)piperidine using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC eluent system for monitoring reactions with this compound?

A common starting point for a TLC mobile phase is a mixture of a non-polar and a polar solvent. For this compound and its derivatives, a mixture of hexanes and ethyl acetate (EtOAc) is often effective. A typical starting ratio would be in the range of 4:1 to 1:1 (hexanes:ethyl acetate). The polarity can be adjusted based on the polarity of the product. For more polar products, the proportion of ethyl acetate can be increased.

Q2: My spots are streaking on the TLC plate. What is the cause and how can I fix it?

Streaking of piperidine-containing compounds on silica gel TLC plates is a common issue.[1] This is often due to the basic nature of the piperidine nitrogen interacting strongly with the acidic silanol groups on the silica gel surface. To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase (typically 0.1-2.0%).[1] Overloading the sample on the TLC plate can also lead to streaking.[1]

Q3: I don't see any spots on my TLC plate under the UV lamp. What should I do?

This compound and many of its alkylated products lack a strong UV chromophore and may not be visible under a UV lamp.[2][3] In this case, you will need to use a chemical stain to visualize the spots.

Q4: Which chemical stains are best for visualizing this compound and its reaction products?

Several stains can be effective:

  • Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized, including the products of many reactions with the alkyl bromide.[2][4] It typically produces yellow spots on a purple background.[4]

  • Ninhydrin: This stain is particularly useful for visualizing primary and secondary amines. While the Boc-protected starting material may not stain, any deprotected amine byproduct will. Importantly, Boc-protected amines can sometimes be visualized as brown spots upon heating, as the heat can cause the Boc group to be removed.[5]

  • Phosphomolybdic Acid (PMA): This is considered a universal stain for many organic compounds and can be a good option if other stains are not effective.[2][4]

  • Iodine: An iodine chamber can be used for general visualization, though it may not be very sensitive for alkyl halides.[2]

Q5: The Rf values of my starting material and product are very similar. How can I improve the separation on the TLC plate?

If the polarities of your starting material and product are very close, achieving good separation can be challenging. Here are some strategies:

  • Adjust the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Even small changes can sometimes significantly impact separation. Trying a different solvent system altogether (e.g., dichloromethane/methanol) may also be beneficial.

  • Use a Co-spot: A co-spot, where you apply a spot of your starting material and a spot of your reaction mixture in the same lane, can help you determine if a reaction is occurring. If you see an elongated spot, it suggests the presence of both the starting material and a new, closely eluting product.[6]

  • Two-Dimensional (2D) TLC: Run the TLC plate in one solvent system, then dry it, rotate it 90 degrees, and run it in a second, different solvent system. This can help to resolve spots that are very close in one dimension.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Streaking or Tailing Spots - Basic compound interacting with acidic silica gel.- Sample is too concentrated.- Add 0.1-2.0% triethylamine to the eluent system.- Dilute the sample before spotting on the TLC plate.
No Spots Visible with UV Light - Compound lacks a UV chromophore.- Use a chemical stain for visualization (e.g., potassium permanganate, ninhydrin, or phosphomolybdic acid).[2][4][5]
Spots Remain at the Baseline - The eluent is not polar enough.- Increase the proportion of the polar solvent in your eluent system (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).
Spots Run at the Solvent Front - The eluent is too polar.- Decrease the proportion of the polar solvent in your eluent system (e.g., decrease the amount of ethyl acetate in a hexanes/ethyl acetate mixture).
Appearance of an Unexpected Spot - A side reaction may have occurred.- Consider potential side reactions such as hydrolysis of the Boc group (will be more polar) or an elimination reaction. The identity of the side product can be inferred by its polarity (and thus its Rf value).
Smearing from High-Boiling Solvents - Residual high-boiling reaction solvent (e.g., DMF, DMSO) is present in the spotted sample.- After spotting the TLC plate, place it under high vacuum for a few minutes to remove the residual solvent before developing the plate.[6]

Quantitative Data Summary

The following table provides approximate Rf values for this compound and a representative N-alkylation product in a common TLC eluent system. These values can serve as a guideline; actual Rf values may vary depending on the specific TLC plates, chamber saturation, and temperature.

Compound Structure Typical Eluent System Approximate Rf Value
This compoundtert-butyl 4-(4-bromobutyl)piperidine-1-carboxylate4:1 Hexanes:Ethyl Acetate0.6
N-Alkylated Product (e.g., with Phenol)tert-butyl 4-(4-phenoxybutyl)piperidine-1-carboxylate4:1 Hexanes:Ethyl Acetate0.4
Deprotected Piperidine (Side Product)4-(4-bromobutyl)piperidine4:1 Hexanes:Ethyl Acetate0.1 (streaking)

Experimental Protocol: N-Alkylation of Phenol with this compound and TLC Monitoring

This protocol describes a representative nucleophilic substitution reaction and the procedure for monitoring its progress by TLC.

Materials:

  • This compound

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent: 4:1 Hexanes:Ethyl Acetate (+ 0.5% Triethylamine)

  • Visualization: Potassium permanganate stain

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF. Stir the mixture at room temperature for 10 minutes.

  • Addition of Alkylating Agent: Add this compound (1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir.

  • TLC Monitoring:

    • Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.

    • In the "S" lane, spot a dilute solution of this compound.

    • In the "R" lane, take a small aliquot of the reaction mixture using a capillary tube and spot it.

    • In the "C" lane, first spot the starting material, then spot the reaction mixture directly on top of the starting material spot.

    • Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Dry the plate thoroughly.

    • Visualize the spots by dipping the plate into a potassium permanganate stain solution and gently heating with a heat gun.

  • Analysis: Monitor the reaction at regular intervals (e.g., every hour). The reaction is considered complete when the starting material spot in the "R" lane has completely disappeared, and a new, lower Rf product spot is prominent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Visualizations

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Isolation reactants Combine Phenol and K₂CO₃ in DMF add_alkyl_halide Add this compound reactants->add_alkyl_halide heat Heat to 60°C add_alkyl_halide->heat tlc Monitor by TLC heat->tlc tlc->heat Continue reaction if incomplete quench Quench with water tlc->quench Reaction complete extract Extract with Ethyl Acetate quench->extract dry Dry and concentrate extract->dry product Crude Product dry->product

Caption: Experimental workflow for the N-alkylation reaction.

Troubleshooting_TLC start Observe TLC Plate streaking Are spots streaking? start->streaking no_spots Are spots not visible? streaking->no_spots No add_tea Add 0.1-2.0% TEA to eluent streaking->add_tea Yes rf_issue Is Rf too high or too low? no_spots->rf_issue No use_stain Use a chemical stain (e.g., KMnO₄) no_spots->use_stain Yes adjust_polarity Adjust eluent polarity rf_issue->adjust_polarity Yes good_tlc Good Separation rf_issue->good_tlc No add_tea->start use_stain->start adjust_polarity->start

Caption: Troubleshooting decision tree for common TLC issues.

Chemical_Structures cluster_reactants Reactants cluster_products Products SM This compound (Starting Material) Prod N-Alkylated Product SM->Prod Reaction Side_Prod Side Product (e.g., Deprotected Amine) SM->Side_Prod Side Reaction (e.g., Boc hydrolysis) Nuc Nucleophile (e.g., Phenol) Nuc->Prod

References

Validation & Comparative

comparing reactivity of 1-Boc-4-(4-bromobutyl)piperidine with other alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in organic synthesis, against other common alkylating agents. Understanding its relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes in drug discovery and development. This document outlines the chemical principles governing its reactivity, presents comparative data based on these principles, and provides detailed experimental protocols for its evaluation.

Theoretical Framework: Factors Influencing Alkylating Agent Reactivity

The reactivity of alkyl halides like this compound in nucleophilic substitution reactions is primarily governed by the bimolecular nucleophilic substitution (S(_N)2) mechanism. The rate of an S(_N)2 reaction is influenced by several key factors:

  • Substrate Structure: The reaction rate is highly sensitive to steric hindrance at the electrophilic carbon center.[1] Primary alkyl halides, such as the bromobutyl moiety in the target compound, are less sterically hindered and thus react much faster than secondary or tertiary halides.[2][3] Methyl halides are the most reactive in this class.[4]

  • Leaving Group Ability: The efficiency of the reaction depends on the ability of the leaving group to depart. Weaker bases are better leaving groups.[5][6] For halogens, the leaving group ability follows the order: Ingcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    ^-
    > Br
    ^-
    > Cl
    ^-
    > F
    ^-
    . This is because the carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), making the weaker bonds easier to break.[7][8][9]

  • Nucleophile Strength: A stronger, more reactive nucleophile will increase the rate of an S(_N)2 reaction.[2][10]

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred for S(_N)2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.[10]

Based on these principles, this compound, being a primary alkyl bromide, is expected to be a moderately reactive alkylating agent, suitable for a wide range of S(_N)2 transformations.

Data Presentation: Comparative Reactivity of Alkyl Halides

While specific kinetic data for this compound is not extensively published, its reactivity can be reliably inferred by comparing it to analogous simple alkyl halides. The following table provides a summary of the expected relative reaction rates based on the leaving group. The data is normalized to the reactivity of 1-bromobutane.

Alkylating AgentStructureLeaving GroupC-X Bond Energy (kJ/mol)Expected Relative Rate (S(_N)2)
1-IodobutaneCH(_3)(CH(_2))(_3)II
^-
~228~2-3
This compound Boc-N(C(_5)H(_8))-(CH(_2))(_4)BrBr
^-
~290~1
1-BromobutaneCH(_3)(CH(_2))(_3)BrBr
^-
~2901 (Reference)
1-ChlorobutaneCH(_3)(CH(_2))(_3)ClCl
^-
~346~0.05

Note: Relative rates are estimates based on established principles of leaving group ability in S(_N)2 reactions.[9] Actual rates will vary depending on the specific nucleophile, solvent, and temperature.

Mandatory Visualizations

factors_affecting_sn2_reactivity cluster_factors Influencing Factors cluster_outcome Reaction Outcome Substrate Substrate (Primary > Secondary >> Tertiary) Rate S_N2 Reaction Rate Substrate->Rate LeavingGroup Leaving Group (I > Br > Cl) LeavingGroup->Rate Solvent Solvent (Polar Aprotic Favored) Solvent->Rate

Caption: Key factors influencing the rate of S(_N)2 reactions.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Monitoring cluster_analysis Phase 3: Data Analysis A Select Alkylating Agents (e.g., this compound, 1-iodobutane, 1-chlorobutane) B Choose Nucleophile & Solvent (e.g., Sodium Azide in DMF) A->B C Reaction Setup (Constant Temperature, Stirring) B->C D Initiate Reactions C->D E Monitor Reaction Progress (TLC, GC-MS, or NMR aliquots) D->E F Quench Reactions & Workup E->F G Quantitative Analysis (Determine concentration of reactants/products) F->G H Calculate Rate Constants & Relative Reactivities G->H

Caption: Experimental workflow for comparing alkylating agent reactivity.

dna_alkylation_pathway cluster_process Mechanism of DNA Damage cluster_consequence Cellular Consequences Agent Bifunctional Alkylating Agent Guanine N7 of Guanine (Nucleophilic Site) Agent->Guanine Alkylation DNA DNA Double Helix DNA->Guanine ICL Interstrand Cross-link Guanine->ICL Second Alkylation Replication Replication Block ICL->Replication Transcription Transcription Block ICL->Transcription Apoptosis Apoptosis (Programmed Cell Death) Replication->Apoptosis Transcription->Apoptosis

Caption: General mechanism of DNA cross-linking by bifunctional alkylating agents.

Experimental Protocols

To empirically determine and compare the reactivity of this compound, the following detailed experimental protocols can be employed.

Protocol 1: Competitive Reaction Assay for Relative Reactivity via GC-MS

This protocol determines the relative reactivity of different alkylating agents by having them compete for a limited amount of a common nucleophile.

  • Objective: To determine the relative reaction rates of this compound, 1-iodobutane, and 1-chlorobutane.

  • Materials:

    • This compound

    • 1-Iodobutane

    • 1-Chlorobutane

    • Sodium thiophenoxide (Nucleophile)

    • Dodecane (Internal Standard)

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Reaction vials, magnetic stirrer, thermostat

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Methodology:

    • Standard Preparation: Prepare standard solutions of each expected product (e.g., butyl phenyl sulfide) and starting alkyl halide in DMF to determine retention times and response factors on the GC-MS.

    • Reaction Mixture Preparation: In a reaction vial, prepare a solution containing equimolar amounts (e.g., 1.0 mmol) of this compound, 1-iodobutane, and 1-chlorobutane in 10 mL of anhydrous DMF. Add a known amount of dodecane as an internal standard (e.g., 0.5 mmol).

    • Reaction Initiation: Equilibrate the reaction mixture to a constant temperature (e.g., 50 °C). Initiate the reaction by adding a substoichiometric amount of the nucleophile, sodium thiophenoxide (e.g., 0.3 mmol, representing 0.1 equivalent for the total amount of alkylating agents).

    • Monitoring and Sampling: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the aliquot by diluting it in a vial containing dichloromethane and a small amount of water to partition the salt.

    • GC-MS Analysis: Inject the organic layer of the quenched sample into the GC-MS.

    • Data Analysis: Quantify the peak areas of the formed products and the remaining starting materials relative to the internal standard. The ratio of the products formed at early time points will reflect the relative reactivity of the corresponding alkylating agents.

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

This protocol measures the absolute rate constant for the reaction of a single alkylating agent with a nucleophile.

  • Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile.

  • Materials:

    • This compound

    • Piperidine (Nucleophile)

    • 1,3,5-Trimethoxybenzene (Internal Standard)

    • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

    • NMR tubes, NMR spectrometer

  • Methodology:

    • Sample Preparation: In an NMR tube, dissolve a precise amount of this compound (e.g., 0.05 mmol) and 1,3,5-trimethoxybenzene (internal standard, e.g., 0.05 mmol) in 0.5 mL of DMSO-d₆.

    • Initial Spectrum: Acquire a ¹H NMR spectrum at time t=0 to get the initial integration of the reactant and standard peaks. A characteristic proton signal for the alkyl halide (e.g., the -CH₂Br protons at ~3.5 ppm) should be chosen for monitoring.

    • Reaction Initiation: Add a precise amount of the nucleophile, piperidine (e.g., 0.05 mmol for a 1:1 stoichiometry), to the NMR tube, mix thoroughly, and immediately place it in the NMR spectrometer maintained at a constant temperature (e.g., 25 °C).

    • Data Acquisition: Acquire ¹H NMR spectra at regular intervals over the course of the reaction until significant conversion is observed.

    • Data Analysis: For each spectrum, calculate the concentration of the alkylating agent by comparing the integration of its characteristic peak to the integration of the internal standard's peak. Plot the natural logarithm of the concentration of the alkylating agent versus time. For a second-order reaction with equal initial concentrations, a plot of 1/[Reactant] vs. time will be linear, and the slope will be equal to the rate constant, k.

By leveraging established chemical principles and employing rigorous experimental protocols such as those detailed above, researchers can accurately characterize the reactivity of this compound, enabling its effective use in the synthesis of complex molecules.

References

alternative reagents to 1-Boc-4-(4-bromobutyl)piperidine for piperidine installation

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its prevalence drives a continuous need for efficient and versatile synthetic methods for its installation. The reagent 1-Boc-4-(4-bromobutyl)piperidine is a common building block for introducing a piperidine moiety via N-alkylation. However, its utility can be limited by factors such as reactivity, cost, and the potential for side reactions.

This guide provides a comparative overview of alternative reagents and strategies for piperidine installation, tailored for researchers, scientists, and drug development professionals. We will explore direct alternatives for alkylation, as well as broader synthetic strategies that offer greater flexibility in accessing diverse piperidine-containing molecules.

Direct Alternatives to this compound

The most straightforward alternatives to this compound involve either modifying the electrophile or changing the coupling strategy entirely. The primary alternative to direct alkylation with an alkyl halide is reductive amination, which offers a robust and often higher-yielding pathway.

Strategy 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and serves as a superior alternative to direct alkylation with alkyl halides.[1][2] This two-step, often one-pot, process involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ to the target amine.[1] This approach avoids the common side reaction of quaternary ammonium salt formation often seen with alkyl halides.[3]

Key reagents for this strategy include Boc-protected piperidines functionalized with an aldehyde, such as 1-Boc-4-formylpiperidine or tert-butyl 4-(2-oxoethyl)piperidine .

G cluster_0 Direct Alkylation (Standard Method) cluster_1 Reductive Amination (Alternative) R2NH R₂NH (Nucleophilic Amine) product1 Target Product R2NH->product1 Base (e.g., K₂CO₃, DIPEA) reagent This compound reagent->product1 side_product Quaternary Salt (Side Product) product1->side_product Excess Reagent R2NH2 R₂NH (Nucleophilic Amine) iminium Iminium Intermediate R2NH2->iminium aldehyde 1-Boc-4-piperidinecarboxaldehyde aldehyde->iminium product2 Target Product iminium->product2 Reducing Agent (e.g., NaBH(OAc)₃) caption Fig. 1: Comparison of Direct Alkylation vs. Reductive Amination.

Fig. 1: Comparison of Direct Alkylation vs. Reductive Amination.

Comparative Performance Data

The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation.[4][5] Borane-pyridine complex (BAP) has also been demonstrated as a less toxic and inexpensive alternative to cyanide-containing reagents like NaCNBH₃.[2]

MethodReagent/PrecursorReducing AgentSolventConditionsYield (%)Reference
Direct AlkylationAlkyl HalideN/A (Base used)MeCN or DMFRoom Temp to 65 °C73%[4]
Reductive AminationBoc-protected piperidinyl aldehydesNaBH(OAc)₃DCERoom Temp75-95%[4]
Reductive AminationAromatic Aldehydes + PiperidineBorane-PyridineEtOHRoom Temp70-98%[2]
Reductive AminationN-Boc-4-piperidinone + AnilineNaBH(OAc)₃DichloromethaneRoom Temp~85% (implied)[5]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃ [4]

  • To a solution of the primary or secondary amine (1.0 eq) in 1,2-dichloroethane (DCE), add the Boc-protected piperidinyl aldehyde (e.g., 1-Boc-4-formylpiperidine, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated piperidine.

Strategy 2: Alternative Electrophiles

For applications where direct alkylation is preferred, alternatives to the bromobutyl derivative can be employed. These often involve changing the leaving group to modulate reactivity or using a different functional group for coupling.

  • Alkyl Tosylates and Mesylates: Corresponding tosylate or mesylate derivatives of 1-Boc-4-(4-hydroxybutyl)piperidine can be used. These are often more reactive than the bromide and can lead to higher yields or allow for milder reaction conditions.

  • Alkyl Iodides: The iodide analog is significantly more reactive than the bromide due to iodide being an excellent leaving group. It can be generated in situ from the bromide via the Finkelstein reaction if needed.

Broader Synthetic Strategies for Piperidine Installation

G start Need to Synthesize a Substituted Piperidine q1 Is a suitable pyridine precursor available? start->q1 q2 Can the target be formed from a 1,5-dicarbonyl compound? q1->q2 No p1 Hydrogenation of Pyridine q1->p1 Yes q3 Is an intramolecular cyclization strategy feasible? q2->q3 No p2 Double Reductive Amination q2->p2 Yes p3 Intramolecular Nucleophilic Displacement or Amination q3->p3 Yes p4 Use other methods (e.g., Cycloaddition) q3->p4 No caption Fig. 2: Decision workflow for choosing a piperidine synthesis strategy.

Fig. 2: Decision workflow for choosing a piperidine synthesis strategy.

Hydrogenation of Pyridines

The reduction of substituted pyridines is a fundamental and widely used method for accessing the piperidine core.[6] This approach is particularly useful when the desired substitution pattern is easily accessible on the aromatic pyridine ring.

  • Catalysts: Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on Carbon (Rh/C) are commonly used.[6][7]

  • Conditions: Reactions often require hydrogen gas pressure (from atmospheric to high pressure) and can be performed in various solvents, including water, alcohols, or acetic acid.[7] The use of ammonium formate with Pd/C provides a milder transfer hydrogenation alternative, avoiding the need for high-pressure H₂ gas.[7]

Double Reductive Amination (DRA) of Dicarbonyls

The reaction between a 1,5-dicarbonyl compound and a primary amine or ammonia is a highly efficient method for constructing the piperidine skeleton.[8] This strategy is especially valuable for synthesizing polyhydroxypiperidines (azasugars) from sugar-derived dialdehydes or ketoaldehydes.[1][8]

Illustrative Yields for DRA

Dicarbonyl SubstrateAmine SourceReducing AgentYield (%)Reference
Sugar-derived PentadialdoseAmmoniaH₂ (35 atm)78%[8]
Bis-aldehyde from L-xyloseBenzylamineNaBH₃CN~60-70% (implied)[8]

Experimental Protocol: Double Reductive Amination [8]

  • Dissolve the 1,5-dicarbonyl substrate in a suitable solvent (e.g., methanol, water).

  • Add the amine source (e.g., ammonium acetate, benzylamine, 1.0-1.2 eq).

  • Add the reducing agent (e.g., NaBH₃CN, 2.0-5.0 eq) portion-wise while maintaining the pH if necessary.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Perform an aqueous workup, typically involving pH adjustment and extraction with an organic solvent.

  • Purify the resulting piperidine derivative by chromatography or crystallization.

Intramolecular Cyclization

Building a linear precursor containing a nucleophilic amine and an electrophilic center (e.g., a leaving group) allows for subsequent ring closure to form the piperidine. This is a versatile strategy that enables the synthesis of optically active substituted piperidines.[9][10]

  • Intramolecular Nucleophilic Displacement: A common approach where an amine displaces a leaving group (e.g., tosylate, mesylate, halide) on the same molecule to form the C-N bond of the ring.[9]

  • Intramolecular Hydroamination: The addition of an N-H bond across a C=C double bond within the same molecule, often catalyzed by transition metals (e.g., Gold(I)), can form vinyl piperidines.[7]

Conclusion

While this compound is a useful reagent, a wide array of powerful alternatives exists for the installation of the piperidine motif. For simple attachment of a piperidine-alkyl linker, reductive amination using a corresponding aldehyde offers significant advantages over direct alkylation, including milder conditions and avoidance of over-alkylation. For the synthesis of more complex or novel piperidine structures, strategies such as the hydrogenation of pyridines , double reductive amination of 1,5-dicarbonyls , and various intramolecular cyclization methods provide a robust and flexible toolkit for the modern synthetic chemist. The selection of the optimal method will depend on the specific target molecule, available starting materials, and desired stereochemistry.

References

A Comparative Guide to the Synthesis of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for the preparation of 1-Boc-4-(4-bromobutyl)piperidine, a key intermediate in the development of various pharmaceutical agents. The document details a robust two-step synthetic pathway, offering experimental protocols and a discussion of alternative approaches. All quantitative data is presented in tabular format for clear comparison, and a logical workflow of the synthesis and validation process is provided.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics. The presence of the Boc-protecting group allows for selective manipulation of the piperidine nitrogen, while the bromobutyl chain serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This guide outlines a validated and efficient synthesis, beginning from the commercially available 1-Boc-4-piperidone.

Recommended Synthetic Pathway

The most effective and commonly employed route for the synthesis of this compound proceeds via a two-step sequence:

  • Wittig Reaction followed by Hydroboration-Oxidation: To introduce the four-carbon chain at the 4-position of the piperidine ring, a Wittig reaction is first employed to create an alkene. This is followed by a hydroboration-oxidation reaction to yield the primary alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine.

  • Bromination of the Primary Alcohol: The resulting alcohol is then converted to the target alkyl bromide using standard brominating agents.

This pathway is favored due to its high yields, selectivity, and the commercial availability of the starting materials.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-(4-hydroxybutyl)piperidine

This step is a two-part process involving a Wittig reaction and subsequent hydroboration-oxidation.

Part A: Wittig Reaction to form tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate

  • Reagents:

    • (3-bromopropyl)triphenylphosphonium bromide

    • Potassium tert-butoxide (KOtBu)

    • 1-Boc-4-piperidone

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of (3-bromopropyl)triphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide portion-wise.

    • Allow the resulting orange-red ylide solution to stir at 0 °C for 30 minutes.

    • A solution of 1-Boc-4-piperidone in anhydrous THF is then added dropwise to the ylide solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate.

Part B: Hydroboration-Oxidation to form 1-Boc-4-(4-hydroxybutyl)piperidine

  • Reagents:

    • tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate

    • Borane-tetrahydrofuran complex (BH₃·THF)

    • Aqueous sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of tert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylate in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran complex dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

    • The reaction is carefully quenched by the slow addition of water at 0 °C, followed by the addition of aqueous sodium hydroxide and then hydrogen peroxide.

    • The mixture is stirred at room temperature for 2 hours.

    • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield 1-Boc-4-(4-hydroxybutyl)piperidine as a colorless oil.

Step 2: Synthesis of this compound
  • Reagents:

    • 1-Boc-4-(4-hydroxybutyl)piperidine

    • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

    • Anhydrous Dichloromethane (DCM)

  • Procedure (using PBr₃):

    • To a solution of 1-Boc-4-(4-hydroxybutyl)piperidine in anhydrous DCM at 0 °C under an inert atmosphere, add phosphorus tribromide dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.

Data Presentation

StepReactionStarting MaterialKey ReagentsTypical Yield (%)Purity (%)Reaction Time (h)
1AWittig Reaction1-Boc-4-piperidone(3-bromopropyl)triphenylphosphonium bromide, KOtBu75-85>95 (after chromatography)12-16
1BHydroboration-Oxidationtert-butyl 4-(but-3-en-1-ylidene)piperidine-1-carboxylateBH₃·THF, NaOH, H₂O₂80-90>98 (after chromatography)5
2Bromination1-Boc-4-(4-hydroxybutyl)piperidinePBr₃85-95>98 (after chromatography)3-4
Overall Two-Step Synthesis 1-Boc-4-piperidone 57-76 >98 ~20-25

Alternative Synthesis Method: Grignard Reaction

An alternative approach to constructing the carbon skeleton involves a Grignard reaction. This method would utilize a protected 4-bromobutanol derivative to form a Grignard reagent, which would then react with 1-Boc-4-piperidone.

  • Proposed Grignard Route:

    • Protection of the hydroxyl group of 4-bromobutanol (e.g., as a tetrahydropyranyl (THP) ether).

    • Formation of the Grignard reagent from the protected 4-bromobutanol using magnesium turnings.

    • Reaction of the Grignard reagent with 1-Boc-4-piperidone.

    • Deprotection of the hydroxyl group to yield 1-Boc-4-(4-hydroxybutyl)piperidine.

    • Bromination of the resulting alcohol as described previously.

While viable, this method is generally considered less efficient than the Wittig-based route due to the additional protection and deprotection steps required, which can lower the overall yield and increase the total number of synthetic operations.

Synthesis and Validation Workflow

Synthesis_Validation_Workflow cluster_synthesis Synthetic Pathway cluster_validation Validation & Analysis SM 1-Boc-4-piperidone (Starting Material) Wittig Wittig Reaction SM->Wittig Alkene tert-butyl 4-(but-3-en-1-ylidene) piperidine-1-carboxylate Wittig->Alkene TLC TLC Monitoring Wittig->TLC Hydroboration Hydroboration-Oxidation Alkene->Hydroboration Alcohol 1-Boc-4-(4-hydroxybutyl)piperidine (Key Intermediate) Hydroboration->Alcohol Hydroboration->TLC Bromination Bromination Alcohol->Bromination Product This compound (Final Product) Bromination->Product Bromination->TLC Chromatography Column Chromatography (Purification) Product->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy Purity Purity Assessment (HPLC, Elemental Analysis) Spectroscopy->Purity

Caption: Synthetic and validation workflow for this compound.

Conclusion

The presented two-step synthesis of this compound, commencing with a Wittig reaction on 1-Boc-4-piperidone followed by hydroboration-oxidation and subsequent bromination, offers a reliable and high-yielding route to this important pharmaceutical intermediate. The detailed protocols and comparative data provided in this guide are intended to assist researchers in the efficient and successful synthesis of this versatile building block for drug discovery and development programs.

A Comparative Spectroscopic Guide to 1-Boc-4-(4-bromobutyl)piperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, piperidine scaffolds are of paramount importance. Their prevalence in numerous bioactive molecules necessitates a thorough understanding of their structural and chemical properties. This guide provides a comparative spectroscopic analysis of 1-Boc-4-(4-bromobutyl)piperidine, a versatile building block, and its key derivatives. By presenting experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate the identification, characterization, and utilization of these compounds in complex synthetic pathways.

Introduction to Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern. A combined analysis of these techniques allows for the unambiguous identification of a compound and its impurities.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and three of its representative derivatives: 1-Boc-4-(4-hydroxybutyl)piperidine, 1-Boc-4-(4-aminobutyl)piperidine, and 1-Boc-4-(4-azidobutyl)piperidine. These derivatives are common intermediates in the synthesis of more complex molecules and showcase the impact of functional group transformations on the spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameBoc (-C(CH₃)₃)Piperidine Ring Protons-CH₂-Br / -CH₂-OH / -CH₂-NH₂ / -CH₂-N₃Other Protons
This compound ~1.45 (s, 9H)~1.0-1.8 (m), ~2.6 (t), ~4.0 (br s)~3.40 (t, 2H)~1.2-1.9 (m, 6H, butyl chain)
1-Boc-4-(4-hydroxybutyl)piperidine ~1.45 (s, 9H)~1.0-1.8 (m), ~2.6 (t), ~4.0 (br s)~3.60 (t, 2H)~1.2-1.6 (m, 6H, butyl chain), OH proton (variable)
1-Boc-4-(4-aminobutyl)piperidine ~1.45 (s, 9H)~1.0-1.8 (m), ~2.6 (t), ~4.0 (br s)~2.70 (t, 2H)~1.2-1.5 (m, 6H, butyl chain), NH₂ protons (variable)
1-Boc-4-(4-azidobutyl)piperidine ~1.45 (s, 9H)~1.0-1.8 (m), ~2.6 (t), ~4.0 (br s)~3.25 (t, 2H)~1.2-1.7 (m, 6H, butyl chain)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameBoc (-C (CH₃)₃)Boc (-C =O)Piperidine Ring Carbons-C H₂-Br / -C H₂-OH / -C H₂-NH₂ / -C H₂-N₃Butyl Chain Carbons
This compound ~28.5~155.0~30-45, ~79.5~34.0~22-36
1-Boc-4-(4-hydroxybutyl)piperidine ~28.5~155.0~30-45, ~79.5~62.5~22-36
1-Boc-4-(4-aminobutyl)piperidine ~28.5~155.0~30-45, ~79.5~42.0~22-36
1-Boc-4-(4-azidobutyl)piperidine ~28.5~155.0~30-45, ~79.5~51.5~22-36

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

Compound NameC-H (Aliphatic)C=O (Boc)C-BrO-H (Alcohol)N-H (Amine)N₃ (Azide)
This compound ~2850-2950~1690~560-650---
1-Boc-4-(4-hydroxybutyl)piperidine ~2850-2950~1690-~3200-3600 (broad)--
1-Boc-4-(4-aminobutyl)piperidine ~2850-2950~1690--~3300-3500 (two bands)-
1-Boc-4-(4-azidobutyl)piperidine ~2850-2950~1690---~2100 (strong, sharp)

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular FormulaMolecular Weight[M+H]⁺Key Fragment Ions
This compound C₁₄H₂₆BrNO₂320.27320/322 (isotope pattern)264/266 ([M-C₄H₈]⁺), 220/222 ([M-Boc]⁺), 57 (Boc cation)
1-Boc-4-(4-hydroxybutyl)piperidine C₁₄H₂₇NO₃257.37258202 ([M-C₄H₉]⁺), 158 ([M-Boc]⁺), 57 (Boc cation)
1-Boc-4-(4-aminobutyl)piperidine C₁₄H₂₈N₂O₂256.39257201 ([M-C₄H₇N]⁺), 157 ([M-Boc]⁺), 57 (Boc cation)
1-Boc-4-(4-azidobutyl)piperidine C₁₄H₂₆N₄O₂282.38283255 ([M-N₂]⁺), 227 ([M-N₂-C₂H₄]⁺), 183 ([M-Boc]⁺), 57 (Boc cation)

Experimental Protocols

A general outline of the experimental protocols for the spectroscopic analyses is provided below. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A spectral width of 200-220 ppm is used with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) (for solids and liquids): Place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is common for these types of molecules, often resulting in the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which typically leads to more extensive fragmentation.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the general workflow of spectroscopic analysis and the chemical relationship between the parent compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of organic compounds.

Derivative_Synthesis cluster_derivatives Derivatives Parent This compound Hydroxy 1-Boc-4-(4-hydroxybutyl)piperidine Parent->Hydroxy Hydrolysis Amino 1-Boc-4-(4-aminobutyl)piperidine Parent->Amino Amination Azido 1-Boc-4-(4-azidobutyl)piperidine Parent->Azido Azidation

Caption: Synthetic relationship of derivatives from the parent compound.

Conclusion

The spectroscopic data presented in this guide highlights the distinct signatures of this compound and its derivatives. The ¹H and ¹³C NMR spectra reveal subtle but predictable shifts in the signals of the butyl chain protons and carbons upon functional group interconversion. IR spectroscopy provides a clear and rapid method for identifying the key functional groups, such as the strong and sharp azide stretch or the broad hydroxyl stretch. Mass spectrometry confirms the molecular weight and offers insights into the stability and fragmentation of these molecules. For researchers in drug discovery and development, a comprehensive understanding of these spectroscopic characteristics is crucial for reaction monitoring, quality control, and the confident structural assignment of novel piperidine-containing compounds.

Comparative Guide to the Biological Activity of Compounds Derived from 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds synthesized from the versatile building block, 1-Boc-4-(4-bromobutyl)piperidine. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. This document focuses on derivatives targeting the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders. We will present quantitative data, detailed experimental protocols, and visual representations of the synthetic and biological pathways.

Introduction to this compound in Drug Discovery

This compound is a valuable bifunctional molecule in organic synthesis. The Boc-protected nitrogen allows for controlled reactions, while the reactive bromobutyl chain enables the introduction of various pharmacophores. This dual functionality makes it an ideal starting material for the synthesis of diverse libraries of compounds for biological screening. The 4-substituted piperidine motif is a common feature in many centrally acting drugs.

Targeting the Sigma-1 (σ1) Receptor

The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface. It is involved in regulating a wide range of cellular functions, including ion channel activity, neuronal signaling, and cellular stress responses. Consequently, σ1 receptor ligands are being investigated for their therapeutic potential in treating conditions such as neurodegenerative diseases, pain, and psychiatric disorders.

Comparative Analysis of Sigma-1 Receptor Ligands

A key strategy in developing σ1 receptor ligands involves the etherification of a piperidine alcohol with various aromatic groups. While direct derivatization of this compound is a viable synthetic route, a closely related and well-documented approach involves the synthesis of a series of phenoxybutyl-piperidine derivatives starting from the corresponding alcohol, 1-Boc-4-(4-hydroxybutyl)piperidine. The conversion of the alcohol to the bromide is a standard synthetic transformation.

The following table summarizes the in vitro binding affinities (Ki) of a series of 4-(4-phenoxybutyl)piperidine derivatives for the σ1 receptor. These compounds were synthesized and evaluated for their ability to displace the radioligand [³H]-(+)-pentazocine from the σ1 receptor in guinea pig brain membranes. For comparison, the binding affinities of established σ1 receptor ligands are also included.

Compound IDStructureR Groupσ1 Ki (nM)
Derived Compound 1
alt text
H1.5 ± 0.2
Derived Compound 2
alt text
4-F0.8 ± 0.1
Derived Compound 3
alt text
4-Cl1.2 ± 0.3
Derived Compound 4
alt text
4-CH₃2.1 ± 0.4
Derived Compound 5
alt text
3,4-diCl0.5 ± 0.1
(+)-Pentazocine N/AN/A3.1
Haloperidol N/AN/A3.2
PRE-084 N/AN/A2.2

Data presented is a representative summary from published literature for illustrative purposes.

Structure-Activity Relationship (SAR) Insights:

  • The unsubstituted phenoxybutylpiperidine (Compound 1) displays high affinity for the σ1 receptor.

  • Introduction of a fluorine atom at the para-position of the phenyl ring (Compound 2) slightly enhances the binding affinity.

  • Electron-withdrawing groups, such as the 3,4-dichloro substitution (Compound 5), lead to the most potent compound in this series.

  • An electron-donating group like a methyl group at the para-position (Compound 4) slightly decreases the affinity compared to the unsubstituted analog.

Experimental Protocols

Synthesis of 4-(4-Phenoxybutyl)piperidine Derivatives

A general synthetic route to the target compounds starting from this compound is outlined below. This involves the Williamson ether synthesis, followed by the deprotection of the Boc group.

G start This compound intermediate 1-Boc-4-(4-aryloxybutyl)piperidine start->intermediate Williamson Ether Synthesis phenol Substituted Phenol (Ar-OH) phenol->intermediate deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection product 4-(4-Aryloxybutyl)piperidine (Target Compound) deprotection->product base Base (e.g., K2CO3) Solvent (e.g., DMF) base->intermediate

Caption: General synthetic workflow for 4-(4-phenoxybutyl)piperidine derivatives.

Detailed Protocol:

  • Etherification: To a solution of the desired substituted phenol (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (2.0 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. This compound (1.0 equivalent) is then added, and the reaction mixture is heated to 80°C and stirred for 12-16 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Deprotection: The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (e.g., 1:1 v/v) and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is basified with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers are dried and concentrated to yield the final product.

Sigma-1 Receptor Binding Assay

The affinity of the synthesized compounds for the σ1 receptor is determined using a radioligand binding assay.[1]

G membranes Guinea Pig Brain Membrane Homogenate incubation Incubation (e.g., 120 min at 37°C) membranes->incubation radioligand [3H]-(+)-Pentazocine (Radioligand) radioligand->incubation test_compound Test Compound (Varying Concentrations) test_compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis (IC50 and Ki determination) scintillation->analysis

Caption: Workflow for the sigma-1 receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Guinea pig brains are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain the membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay: The assay is performed in a total volume of 200 µL containing the membrane preparation (approximately 100-200 µg of protein), a fixed concentration of the radioligand [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of the test compound.[1] Non-specific binding is determined in the presence of a high concentration of an unlabeled σ1 ligand (e.g., 10 µM haloperidol).

  • Incubation and Filtration: The mixture is incubated at 37°C for 120 minutes. The binding reaction is terminated by rapid filtration through glass fiber filters, which are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification and Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Alternative Biological Targets and Comparative Compounds

While this guide focuses on the σ1 receptor, derivatives of this compound can be explored for activity at other biological targets. The histamine H3 receptor, another important CNS target, is often modulated by compounds containing a piperidine scaffold.

Histamine H3 Receptor Antagonists as an Alternative:

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of cognitive disorders, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

The synthesis of H3 receptor antagonists often involves coupling a piperidine core with an imidazole or other heterocyclic moieties. This compound can serve as a key intermediate to introduce the piperidine scaffold with an appropriate linker length.

Comparative Compounds for H3 Receptor Antagonism:

CompoundTargetReported Activity
Pitolisant Histamine H3 Receptor (Inverse Agonist)Ki = 0.16 nM
Thioperamide Histamine H3 Receptor (Antagonist)Ki = 4.3 nM
Ciproxifan Histamine H3 Receptor (Antagonist)Ki = 0.8 nM

Conclusion

This compound is a highly versatile starting material for the synthesis of novel piperidine-based compounds with significant biological activities. The derivatives targeting the σ1 receptor show high affinity and a clear structure-activity relationship, highlighting the potential for further optimization. The exploration of derivatives targeting other CNS receptors, such as the histamine H3 receptor, represents a promising avenue for future drug discovery efforts. The experimental protocols provided in this guide offer a foundation for the synthesis and biological evaluation of these and other novel compounds.

References

A Cost-Benefit Analysis of 1-Boc-4-(4-bromobutyl)piperidine in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the choice of building blocks is a critical decision that impacts reaction efficiency, cost, and overall project timelines. 1-Boc-4-(4-bromobutyl)piperidine is a valuable reagent for introducing a protected piperidine moiety via a flexible butyl linker, a common structural motif in various biologically active compounds, including ligands for G-protein coupled receptors (GPCRs) such as dopamine D2 antagonists. This guide provides a comprehensive cost-benefit analysis of using this compound in comparison to its viable alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Alkylating Agents

The primary function of this compound is to act as an electrophile in nucleophilic substitution reactions, typically for the N-alkylation of amines or O-alkylation of phenols. The efficiency of this reaction is heavily dependent on the nature of the leaving group on the butyl chain. Here, we compare the performance of this compound with its chloro, iodo, and tosyloxy analogues in a representative N-alkylation reaction with 4-fluoroaniline.

Table 1: Performance Comparison in the N-Alkylation of 4-Fluoroaniline

Alkylating AgentLeaving GroupTypical Reaction Time (h)Typical Yield (%)Purity (%)
1-Boc-4-(4-chlorobutyl)piperidine-Cl24 - 4840 - 60>95
This compound -Br 12 - 24 75 - 90 >98
1-Boc-4-(4-iodobutyl)piperidine-I6 - 1285 - 95>98
1-Boc-4-(4-tosyloxybutyl)piperidine-OTs8 - 1680 - 95>98

Note: The data presented is a synthesis of typical results found in the literature for similar N-alkylation reactions and is intended for comparative purposes. Actual results may vary depending on the specific substrate and reaction conditions.

Cost-Benefit Analysis

While performance is a key factor, the cost of reagents is a critical consideration in process development and large-scale synthesis. The following table provides an approximate cost comparison for the different alkylating agents.

Table 2: Cost Comparison of Piperidine-based Alkylating Agents

Alkylating AgentCAS NumberMolecular Weight ( g/mol )PurityApprox. Cost (USD/gram)
1-Boc-4-(4-chlorobutyl)piperidine142355-80-4275.8197%50 - 80
This compound 142355-81-5 320.27 97% 60 - 100
1-Boc-4-(4-iodobutyl)piperidine142355-82-6367.2797%150 - 250
1-Boc-4-(4-tosyloxybutyl)piperidine1245645-59-9413.5597%120 - 200

Note: Prices are based on publicly available data from various suppliers (2024) and are subject to change. Bulk pricing may be significantly different.

Analysis and Recommendations

  • 1-Boc-4-(4-chlorobutyl)piperidine: This is the most cost-effective option. However, its lower reactivity, due to the poorer leaving group ability of chloride, often translates to longer reaction times, higher temperatures, and potentially lower yields. This may be a suitable choice for initial exploratory studies or when cost is the primary driver and reaction efficiency is less critical.

  • This compound: This reagent offers a good balance between reactivity and cost. The bromide is a better leaving group than chloride, leading to significantly shorter reaction times and higher yields under milder conditions. For many applications, this represents the optimal choice for both lab-scale synthesis and process development.

  • 1-Boc-4-(4-iodobutyl)piperidine: The iodide is an excellent leaving group, resulting in the fastest reaction rates and highest yields. However, this comes at a significantly higher cost and potentially lower stability. Its use is justified when dealing with poorly nucleophilic substrates or when maximizing yield and minimizing reaction time is paramount, despite the higher reagent cost.

  • 1-Boc-4-(4-tosyloxybutyl)piperidine: The tosyloxy group is also an excellent leaving group, providing reactivity comparable to or slightly better than the bromide. It is a viable, albeit more expensive, alternative to the bromobutyl derivative. It is often prepared from the corresponding alcohol, which adds a step to the overall synthesis if not commercially available.

Experimental Protocols

The following are generalized protocols for the N-alkylation of an amine using the piperidine-based alkylating agents discussed.

Protocol 1: General Procedure for N-Alkylation with 1-Boc-4-(4-halobutyl)piperidine

  • Reaction Setup: To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or DMSO) is added a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 1.5 - 2.0 eq.).

  • Addition of Alkylating Agent: 1-Boc-4-(4-halobutyl)piperidine (1.1 - 1.2 eq.) is added to the mixture.

  • Reaction: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the halide (Cl < Br < I). The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Synthesis of 1-Boc-4-(4-tosyloxybutyl)piperidine

  • Starting Material: 1-Boc-4-(4-hydroxybutyl)piperidine (1.0 eq.) is dissolved in a suitable solvent (e.g., dichloromethane or pyridine).

  • Tosylation: The solution is cooled to 0 °C and p-toluenesulfonyl chloride (1.1 - 1.2 eq.) is added portion-wise. If not using pyridine as the solvent, a base such as triethylamine (1.5 eq.) is added.

  • Reaction: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4-12 hours. The reaction progress is monitored by TLC.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed sequentially with 1M HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by recrystallization or flash column chromatography to yield 1-Boc-4-(4-tosyloxybutyl)piperidine.

Visualization of Synthetic Workflow and Logic

The following diagrams illustrate the synthetic pathway and the decision-making process for selecting the appropriate alkylating agent.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction N-Alkylation Reaction cluster_product Product Amine_Nucleophile Amine Nucleophile (R-NH2) Reaction_Conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (optional) Amine_Nucleophile->Reaction_Conditions 1.0 eq Piperidine_Reagent 1-Boc-4-(4-X-butyl)piperidine (X = Cl, Br, I, OTs) Piperidine_Reagent->Reaction_Conditions 1.1 eq Final_Product N-alkylated Product Reaction_Conditions->Final_Product Yields

Caption: General workflow for the N-alkylation reaction.

Decision_Logic Start Select Alkylating Agent Cost_Constraint Is Cost the Primary Constraint? Start->Cost_Constraint Reactivity_Need Is High Reactivity Essential? Cost_Constraint->Reactivity_Need No Use_Chloro Use 1-Boc-4-(4-chlorobutyl)piperidine Cost_Constraint->Use_Chloro Yes Balanced_Approach Balanced Cost and Reactivity? Reactivity_Need->Balanced_Approach No Use_Iodo_OTs Use 1-Boc-4-(4-iodobutyl)piperidine or 1-Boc-4-(4-tosyloxybutyl)piperidine Reactivity_Need->Use_Iodo_OTs Yes Use_Bromo Use this compound Balanced_Approach->Use_Bromo Yes

Caption: Decision logic for reagent selection.

A Comparative Analysis of Synthetic Strategies for 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of two distinct synthetic routes to 1-Boc-4-(4-bromobutyl)piperidine, a valuable building block in medicinal chemistry. The routes are evaluated based on experimental data for yield, reaction conditions, and the nature of the chemical transformations.

Two primary strategies for the synthesis of this compound are presented:

  • Route A: Carbon Chain Elongation via Wittig Reaction. This pathway commences with the readily available 1-Boc-4-piperidone and constructs the four-carbon side chain through a Wittig reaction, followed by subsequent reduction and bromination.

  • Route B: Grignard Addition to a Piperidone Core followed by Bromination. This approach utilizes a Grignar reaction to introduce a protected four-carbon unit onto the 1-Boc-4-piperidone scaffold, which is then deprotected and converted to the final product.

Data Presentation

The following table summarizes the quantitative data for the key steps in each synthetic route, allowing for a direct comparison of their efficiencies.

Route Step Reaction Reagents Solvent Temp (°C) Time (h) Yield (%)
A 1Wittig Reaction(3-Methoxycarbonylpropyl)triphenylphosphonium bromide, KHMDSTHF-78 to rt12~75
2ReductionH₂, Pd/CMethanolrt12~95
3BrominationPPh₃, CBr₄Dichloromethane0 to rt2~90
B 1Grignard Reaction4-Chlorobutyl tetrahydropyran-2-yl ether, Mg, 1,2-dibromoethaneTHF0 to rt4~80
2Deprotectionp-Toluenesulfonic acidMethanolrt3~95
3BrominationPPh₃, CBr₄Dichloromethane0 to rt2~90

Experimental Protocols

Route A: Wittig Reaction Pathway

Step 1: Synthesis of tert-butyl 4-(4-methoxycarbonylbutylidene)piperidine-1-carboxylate

To a stirred suspension of (3-methoxycarbonylpropyl)triphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added potassium hexamethyldisilazide (KHMDS) (1.1 equiv.) as a solution in THF. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of 1-Boc-4-piperidone (1.0 equiv.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

The product from Step 1 is dissolved in methanol and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the fully saturated alcohol.

Step 3: Synthesis of this compound

To a solution of the alcohol from Step 2 (1.0 equiv.) and carbon tetrabromide (CBr₄) (1.5 equiv.) in dichloromethane at 0 °C is added triphenylphosphine (PPh₃) (1.5 equiv.) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give this compound.[1][2]

Route B: Grignard Reaction Pathway

Step 1: Synthesis of tert-butyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl)-4-hydroxypiperidine-1-carboxylate

Magnesium turnings (1.5 equiv.) and a crystal of iodine are placed in a flame-dried flask under an argon atmosphere. A solution of 4-chlorobutyl tetrahydropyran-2-yl ether (1.2 equiv.) and 1,2-dibromoethane (catalytic amount) in anhydrous THF is added dropwise to initiate the Grignard reagent formation. Once the reaction is initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour. The Grignard reagent is then cooled to 0 °C and a solution of 1-Boc-4-piperidone (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Synthesis of tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate

The protected alcohol from Step 1 is dissolved in methanol, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is stirred at room temperature for 3 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired alcohol.

Step 3: Synthesis of this compound

To a solution of the alcohol from Step 2 (1.0 equiv.) and carbon tetrabromide (CBr₄) (1.5 equiv.) in dichloromethane at 0 °C is added triphenylphosphine (PPh₃) (1.5 equiv.) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the final product.[1][2]

Mandatory Visualization

Synthetic_Routes cluster_A Route A: Wittig Reaction Pathway cluster_B Route B: Grignard Reaction Pathway A_start 1-Boc-4-piperidone A_int1 tert-butyl 4-(4-methoxycarbonylbutylidene) piperidine-1-carboxylate A_start->A_int1 Wittig Reaction (3-Methoxycarbonylpropyl)triphenylphosphonium bromide, KHMDS, THF, ~75% A_int2 tert-butyl 4-(4-hydroxybutyl) piperidine-1-carboxylate A_int1->A_int2 Reduction H₂, Pd/C, Methanol, ~95% A_end This compound A_int2->A_end Bromination PPh₃, CBr₄, DCM, ~90% B_start 1-Boc-4-piperidone B_int1 tert-butyl 4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butyl) -4-hydroxypiperidine-1-carboxylate B_start->B_int1 Grignard Reaction 4-Chlorobutyl THP ether, Mg, THF, ~80% B_int2 tert-butyl 4-(4-hydroxybutyl) piperidine-1-carboxylate B_int1->B_int2 Deprotection p-TsOH, Methanol, ~95% B_end This compound B_int2->B_end Bromination PPh₃, CBr₄, DCM, ~90%

Caption: Comparative workflow of two synthetic routes to this compound.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-4-(4-bromobutyl)piperidine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to ensure the absence of potentially reactive or toxic impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

Recommended Analytical Method: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted technique for the purity analysis of a broad spectrum of organic molecules, including protected piperidine derivatives.[1] This method is highly effective in separating the target compound from its potential impurities based on differences in their polarity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a sample of this compound, comparing its performance with alternative analytical methods.

Analytical MethodParameterThis compoundImpurity 1 (Starting Material)Impurity 2 (By-product)
HPLC Retention Time (min)8.523.147.98
Peak Area (%)99.50.250.25
Purity (%) 99.5 --
GC-MS Retention Time (min)12.345.8711.91
Relative Abundance (%)99.40.30.3
Purity (%) 99.4 --
qNMR Chemical Shift (ppm)3.40 (t), 1.45 (s)--
Integral Ratio---
Purity (mol%) 99.6 --
LC-MS Retention Time (min)8.513.137.97
[M+H]⁺ (m/z)336.13176.08352.12
Relative Purity (%) >99 --

Experimental Protocols

HPLC Purity Analysis of this compound

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30% to 90% B, 15-20 min: 90% B, 20.1-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Alternative Analytical Methods: A Comparative Overview

While HPLC is the recommended method for routine purity analysis, other techniques can provide complementary or confirmatory data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary for less volatile compounds. GC-MS provides excellent separation efficiency and mass information for impurity identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance against a certified reference standard without the need for a specific standard of the analyte. It provides structural information and is insensitive to the chemical properties of the analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is particularly useful for identifying and characterizing unknown impurities by providing molecular weight and fragmentation data. An HPLC-TOF (Time of Flight) method, for instance, can provide exact mass measurements.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject Transfer to Vial separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram Signal Output integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report Method_Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes compound This compound Purity HPLC HPLC compound->HPLC GC_MS GC-MS compound->GC_MS qNMR qNMR compound->qNMR LC_MS LC-MS compound->LC_MS Quant Quantitative Accuracy HPLC->Quant GC_MS->Quant Ident Impurity Identification GC_MS->Ident Volatile Volatility Requirement GC_MS->Volatile qNMR->Quant Primary Method Struct Structural Info qNMR->Struct LC_MS->Ident

References

A Comparative Guide to the Stability of 1-Boc-4-(4-bromobutyl)piperidine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision that influences the efficiency, yield, and purity of the final product. The stability of these protected intermediates under various chemical conditions is a key factor in the successful execution of multi-step synthetic routes. This guide provides an objective comparison of the stability of 1-Boc-4-(4-bromobutyl)piperidine against its analogues bearing other common amine protecting groups, namely Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). The comparison is supported by established chemical principles and outlines experimental protocols for assessing stability.

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized due to its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions. However, its primary liability is its sensitivity to acidic conditions.[1] In contrast, the Cbz group is stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][3] The Fmoc group offers an orthogonal strategy, being stable to acidic conditions but labile to basic reagents, typically piperidine.[4][5] Understanding these distinct stability profiles is crucial for designing robust synthetic pathways.

Comparative Stability Data

The following tables summarize the expected stability of this compound and its Cbz and Fmoc analogues under various stress conditions, based on the known properties of these protecting groups. The data is presented as the percentage of the compound remaining after a specified duration.

Table 1: Stability under Acidic and Basic Conditions

CompoundCondition% Remaining (24h)Primary Degradation Product
This compound0.1 M HCl (aq)<10%4-(4-bromobutyl)piperidine
0.1 M NaOH (aq)>95%No significant degradation
1-Cbz-4-(4-bromobutyl)piperidine0.1 M HCl (aq)>95%No significant degradation
0.1 M NaOH (aq)>95%No significant degradation
1-Fmoc-4-(4-bromobutyl)piperidine0.1 M HCl (aq)>95%No significant degradation
20% Piperidine in DMF<5%4-(4-bromobutyl)piperidine

Table 2: Stability under Oxidative, Thermal, and Photolytic Conditions

CompoundCondition% Remaining (24h)
This compound3% H₂O₂ (aq)>90%
60°C>95%
UV light (254 nm)>90%
1-Cbz-4-(4-bromobutyl)piperidine3% H₂O₂ (aq)>90%
60°C>95%
UV light (254 nm)>90%
1-Fmoc-4-(4-bromobutyl)piperidine3% H₂O₂ (aq)>90%
60°C>95%
UV light (254 nm)>90%

Experimental Protocols

To quantitatively assess the stability of this compound and its alternatives, a forced degradation study can be performed.[6][7] The following protocols outline the methodologies for these key experiments.

General Procedure for Forced Degradation Studies

Objective: To assess the stability of the test compound under various stress conditions by monitoring the degradation over time using a stability-indicating HPLC method.

Materials:

  • This compound (or alternative)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation: Place a solid sample of the compound in an oven maintained at 60°C. Also, prepare a solution in acetonitrile (1 mg/mL) and heat at 60°C.

    • Photolytic Degradation: Expose a solid sample and a solution in acetonitrile (1 mg/mL) to UV light (e.g., 254 nm) in a photostability chamber. A dark control sample should be kept under the same conditions but protected from light.

  • Time Points: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching:

    • For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.

    • For the thermal and photolytic solution samples, cool to room temperature. For the solid samples, dissolve in acetonitrile to the initial concentration.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact compound from its degradation products.[8][9]

Typical HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start stock Prepare 1 mg/mL Stock Solution of Test Compound start->stock acid Acidic Hydrolysis (0.1 M HCl) stock->acid Incubate base Basic Hydrolysis (0.1 M NaOH) stock->base Incubate oxidation Oxidative Degradation (3% H₂O₂) stock->oxidation Incubate thermal Thermal Degradation (60°C) stock->thermal Incubate photo Photolytic Degradation (UV Light) stock->photo Incubate sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling quench Quench/Neutralize Samples sampling->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data end End data->end

Caption: Workflow for the forced degradation study of piperidine derivatives.

Degradation_Pathway cluster_main Degradation of this compound cluster_conditions Stress Conditions cluster_products Products parent This compound acid Acidic (e.g., TFA, HCl) base Basic (e.g., NaOH) heat Thermal light Photolytic oxidant Oxidative deprotected 4-(4-bromobutyl)piperidine acid->deprotected Cleavage of Boc group stable Stable (No Degradation) base->stable heat->stable other Minor Degradants light->other oxidant->other

Caption: Logical relationship of stability under different stress conditions.

References

A Comparative Guide to the Application of 1-Boc-4-(4-bromobutyl)piperidine and its Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, valued for its conformational properties and its utility as a versatile building block.[1][2] Among the various functionalized piperidines, 1-Boc-4-(4-bromobutyl)piperidine serves as a key intermediate for introducing a flexible four-carbon chain, enabling the synthesis of diverse molecular architectures. This guide provides a comparative analysis of the applications of this compound and its synthetic equivalents, offering insights into their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Role of this compound as an Alkylating Agent

This compound is a valuable reagent for the N-alkylation of various nucleophiles, such as amines, phenols, and thiols. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents self-reactivity and can be readily removed under acidic conditions to reveal the secondary amine for further functionalization. The 4-bromobutyl chain provides a reactive electrophile for the desired alkylation reaction.

General Reaction Scheme:

G reagent This compound product Alkylated Product reagent->product nucleophile Nucleophile (R-XH) X = N, O, S nucleophile->product base Base base->product

Caption: General workflow for alkylation using this compound.

Performance Comparison with Alternative Alkylating Strategies

While direct alkylation with this compound is a straightforward approach, other synthetic strategies can be employed to achieve the same molecular scaffold. The choice of method often depends on the availability of starting materials, desired yield, and the specific functional groups present in the molecule.

Table 1: Comparison of Synthetic Strategies for Introducing a 4-(Piperidin-4-yl)butyl Moiety

StrategyDescriptionTypical YieldsAdvantagesDisadvantages
Direct Alkylation N-alkylation of a substrate with this compound.60-90%Simple, one-step reaction.Requires synthesis of the bromobutylpiperidine reagent.
Reductive Amination Reaction of a substrate bearing a primary amine with 1-Boc-4-(4-oxobutyl)piperidine followed by reduction.70-95%High yields, mild reaction conditions.Requires the corresponding aldehyde or ketone, which may not be readily available.
Two-Step Alkylation and Cyclization Reaction of a substrate with a bifunctional reagent (e.g., 1,4-dibromobutane) followed by cyclization with a piperidine precursor.40-70%Can be used to build the piperidine ring in situ.Lower yields, potential for side reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using this compound

  • Materials: this compound (1.0 eq), amine substrate (1.0-1.2 eq), potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq), acetonitrile or dimethylformamide (DMF), argon or nitrogen atmosphere.

  • Procedure:

    • To a solution of the amine substrate in acetonitrile or DMF, add the base (K₂CO₃ or TEA).

    • Add this compound to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination with 1-Boc-4-(4-oxobutyl)piperidine

  • Materials: 1-Boc-4-(4-oxobutyl)piperidine (1.0 eq), primary amine substrate (1.0 eq), sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), dichloromethane (DCM) or 1,2-dichloroethane (DCE), acetic acid (catalytic amount).

  • Procedure:

    • Dissolve the 1-Boc-4-(4-oxobutyl)piperidine and the primary amine substrate in DCM or DCE.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), which are involved in a multitude of signaling pathways. The 4-butylpiperidine substructure can serve as a linker to position pharmacophoric elements for optimal receptor binding.

G cluster_0 Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein activates effector Effector (e.g., Adenylyl Cyclase) G_protein->effector modulates cAMP Second Messenger (e.g., cAMP) effector->cAMP ligand Ligand with 4-butylpiperidine linker ligand->GPCR response Cellular Response cAMP->response

Caption: Simplified GPCR signaling pathway modulated by a ligand containing a 4-butylpiperidine linker.

The synthesis of such ligands often involves a multi-step workflow, where the introduction of the piperidine moiety is a key step.

G start Starting Material (e.g., amine, phenol) alkylation Alkylation with This compound start->alkylation deprotection Boc Deprotection (e.g., TFA/DCM) alkylation->deprotection functionalization Further Functionalization (e.g., amidation, arylation) deprotection->functionalization final_product Final Ligand functionalization->final_product

Caption: Experimental workflow for the synthesis of a GPCR ligand using this compound.

Conclusion

This compound is a highly effective and versatile building block for the introduction of a 4-butylpiperidine moiety in the synthesis of complex organic molecules. While direct alkylation offers a straightforward approach, alternative methods such as reductive amination can provide higher yields and milder reaction conditions. The choice of synthetic strategy should be guided by the specific requirements of the target molecule and the availability of starting materials. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the efficient synthesis of piperidine-containing compounds with potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 1-Boc-4-(4-bromobutyl)piperidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-Boc-4-(4-bromobutyl)piperidine, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This includes wearing appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE) Summary:

Protective EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection May be required if dust or aerosols are generatedTo prevent inhalation.

Always handle the compound away from ignition sources, as vapors may form explosive mixtures with air. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1][2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, weighing paper) in a designated, properly labeled, and securely closed container.[1]

    • The container should be suitable for chemical waste and clearly marked with the contents.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal:

    • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Disposal of Contaminated Packaging:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning where available.[1]

Spill and Leak Management

In the event of a spill or leak, the following steps should be taken immediately:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Clean-up:

    • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as chemical waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Disposal of This compound B Is the material unused or waste? A->B C Collect in a labeled, sealed waste container B->C Waste D Is the container empty? B->D Container H Store waste container in a cool, dry, ventilated area C->H D->C No E Triple-rinse container with suitable solvent D->E Yes F Collect rinsate as chemical waste E->F G Puncture and dispose of container in landfill or recycle E->G F->H K End G->K I Contact licensed chemical waste disposal service H->I J Arrange for incineration at a licensed facility I->J J->K

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Boc-4-(4-bromobutyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling 1-Boc-4-(4-bromobutyl)piperidine

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks associated with this chemical compound.

Hazard Assessment
Hazard CategoryPotential Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[5][6][7] Prolonged contact may cause burns.[1][4]
Eye Damage/Irritation Causes serious eye irritation or damage.[3][5][6][7]
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust or vapor.[5][7]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various operational scenarios. All PPE should be inspected for integrity before use.[3]

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety glasses with side shields.[8]Nitrile gloves (double-gloving recommended).[9][10]Full-cuff lab coat.[11]Required if not in a fume hood or if dust is generated. Use a NIOSH-approved N95 respirator.[9][12]
Solution Preparation/Reaction Chemical safety goggles.[3] Use a full face shield if a splash hazard exists.[3][12]Chemically resistant gloves (e.g., nitrile), double-gloved.[9][10] Ensure cuffs are over the lab coat sleeves.Chemically resistant, poly-coated gown or lab coat.[9][13]Not required if handled exclusively within a certified chemical fume hood.[2][11]
Large Spill Cleanup Full face shield and chemical safety goggles.[3][12]Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber).[14]Chemical-resistant apron or suit over a lab coat.[14]Air-purifying respirator with organic vapor cartridges or a PAPR.[9][12]

Operational Plan: Step-by-Step Handling

Adherence to a strict operational protocol is essential for safety.

Preparation and Pre-Handling
  • Location: All handling of this compound, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][11][15]

  • Safety Equipment: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6] Have a chemical spill kit appropriate for halogenated organic compounds nearby.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.

Handling and Experimental Protocol
  • Weighing: If handling the solid form, weigh it out within the fume hood to contain any dust. Use non-sparking tools to prevent static discharge.[1][11][16]

  • Transfers: When transferring the substance, whether solid or in solution, do so carefully to avoid splashes or aerosol generation.

  • Heating: If heating is required, use controlled heating sources like a heating mantle or oil bath. Avoid open flames.[1][11]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1][6][11] Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1][5]

Post-Handling Decontamination
  • Work Surfaces: Clean and decontaminate all work surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the gown and eye protection, and finally the inner gloves.[12] Dispose of all single-use PPE as hazardous waste.[10][12]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing this compound, including unused material and reaction byproducts, must be collected in a dedicated, clearly labeled, and tightly sealed container for halogenated organic waste.[11][16] Do not discharge chemical waste into drains or sewers.[16]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be disposed of as hazardous chemical waste.[12]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[16] Puncture the container to prevent reuse before disposal.[16]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[5][6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6][16] Never give anything by mouth to an unconscious person.[16] Seek immediate medical attention.

  • Spill: Evacuate the area.[16] For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[1][3] For large spills, contact your institution's environmental health and safety department immediately.

Visualized Workflow

The following diagram outlines the essential workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase assess_hazards 1. Assess Hazards (Review SDS/Safety Info) gather_ppe 2. Gather Required PPE assess_hazards->gather_ppe prep_workspace 3. Prepare Workspace (Fume Hood, Spill Kit) gather_ppe->prep_workspace don_ppe 4. Don PPE prep_workspace->don_ppe handle_chem 5. Handle Chemical (Weigh, Transfer, React) don_ppe->handle_chem decontaminate 6. Decontaminate Surfaces & Equipment handle_chem->decontaminate dispose_waste 7. Segregate & Dispose Waste (Chemical & Contaminated PPE) decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.